molecular formula C11H19N5O2S B12365213 Ametryn-acetic acid

Ametryn-acetic acid

Cat. No.: B12365213
M. Wt: 285.37 g/mol
InChI Key: SGDFIVHTKCBQFX-UHFFFAOYSA-N
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Description

Ametryn-acetic acid is a useful research compound. Its molecular formula is C11H19N5O2S and its molecular weight is 285.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H19N5O2S

Molecular Weight

285.37 g/mol

IUPAC Name

4-[[4-methylsulfanyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]butanoic acid

InChI

InChI=1S/C11H19N5O2S/c1-7(2)13-10-14-9(15-11(16-10)19-3)12-6-4-5-8(17)18/h7H,4-6H2,1-3H3,(H,17,18)(H2,12,13,14,15,16)

InChI Key

SGDFIVHTKCBQFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NCCCC(=O)O)SC

Origin of Product

United States

Foundational & Exploratory

Ametryn (CAS Number 834-12-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of Ametryn (CAS Number 834-12-8). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Physicochemical Properties

Ametryn is a triazine herbicide characterized as a white crystalline powder.[1] It exhibits moderate solubility in water and is more readily soluble in various organic solvents.[1][2]

PropertyValueReference
Chemical Name N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine[2]
CAS Number 834-12-8[2]
Molecular Formula C₉H₁₇N₅S
Molecular Weight 227.33 g/mol
Appearance White crystalline powder
Melting Point 84-85 °C
Boiling Point 310.44 °C (rough estimate)
Vapor Pressure 0.365 mPa (at 20 °C)
Water Solubility 185 mg/L (at 20 °C)
Solubility in Organic Solvents (g/L at 20-25 °C)
   Acetone610-620
   Methanol510
   Toluene470
   n-Octanol220
   Hexane58
Octanol-Water Partition Coefficient (log Kow) 2.63 - 3.0
pKa 4.1
Density 1.1232 g/cm³

Toxicological Properties

Ametryn is classified as slightly toxic to humans and mammals, with moderate acute toxicity to aquatic organisms.

Mammalian and Avian Toxicity
EndpointSpeciesValueReference
Acute Oral LD50 Rat508 - 1162 mg/kg
Mouse945 mg/kg
Acute Dermal LD50 Rat>3,100 mg/kg
Rabbit8,160 mg/kg
Acute Inhalation LC50 (4h) Rat>2.2 mg/L
Dietary LC50 (8-day) Bobwhite quail30,000 mg/kg
Mallard duck23,000 mg/kg
Carcinogenicity Rat, MouseNo carcinogenic response at the highest dose tested (2000 ppm)
Genotoxicity Not considered to be genotoxic
Aquatic Ecotoxicity
EndpointSpeciesValueReference
96-hour LC50 Rainbow trout (Oncorhynchus mykiss)5.0 - 8.8 mg/L
Bluegill sunfish (Lepomis macrochirus)4.1 mg/L
Goldfish (Carassius auratus)14.1 mg/L
48-hour EC50 Daphnia magna (water flea)>15 mg/L
72-hour EC50 Green algae (Desmodesmus subspicatus)0.003 mg/L

Environmental Fate

Ametryn is moderately persistent in soil, with microbial degradation being the primary dissipation pathway. Its mobility in soil is influenced by soil type, organic matter content, and pH.

PropertyValueReference
Soil Half-life 70 - 250 days (depending on soil type and conditions)
Soil Sorption Coefficient (Koc) 69 - 530
Bioconcentration Factor (BCF) in fish 8.3 - 19
Hydrolysis Stable in slightly acidic or alkaline media; hydrolyzed in strong acidic or basic media

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide, based on internationally recognized guidelines.

Physicochemical Properties

4.1.1. Water Solubility (OECD Guideline 105)

The water solubility of Ametryn is determined using the column elution method or the flask method.

  • Principle: A saturated solution of Ametryn in water is prepared and the concentration of Ametryn in the aqueous phase is determined after reaching equilibrium.

  • Apparatus: Constant temperature bath, analytical balance, appropriate glassware.

  • Procedure (Flask Method):

    • An excess amount of Ametryn is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (preliminary tests determine this duration).

    • The solution is centrifuged or filtered to remove undissolved particles.

    • The concentration of Ametryn in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

4.1.2. Octanol-Water Partition Coefficient (OECD Guideline 117 - HPLC Method)

The log Kow of Ametryn is determined using reversed-phase high-performance liquid chromatography (HPLC).

  • Principle: The retention time of Ametryn on a non-polar stationary phase is measured and correlated with the known log Kow values of reference compounds.

  • Apparatus: HPLC system with a UV detector, analytical column (e.g., C18), and a data processing unit.

  • Procedure:

    • A series of reference compounds with known log Kow values are injected into the HPLC system to create a calibration curve of log retention time versus log Kow.

    • Ametryn is dissolved in the mobile phase and injected into the HPLC system.

    • The retention time of Ametryn is determined.

    • The log Kow of Ametryn is calculated from the calibration curve.

4.1.3. Vapor Pressure (OECD Guideline 104)

The vapor pressure of Ametryn can be determined using various methods, such as the dynamic method, static method, or the gas saturation method.

  • Principle: These methods measure the pressure exerted by the vapor of Ametryn in thermodynamic equilibrium with its solid or liquid phase at a given temperature.

  • Apparatus: Varies depending on the method chosen (e.g., isoteniscope, vapor pressure balance).

  • Procedure (Gas Saturation Method):

    • A stream of inert gas is passed through or over a sample of Ametryn at a constant temperature.

    • The gas becomes saturated with Ametryn vapor.

    • The amount of Ametryn transported by the gas is determined by trapping and subsequent analysis (e.g., gas chromatography).

    • The vapor pressure is calculated from the amount of substance transported and the volume of gas used.

Toxicological Studies

4.2.1. Acute Oral Toxicity (OECD Guideline 401 - Note: This guideline has been deleted but its principles are still referenced)

The acute oral toxicity (LD50) of Ametryn is determined in a rodent species, typically rats.

  • Principle: Groups of animals are administered a single dose of Ametryn via oral gavage. The mortality and toxic effects are observed over a fixed period.

  • Animals: Young, healthy adult rats of a standard laboratory strain.

  • Procedure:

    • Animals are fasted prior to dosing.

    • Ametryn, dissolved or suspended in a suitable vehicle, is administered by gavage.

    • Several dose levels are used, with a sufficient number of animals per group (e.g., 5 males and 5 females).

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A post-mortem examination is performed on all animals.

    • The LD50 is calculated using appropriate statistical methods.

4.2.2. Fish Acute Toxicity Test (OECD Guideline 203 / EPA OCSPP 850.1075)

The acute toxicity of Ametryn to fish is determined over a 96-hour exposure period.

  • Principle: Fish are exposed to a range of Ametryn concentrations in a static, semi-static, or flow-through system. Mortality and sub-lethal effects are recorded.

  • Test Organisms: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus).

  • Procedure:

    • A series of test concentrations and a control are prepared in dilution water.

    • Fish are randomly distributed into the test chambers.

    • Observations for mortality and abnormal behavior are made at 24, 48, 72, and 96 hours.

    • Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

    • The LC50 (the concentration lethal to 50% of the test fish) is calculated for each observation period.

Environmental Fate Studies

4.3.1. Soil Adsorption/Desorption (OECD Guideline 106 - Batch Equilibrium Method)

The adsorption and desorption characteristics of Ametryn in soil are determined using a batch equilibrium method.

  • Principle: A known mass of soil is equilibrated with an aqueous solution of Ametryn of a known concentration. The amount of Ametryn adsorbed to the soil is determined by measuring the decrease in its concentration in the aqueous phase.

  • Materials: Several soil types with varying organic carbon content and pH, radiolabeled or non-labeled Ametryn.

  • Procedure:

    • Soil samples are weighed into centrifuge tubes.

    • A solution of Ametryn in 0.01 M CaCl₂ is added to each tube.

    • The tubes are agitated for a predetermined equilibrium time at a constant temperature.

    • The tubes are centrifuged to separate the soil and aqueous phases.

    • The concentration of Ametryn in the supernatant is analyzed.

    • The amount of Ametryn adsorbed to the soil is calculated by difference.

    • For desorption, the supernatant is replaced with a fresh Ametryn-free solution, and the process is repeated.

    • The adsorption (Kd) and organic carbon-normalized adsorption (Koc) coefficients are calculated.

4.3.2. Ready Biodegradability (OECD Guideline 301)

The potential for Ametryn to undergo rapid biodegradation in an aerobic aqueous medium is assessed.

  • Principle: Ametryn is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

  • Apparatus: Respirometer or other suitable incubation vessels.

  • Procedure (e.g., CO₂ Evolution Test):

    • A defined concentration of Ametryn is added to a mineral medium inoculated with microorganisms.

    • The mixture is incubated in the dark at a constant temperature.

    • The amount of CO₂ produced is trapped and measured over a 28-day period.

    • The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum.

Mandatory Visualizations

Signaling Pathway: Inhibition of Photosystem II

Ametryn, a triazine herbicide, acts by inhibiting photosynthesis in susceptible plants. It specifically targets Photosystem II (PSII) in the thylakoid membranes of chloroplasts, disrupting the electron transport chain.

G cluster_PSII Photosystem II (PSII) cluster_ETC Electron Transport Chain cluster_products Consequences P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- (Blocked) Ametryn Ametryn Block Ametryn->Block Block->QB Binds to D1 protein, blocks electron transfer to QB ATP_synth ATP Synthesis (Inhibited) Block->ATP_synth NADPH_prod NADPH Production (Inhibited) Block->NADPH_prod ROS Reactive Oxygen Species (Increased) Block->ROS PC Plastocyanin Cytb6f->PC e- PSI Photosystem I (PSI) PC->PSI e- Plant_Death Plant Death ROS->Plant_Death

Caption: Ametryn's mechanism of action: Inhibition of Photosystem II electron transport.

Experimental Workflow: Soil Adsorption/Desorption Study (OECD 106)

This diagram illustrates the key steps involved in determining the soil adsorption and desorption coefficients of Ametryn.

G cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase Soil_Prep Prepare soil samples (weighing) Mix Mix soil and Ametryn solution Soil_Prep->Mix Ametryn_Sol Prepare Ametryn solution (known concentration) Ametryn_Sol->Mix Equilibrate Equilibrate (shake at constant temp) Mix->Equilibrate Separate Separate phases (centrifuge) Equilibrate->Separate Analyze_Ads Analyze supernatant for Ametryn concentration Separate->Analyze_Ads Remove_Supernatant Remove supernatant Separate->Remove_Supernatant Calculate_Ads Calculate adsorbed Ametryn and Kd, Koc Analyze_Ads->Calculate_Ads Add_Solvent Add fresh solvent (Ametryn-free) Remove_Supernatant->Add_Solvent Resuspend Resuspend soil Add_Solvent->Resuspend Equilibrate_Des Equilibrate Resuspend->Equilibrate_Des Separate_Des Separate phases Equilibrate_Des->Separate_Des Analyze_Des Analyze supernatant Separate_Des->Analyze_Des Calculate_Des Calculate desorbed Ametryn and Kdes Analyze_Des->Calculate_Des

Caption: Workflow for determining Ametryn's soil adsorption and desorption coefficients.

Logical Relationship: Environmental Fate and Exposure

This diagram illustrates the relationship between Ametryn's properties, its fate in the environment, and potential exposure pathways.

G cluster_env_fate Environmental Fate Processes cluster_exposure Potential Exposure Ametryn_Props Ametryn Properties - Moderate water solubility - Moderate persistence - Variable soil sorption Leaching Leaching to Groundwater Ametryn_Props->Leaching influences Runoff Surface Runoff Ametryn_Props->Runoff influences Degradation Microbial Degradation Ametryn_Props->Degradation influences Volatilization Volatilization Ametryn_Props->Volatilization influences GW_Contam Groundwater Contamination Leaching->GW_Contam SW_Contam Surface Water Contamination Runoff->SW_Contam Soil_Residues Soil Residues Degradation->Soil_Residues reduces Bioaccumulation Bioaccumulation in Aquatic Organisms SW_Contam->Bioaccumulation

Caption: Relationship between Ametryn's properties and its environmental fate and exposure.

References

Ametryn's Mechanism of Action in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of ametryn, a selective triazine herbicide. It details the molecular interactions, physiological consequences, and detoxification pathways within plants, providing a comprehensive resource for research and development in herbicide science.

Core Mechanism of Action: Inhibition of Photosystem II

Ametryn is a systemic herbicide, absorbed by both the roots and leaves of plants, and translocated upward through the xylem to accumulate in the apical meristems[1][2]. Its primary mode of action is the potent inhibition of photosynthesis[1][3][4].

Specifically, ametryn targets Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts. It functions as a competitive inhibitor, binding to the D1 protein of the PSII complex at the QB binding site. This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier essential for the photosynthetic electron transport chain. By occupying the QB site, ametryn physically blocks the binding of plastoquinone, thereby interrupting the flow of electrons from the primary quinone acceptor (QA) to PQ.

This blockage of electron transport has two immediate and critical consequences:

  • Cessation of ATP and NADPH Production: The interruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon dioxide fixation in the Calvin cycle.

  • Induction of Oxidative Stress: The blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS initiate a cascade of damaging reactions, including lipid peroxidation and protein degradation, leading to the destruction of cell membranes and rapid cellular damage. Plant death is therefore not simply a result of starvation but is accelerated by this oxidative damage.

Signaling Pathway of Ametryn-Induced Phytotoxicity

The following diagram illustrates the sequence of events following ametryn's interaction with Photosystem II.

Ametryn_MoA Ametryn Ametryn PSII Photosystem II (PSII) D1 Protein (QB Site) Ametryn->PSII Binds to ET_Block Electron Transport Blocked PSII->ET_Block Leads to PQ Plastoquinone (PQ) Binding Prevented PSII->PQ Competes with ATP_NADPH ATP & NADPH Production Halts ET_Block->ATP_NADPH ROS Reactive Oxygen Species (ROS) Formation ET_Block->ROS Calvin_Cycle CO2 Fixation Inhibited ATP_NADPH->Calvin_Cycle Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death Calvin_Cycle->Cell_Death Contributes to Membrane_Damage Lipid Peroxidation & Protein Degradation Oxidative_Stress->Membrane_Damage Membrane_Damage->Cell_Death

Ametryn's primary mechanism of action targeting Photosystem II.

Secondary Effects and Plant Defense Responses

The inhibition of PSII and the subsequent generation of ROS trigger a cascade of secondary effects and induce plant defense mechanisms, particularly in tolerant species.

Oxidative Stress Markers

Exposure to ametryn leads to a significant increase in markers of oxidative stress. In susceptible plants, this response is a direct contributor to phytotoxicity. In tolerant plants, an efficient antioxidant system can mitigate this damage.

Oxidative Stress MarkerPlantEffect of Ametryn TreatmentReference
Superoxide Dismutase (SOD) Activity Maize (Zea mays)Increased activity in shoots and roots.
Peroxidase (POD) Activity Maize (Zea mays)Increased activity in shoots and roots.
Catalase (CAT) Activity RyegrassSignificantly induced activity.
Lipid Peroxidation (MDA content) Amaranthus palmeri (sensitive)Increased malondialdehyde (MDA) content.
Hydrogen Peroxide (H2O2) Content Amaranthus palmeri (sensitive)Increased H2O2 levels.
Metabolic Detoxification

The primary mechanism for ametryn selectivity and resistance in tolerant plants is metabolic detoxification. Tolerant species can rapidly metabolize ametryn into non-toxic compounds. This process typically involves three phases:

  • Phase I: Modification: The ametryn molecule is altered, often through oxidation, hydrolysis, or dealkylation.

  • Phase II: Conjugation: The modified ametryn is conjugated to endogenous molecules, such as glutathione or glucose, which increases its water solubility and reduces its toxicity.

  • Phase III: Compartmentation: The conjugated metabolites are transported and sequestered in the vacuole or apoplast, effectively removing them from the cytoplasm.

A key enzyme in this process is Glutathione S-transferase (GST) , which catalyzes the conjugation of ametryn (or its metabolites) with glutathione. Studies have shown that ametryn exposure can significantly induce GST activity in tolerant plants.

The metabolic degradation of ametryn in maize has been shown to occur through hydrolysis, dealkylation, and demethylation, leading to the formation of various metabolites that can then be conjugated.

Ametryn Detoxification Pathway

The following diagram outlines the key steps in the metabolic detoxification of ametryn in a tolerant plant.

Ametryn_Detox cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentation Ametryn Ametryn Metabolites Modified Ametryn (via Hydrolysis, Dealkylation, Demethylation) Ametryn->Metabolites Conjugate Ametryn-Glutathione Conjugate Metabolites->Conjugate GST Glutathione S-transferase (GST) GST->Conjugate GSH Glutathione (GSH) GSH->Conjugate Vacuole Vacuolar Sequestration Conjugate->Vacuole Transported to Detox Detoxification (Reduced Phytotoxicity) Vacuole->Detox

Metabolic detoxification pathway of ametryn in tolerant plants.

Experimental Protocols

This section provides an overview of key methodologies used to study the mechanism of action of ametryn.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is a rapid and sensitive method for detecting and quantifying the effects of PSII-inhibiting herbicides.

  • Objective: To measure the efficiency of PSII photochemistry and detect inhibition by ametryn.

  • Instrumentation: A pulse-amplitude-modulated (PAM) fluorometer or a portable fluorometer (e.g., Handy-PEA).

  • Protocol Outline:

    • Dark Adaptation: Plants are dark-adapted for a minimum of 30 minutes to ensure all PSII reaction centers are open and photochemical quenching is minimized.

    • Measurement: A leaf clip is attached to a fully developed leaf. The fluorometer delivers a short, saturating pulse of light.

    • Data Acquisition: The instrument records the polyphasic chlorophyll fluorescence rise transient (OJIP curve).

    • Parameter Calculation: Key parameters are derived from the OJIP curve, including:

      • F0: Minimum fluorescence (all reaction centers open).

      • Fm: Maximum fluorescence (all reaction centers closed).

      • Fv: Variable fluorescence (Fm - F0).

      • Fv/Fm: Maximum quantum yield of PSII photochemistry. A decrease in this ratio indicates PSII stress or damage.

      • Performance Index (PIabs): A sensitive indicator of overall photosynthetic vitality.

  • Expected Result with Ametryn: Ametryn-treated susceptible plants show a rapid decrease in Fv/Fm and PIabs, and a characteristic change in the shape of the OJIP transient, indicating a block in electron transport at the acceptor side of PSII.

D1 Protein Binding Assay

This in vitro assay quantifies the binding affinity of a herbicide to its target site on the D1 protein.

  • Objective: To determine the inhibition constant (Ki) or IC50 value for ametryn binding to the D1 protein.

  • Materials: Isolated thylakoid membranes from a susceptible plant species (e.g., spinach, pea), radiolabeled herbicide (e.g., [14C]-atrazine as a competitor), ametryn solutions of varying concentrations, filtration device.

  • Protocol Outline (Competitive Binding Assay):

    • Thylakoid Preparation: Isolate intact thylakoid membranes from plant leaves by differential centrifugation.

    • Incubation: Incubate a fixed concentration of radiolabeled herbicide with the thylakoid suspension in the presence of increasing concentrations of unlabeled ametryn.

    • Separation: Rapidly separate the bound from free radiolabeled herbicide using ultrafiltration or centrifugation.

    • Quantification: Measure the radioactivity in the bound fraction (on the filter or in the pellet) using liquid scintillation counting.

    • Data Analysis: Plot the displacement of the radiolabeled herbicide by ametryn to calculate the IC50 (the concentration of ametryn that displaces 50% of the radiolabeled ligand). The Ki can then be calculated using the Cheng-Prusoff equation.

Antioxidant Enzyme Activity Assays

These spectrophotometric assays measure the activity of key enzymes involved in mitigating oxidative stress.

  • Objective: To quantify the induction of antioxidant defense enzymes in response to ametryn-induced oxidative stress.

  • Protocol Outline:

    • Protein Extraction: Homogenize plant tissue (leaves or roots) in a pre-cooled extraction buffer (e.g., Tris-HCl or phosphate buffer) containing protease inhibitors. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to obtain the crude enzyme extract (supernatant).

    • Enzyme Assays:

      • Superoxide Dismutase (SOD): Assay is typically based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

      • Peroxidase (POD): Activity is measured by monitoring the oxidation of a substrate (e.g., guaiacol) at a specific wavelength (e.g., 470 nm) in the presence of H2O2.

      • Glutathione S-transferase (GST): Activity is determined by measuring the rate of conjugation of glutathione with a substrate like 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.

    • Protein Quantification: Determine the total protein concentration in the extracts (e.g., using the Bradford method) to normalize enzyme activity (e.g., units/mg protein).

Experimental Workflow Visualization

Experimental_Workflow cluster_plant Plant Treatment & Sample Collection cluster_assays Biochemical & Physiological Assays cluster_data Data Analysis & Interpretation Plant Susceptible & Tolerant Plant Species Treatment Ametryn Treatment (Varying Concentrations & Timepoints) Plant->Treatment Harvest Harvest Leaf/Root Tissue Treatment->Harvest Fluorescence Chlorophyll Fluorescence (in vivo) Harvest->Fluorescence Thylakoids Thylakoid Isolation Harvest->Thylakoids Extraction Crude Protein Extraction Harvest->Extraction Data_Fluorescence Calculate Fv/Fm, PIabs Analyze OJIP curves Fluorescence->Data_Fluorescence Binding D1 Protein Binding Assay (in vitro) Thylakoids->Binding Data_Binding Calculate IC50, Ki Binding->Data_Binding Enzyme Antioxidant Enzyme Assays (SOD, POD, GST) Extraction->Enzyme Data_Enzyme Calculate Specific Activity Enzyme->Data_Enzyme Conclusion Elucidate Mechanism of Action, Selectivity & Resistance Data_Fluorescence->Conclusion Data_Binding->Conclusion Data_Enzyme->Conclusion

Workflow for investigating ametryn's mechanism of action.

References

Synthesis of Ametryn from Atrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of ametryn, a significant s-triazine herbicide, from its precursor, atrazine. The document details the primary synthetic methodologies, including a two-step disulfide intermediate pathway and a direct methanethiolation route. It presents a thorough examination of the reaction mechanisms, experimental protocols, and quantitative data such as reaction yields and product purity. Furthermore, this guide elucidates the herbicidal mode of action of ametryn and atrazine, focusing on their role as inhibitors of Photosystem II. The content is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development, offering detailed procedural insights and critical data for laboratory and industrial applications.

Introduction

Ametryn, chemically known as 2-(ethylamino)-4-(isopropylamino)-6-(methylthio)-s-triazine, is a selective herbicide widely used for the control of broadleaf and grassy weeds in various crops. It belongs to the triazine class of herbicides, which are recognized for their effectiveness in inhibiting photosynthesis. The synthesis of ametryn typically originates from atrazine, 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine, a structurally similar and widely available herbicide. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom on the triazine ring of atrazine is displaced by a methylthio (-SCH3) group.[1][2][3][4][5]

This whitepaper will explore the primary synthetic routes for this conversion, providing detailed experimental protocols and summarizing key quantitative data. Additionally, it will delve into the biological mechanism through which these herbicides exert their phytotoxic effects.

Synthetic Methodologies

The conversion of atrazine to ametryn can be accomplished through several synthetic pathways. The two predominant methods are a two-step process involving a disulfide intermediate and a more direct, single-step reaction with methyl mercaptan.

Two-Step Synthesis via Disulfide Intermediate

This method involves the reaction of atrazine with a disulfide salt, followed by methylation to yield the final product. A common approach utilizes sodium disulfide (Na2S2) and a subsequent methylation step with dimethyl sulfate or methyl sulfate.

Reaction Scheme:

  • Formation of the Thiolate Intermediate: Atrazine + Na2S2 → Intermediate Sodium Thiolate Salt + NaCl

  • Methylation: Intermediate Sodium Thiolate Salt + CH3(SO4)2 → Ametryn + Na(CH3)SO4

This process is advantageous due to its high yields and the avoidance of handling gaseous methyl mercaptan directly in the initial step.

Direct Synthesis with Methyl Mercaptan

A more direct route involves the reaction of atrazine with methyl mercaptan (methanethiol) in the presence of a base or a catalyst. This method can be more atom-economical but requires careful handling of the volatile and odorous methyl mercaptan.

Reaction Scheme:

Atrazine + CH3SH + Base → Ametryn + Base·HCl

Recent advancements have focused on developing greener processes for this reaction, utilizing catalysts like Y-type molecular sieves to improve efficiency and reduce environmental impact by avoiding the production of salt byproducts.

Quantitative Data Summary

The following tables summarize quantitative data from various patented and published synthetic procedures.

Table 1: Summary of Reaction Conditions and Yields for Ametryn Synthesis

MethodReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Two-Step Disulfide Atrazine, Sodium Disulfide, Methyl SulfateAlkylbenzene SulfonateIsopropanol80-100 (Step 1), 45-70 (Step 2)5-6 (Step 1), 2-3 (Step 2)94.45 - 99.1192.99 - 95.02
Direct Methanethiolation Atrazine, Methyl MercaptanZSM-5 Molecular SieveIsopropanol90-110199.9099.05
Direct Methanethiolation (Lab Scale) Atrazine, MethanethiolSodium MethoxideMethanolReflux2Not ReportedNot Reported

Table 2: Physicochemical and Spectroscopic Data of Ametryn

PropertyValueReference
Molecular Formula C9H17N5S
Molecular Weight 227.33 g/mol
Melting Point 88-89 °C
1H NMR (400 MHz, CDCl3) δ (ppm): 1.23 (t, 3H), 1.25 (d, 6H), 2.49 (s, 3H), 3.48 (q, 2H), 4.19 (m, 1H), 5.1-5.4 (br s, 2H)
IR Spectrum (KBr) Major peaks at approx. 2970, 1620, 1550, 1400, 1350, 1160, 810 cm-1
Mass Spectrum (EI) m/z: 227 (M+), 212, 185, 170, 144, 68

Experimental Protocols

Two-Step Synthesis via Disulfide Intermediate
  • Step 1: Formation of the Thiolate Intermediate

    • In a suitable reactor equipped with a stirrer and condenser, charge atrazine (e.g., 0.4 mol), sodium disulfide (30% solution), and sodium hydroxide (30% solution).

    • Add isopropanol as the solvent and an alkylbenzene sulfonate catalyst.

    • Heat the mixture to reflux temperature (80-100 °C) and maintain for 5-6 hours.

  • Step 2: Methylation

    • Cool the reaction mixture to 55 °C.

    • Slowly add methyl sulfate over approximately 30-40 minutes, ensuring the temperature does not exceed 70 °C.

    • Maintain the temperature at 70 °C for 2 hours.

  • Work-up and Isolation

    • After the reaction is complete (indicated by a transparent solution), cool the mixture.

    • The product precipitates and is collected by suction filtration.

    • Wash the solid product with water to remove salts.

    • Dry the final product, ametryn.

Direct Synthesis with Methyl Mercaptan (Catalytic)
  • Reaction Setup

    • To an autoclave reactor, add atrazine, isopropanol, and a ZSM-5 catalyst.

    • Seal the reactor and introduce methyl mercaptan.

  • Reaction

    • Heat the mixture to 90-110 °C under pressure (0.49-0.78 MPa) with stirring for 1 hour.

  • Work-up and Isolation

    • After the reaction, vent any excess methyl mercaptan.

    • The resulting product mixture contains ametryn.

    • The product is isolated by drying the wet feed.

Laboratory Scale Synthesis with Methanethiol
  • Preparation of Sodium Thiomethoxide

    • In a flask with dry methanol, dissolve sodium metal.

    • Cool the resulting sodium methoxide solution to room temperature.

    • Bubble methanethiol gas through the solution or add liquid methanethiol.

  • Reaction

    • Add atrazine to the sodium thiomethoxide solution.

    • Reflux the mixture for 2 hours.

  • Work-up and Purification

    • Evaporate the methanol under reduced pressure.

    • Dissolve the residue in water and extract with diethyl ether.

    • Dry the ether extract over anhydrous magnesium sulfate and evaporate the solvent.

    • Recrystallize the crude product from boiling hexane to obtain pure ametryn.

Diagrams and Pathways

Synthesis Pathway of Ametryn from Atrazine

The following diagram illustrates the general nucleophilic aromatic substitution pathway for the synthesis of ametryn from atrazine.

Synthesis_Pathway Atrazine Atrazine (2-chloro-4-(ethylamino)-6- (isopropylamino)-s-triazine) Ametryn Ametryn (2-(ethylamino)-4-(isopropylamino)-6- (methylthio)-s-triazine) Atrazine->Ametryn SNAr Reaction Nucleophile Nucleophile (-SCH3 source, e.g., CH3SNa) Nucleophile->Atrazine Nucleophilic Attack LeavingGroup Leaving Group (Cl-) Ametryn->LeavingGroup Displacement Experimental_Workflow start Start step1 Step 1: Thiolation Atrazine + Na2S2 in Isopropanol Heat to reflux (80-100°C) start->step1 step2 Step 2: Methylation Cool to 55°C Add Methyl Sulfate (T < 70°C) step1->step2 workup Work-up Cooling and Precipitation step2->workup isolation Isolation Suction Filtration workup->isolation washing Washing Wash with water isolation->washing drying Drying Obtain pure Ametryn washing->drying end End drying->end PSII_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) QA QA (Primary quinone acceptor) PSII->QA Light Energy D1_protein D1 Protein (QB binding site) QB QB (Secondary quinone acceptor) Block BLOCKS Electron Transport QA->D1_protein Electron Transfer PQ_pool Plastoquinone (PQ) Pool QB->PQ_pool Electron Transfer Consequences Inhibition of CO2 Fixation ATP/NADPH production stops Oxidative Stress Plant Death PQ_pool->Consequences Leads to Ametryn Ametryn / Atrazine Ametryn->D1_protein

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ametryn Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

Ametryn is a selective triazine herbicide used for the control of broadleaf and grass weeds in various agricultural settings[1]. As a member of the s-triazine chemical family, its herbicidal activity stems from the inhibition of photosynthesis and other enzymatic processes in susceptible plants[1][2]. This technical guide provides a comprehensive overview of the physical and chemical properties of Ametryn, intended for researchers, scientists, and professionals in drug development.

Chemical Identity
  • IUPAC Name: 4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

  • CAS Number: 834-12-8

  • Synonyms: Ametryne, Gesapax, Ametrex, Evik

Physical and Chemical Properties

Ametryn is a white to off-white crystalline solid with a faint, characteristic odor. It is relatively stable under ambient conditions and exhibits low volatility. The key physical and chemical properties of Ametryn are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₇N₅S
Molecular Weight 227.33 g/mol
Melting Point 84-89 °C (183-192 °F)
Boiling Point 337-346 °C at 98.6-101.325 kPa
Water Solubility 185-209 mg/L at 20-25 °C
Vapor Pressure 0.365 mPa (2.74 x 10⁻⁶ mm Hg) at 20-25 °C
pKa 3.71 - 4.10
Octanol/Water Partition Coefficient (log Kow) 2.63

Experimental Protocols

The determination of the physical and chemical properties of a substance like Ametryn follows standardized methodologies, often outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the protocols for measuring key properties.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This property is a crucial indicator of purity, as impurities tend to lower and broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered Ametryn is packed into a capillary tube, which is sealed at one end.

  • Apparatus: A common method involves using a heated metal block apparatus (e.g., Mel-Temp) or a Thiele tube with a liquid heating bath. The capillary tube is attached to a thermometer.

  • Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute, to ensure thermal equilibrium.

  • Observation: The temperatures at which melting begins (the first appearance of liquid) and is complete (the disappearance of the last solid crystal) are recorded. This range is the melting point.

  • Calibration: The thermometer and apparatus can be calibrated using reference standards with known melting points.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances like Ametryn that are solid at room temperature, this determination is made on the molten substance.

Methodology (Dynamic Method):

  • Apparatus: A heating vessel with the substance, a thermometer to measure the liquid's temperature, and a pressure-measuring device are used.

  • Procedure: The pressure in the apparatus is reduced, and the sample is heated. The temperature at which the substance begins to boil is recorded at that specific pressure.

  • Data Collection: This process is repeated at various pressures to obtain a series of boiling points.

  • Vapor Pressure Curve: The data is plotted as the logarithm of the pressure versus the reciprocal of the thermodynamic temperature.

  • Determination: The normal boiling point is determined by extrapolating this curve to a pressure of 101.325 kPa.

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a specific temperature.

Methodology (Flask Method - for solubilities > 10⁻² g/L):

  • Equilibration: An excess amount of Ametryn is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (saturation).

  • Phase Separation: The mixture is allowed to stand to let undissolved particles settle. The saturated aqueous solution is then separated from the solid phase, typically by centrifugation or filtration.

  • Analysis: The concentration of Ametryn in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Replicates: The experiment is performed in replicate to ensure the reliability of the results.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's tendency to evaporate.

Methodology (Gas Saturation Method):

  • Apparatus: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of Ametryn. The setup is maintained at a constant temperature.

  • Saturation: The carrier gas becomes saturated with the vapor of the substance.

  • Trapping: The vapor is then trapped from the gas stream using a suitable sorbent or by condensation in a cold trap.

  • Quantification: The amount of trapped Ametryn is quantified using analytical techniques like Gas Chromatography (GC) or HPLC.

  • Calculation: The vapor pressure is calculated from the mass of the substance transported and the volume of the carrier gas used.

Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For Ametryn, a weak base, it indicates the pH at which the protonated and neutral forms are present in equal concentrations.

Methodology (Potentiometric Titration):

  • Solution Preparation: A known concentration of Ametryn is dissolved in a suitable solvent, often a water-organic solvent mixture due to solubility constraints.

  • Titration: The solution is titrated with a standardized strong acid (since Ametryn is a base).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Titration Curve: A titration curve is generated by plotting the pH against the volume of titrant added.

  • pKa Determination: The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action and Analytical Workflow

Mechanism of Action: Photosynthesis Inhibition

Ametryn, like other triazine herbicides, acts by inhibiting photosynthesis. It specifically targets Photosystem II (PSII) in the chloroplasts of plants. The herbicide binds to the D1 protein of the PSII complex, blocking the electron transport chain and halting the production of ATP and NADPH, which are essential for carbon fixation. This disruption leads to the formation of reactive oxygen species, causing rapid cellular damage and ultimately, plant death.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- Qa QA Pheo->Qa e- Qb QB (D1 Protein) Qa->Qb e- PQ_pool Plastoquinone Pool Qb->PQ_pool e- ROS Reactive Oxygen Species (ROS) Formation Qb->ROS Disrupted e- Flow Ametryn Ametryn Ametryn->Qb Block Blocks electron transfer Damage Cellular Damage (Lipid Peroxidation) ROS->Damage Death Plant Death Damage->Death

Caption: Mechanism of Ametryn action via inhibition of Photosystem II electron transport.

Analytical Workflow: Ametryn Quantification in Soil

The quantification of Ametryn residues in environmental samples like soil is critical for monitoring and risk assessment. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. The following diagram illustrates a typical workflow.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Soil Sample Collection & Sieving Extraction 2. Solvent Extraction (e.g., Methanol/Water) Sample->Extraction Cleanup 3. Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration 4. Concentration & Reconstitution Cleanup->Concentration Injection 5. Injection into HPLC System Concentration->Injection Separation 6. Chromatographic Separation (C18 Column) Injection->Separation Detection 7. UV or MS/MS Detection Separation->Detection Quantification 8. Quantification (vs. Calibration Curve) Detection->Quantification Report 9. Result Reporting (e.g., mg/kg) Quantification->Report

Caption: General workflow for the analysis of Ametryn in soil samples using HPLC.

References

Ametryn Solubility: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ametryn, a triazine herbicide, in water and various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development and environmental sciences in their respective fields of study. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant pathways and workflows.

Core Data: Ametryn Solubility

Ametryn's solubility is a critical parameter influencing its environmental fate, bioavailability, and formulation development. It is moderately soluble in water and exhibits significantly higher solubility in a range of organic solvents.[1] The following tables summarize the quantitative solubility data for ametryn in water and various organic solvents, compiled from multiple scientific sources.

Table 1: Solubility of Ametryn in Water
Temperature (°C)pHSolubility (mg/L)Source
207200[1]
20-185[2]
25-209[3][4]
Table 2: Solubility of Ametryn in Organic Solvents
SolventTemperature (°C)Solubility (g/L)Source
Acetone2056.9
Acetone-610
Chloroform-Slightly Soluble
DMSO-125 (mg/mL)
DMSO-Slightly Soluble
n-Hexane201.4
n-Hexane-58
Methanol-Slightly Soluble
Methanol-510
n-Octanol-220
Toluene204.6
Toluene-470

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method, as outlined in OECD Test Guideline 105, is a widely accepted standard for determining the water solubility of chemical substances. A similar approach can be adapted for organic solvents. Below are detailed protocols for determining the solubility of ametryn.

Protocol 1: Determination of Ametryn Solubility in Water (Shake-Flask Method, OECD 105)

1. Principle: An excess amount of ametryn is agitated in water at a constant temperature until equilibrium is reached. The concentration of ametryn in the clear aqueous phase is then determined by a suitable analytical method.

2. Materials:

  • Ametryn (analytical standard)

  • Distilled or deionized water

  • Constant temperature shaker bath or incubator

  • Centrifuge tubes with screw caps

  • Centrifuge capable of temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with a suitable detector (FID or MS).

3. Procedure:

  • Preliminary Test: To estimate the approximate solubility, add a small, known amount of ametryn to a known volume of water and observe for dissolution with vigorous shaking. This helps in determining the appropriate amount of substance to use in the main test to ensure an excess of undissolved solid remains.

  • Equilibration:

    • Add an excess amount of ametryn (e.g., 5-10 times the estimated solubility) to several replicate flasks containing a known volume of water.

    • Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).

    • Agitate the flasks at a constant speed for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed at the test temperature for at least 24 hours to allow for the settling of undissolved ametryn.

    • To ensure complete removal of undissolved particles, centrifuge an aliquot of the suspension at the test temperature.

    • Alternatively, or in addition, filter the supernatant through a syringe filter that does not adsorb ametryn.

  • Analysis:

    • Analyze the concentration of ametryn in the clear, saturated aqueous solution using a validated analytical method.

4. Analytical Methods for Quantification:

  • HPLC-UV:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.

    • Quantification: Based on a calibration curve prepared from standard solutions of ametryn of known concentrations.

  • Gas Chromatography (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector and Detector Temperatures: Optimized for ametryn (e.g., 250°C for injector, 300°C for detector).

    • Carrier Gas: Helium or Nitrogen.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Quantification: Using an internal standard method with a suitable internal standard (e.g., dioctyl phthalate) and a calibration curve.

Protocol 2: Determination of Ametryn Solubility in Organic Solvents

1. Principle: The methodology is analogous to the shake-flask method for water solubility, with the organic solvent of interest used in place of water.

2. Materials:

  • Ametryn (analytical standard)

  • High-purity organic solvent (e.g., acetone, methanol, toluene, etc.)

  • Vials with solvent-resistant caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Syringe filters (solvent-compatible)

  • Analytical balance

  • Appropriate analytical instrumentation (HPLC or GC).

3. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of ametryn to a vial containing a known volume of the organic solvent.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the vial using a vortex mixer and/or shaker at a constant temperature until equilibrium is achieved (typically 24-72 hours).

  • Phase Separation:

    • Centrifuge the vial to pellet the undissolved ametryn.

    • Carefully withdraw the supernatant and filter it through a solvent-compatible syringe filter.

  • Analysis:

    • Dilute the saturated solution with the same organic solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using HPLC or GC as described in Protocol 1, ensuring the mobile phase (for HPLC) or carrier gas and temperature program (for GC) are compatible with the solvent used.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Logical Workflow for Ametryn Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start weigh Weigh excess ametryn start->weigh add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature add_solvent->agitate check_equilibrium Monitor concentration until plateau agitate->check_equilibrium centrifuge Centrifuge check_equilibrium->centrifuge filter Filter supernatant centrifuge->filter analyze_sample Analyze sample (HPLC/GC) filter->analyze_sample prepare_calibration Prepare calibration standards prepare_calibration->analyze_sample calculate_solubility Calculate solubility analyze_sample->calculate_solubility end Solubility value calculate_solubility->end

Caption: Workflow for determining ametryn solubility.

Ametryn's Mechanism of Action: Inhibition of Photosystem II

G cluster_psii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone) Pheo->QA QB QB (Plastoquinone) QA->QB Cytb6f Cytochrome b6f complex QB->Cytb6f Electron Transfer (Blocked) Ametryn Ametryn Ametryn->QB Binds to D1 protein at QB site Light Light (Photon) Light->P680 Excites

Caption: Ametryn inhibits photosynthesis at Photosystem II.

References

Ametryn Degradation in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the triazine herbicide ametryn in soil and water environments. The information presented is intended to support environmental fate assessments, risk analysis, and the development of remediation strategies. This document details the biotic and abiotic mechanisms driving ametryn's transformation, its primary degradation products, and the factors influencing its persistence.

Core Degradation Pathways

Ametryn, a selective herbicide, undergoes degradation in the environment through a combination of biotic and abiotic processes. The principal pathways include microbial degradation in soil and photodegradation in water. Hydrolysis also contributes to its breakdown, particularly under acidic or alkaline conditions.

Degradation in Soil

In soil, the primary mechanism for ametryn degradation is microbial metabolism . A diverse range of soil microorganisms, including bacteria and fungi, can utilize ametryn as a source of carbon and nitrogen. The degradation process typically involves a series of key reactions:

  • N-dealkylation: This is a common initial step where the ethyl or isopropyl groups attached to the triazine ring are removed. This process leads to the formation of metabolites such as deethylametryn and deisopropylametryn.

  • Hydroxylation: The methylthio (-SCH3) group can be replaced by a hydroxyl (-OH) group, resulting in the formation of hydroxyatrazine, a significantly less phytotoxic compound.[1]

  • S-oxidation: The sulfur atom in the methylthio group can be oxidized to form ametryn sulfoxide and subsequently ametryn sulfone.

  • Ring Cleavage: Following initial transformations, the triazine ring can be cleaved, ultimately leading to mineralization into carbon dioxide, ammonia, and other inorganic compounds.

The rate of microbial degradation is influenced by several soil properties, including organic matter content, pH, moisture, and temperature. Higher organic matter content can enhance microbial activity, leading to faster degradation.[2]

Abiotic degradation in soil can also occur, primarily through chemical hydrolysis. This process is more significant in soils with low or high pH.[1][3]

Degradation in Water

In aquatic environments, photodegradation is a major pathway for ametryn dissipation. Ametryn can absorb ultraviolet (UV) light, leading to its decomposition.[4] The process can be direct, through the absorption of photons by the ametryn molecule itself, or indirect, involving photosensitizers present in the water that generate reactive oxygen species which then degrade the herbicide.

The primary reactions in photodegradation include:

  • N-dealkylation: Similar to microbial degradation, the removal of the ethyl and isopropyl side chains is a key transformation.

  • Hydroxylation: The formation of hydroxyatrazine is also observed during photodegradation.

  • Oxidation of the methylthio group: This leads to the formation of sulfoxide and sulfone derivatives.

Hydrolysis in water is generally slow under neutral pH conditions but is accelerated in acidic and alkaline waters.

Quantitative Data on Ametryn Degradation

The persistence of ametryn in the environment is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. This value can vary significantly depending on environmental conditions.

MatrixDegradation ProcessHalf-life (DT50)ConditionsReference
SoilMicrobial Degradation11 - 280 days (median 62 days)Varies with soil type and weather
SoilMicrobial Degradation70 - 250 daysDependent on soil type and weather
SoilAcid Hydrolysis7 - 24 monthsTypical acid soil conditions
SoilOverall Dissipation1.2 - 16.1 daysOpen field conditions
SoilMicrobial Degradation26 daysRed-Yellow Latosol (pH 4.4)
SoilMicrobial Degradation11 daysRed-Yellow Ultisol (pH 5.9)
WaterPhotodegradation (UV/H2O2)Varies (pseudo-first-order)Dependent on H2O2 dosage and initial concentration
WaterHydrolysisStable at neutral pHExtreme pH (1 or 13) leads to hydrolysis

Experimental Protocols

Soil Incubation Study for Microbial Degradation

This protocol outlines a typical laboratory experiment to assess the microbial degradation of ametryn in soil.

Objective: To determine the rate of ametryn degradation in soil under controlled laboratory conditions and identify major degradation products.

Materials:

  • Freshly collected soil, sieved (<2 mm).

  • Analytical grade ametryn.

  • Sterile deionized water.

  • Incubation vessels (e.g., glass jars with Teflon-lined caps).

  • Extraction solvent (e.g., acetonitrile, methanol).

  • Analytical instruments (HPLC-MS/MS or GC-MS).

Procedure:

  • Soil Characterization: Analyze the soil for key properties including pH, organic matter content, texture, and microbial biomass.

  • Spiking: Treat a known mass of soil with a standard solution of ametryn to achieve a desired concentration (e.g., 5 mg/kg). A control set of soil samples without ametryn should also be prepared. For abiotic controls, sterilized (e.g., autoclaved) soil can be used.

  • Incubation: Place the treated soil samples in incubation vessels. Adjust the moisture content to a specific level (e.g., 60% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect triplicate soil samples from the incubation vessels.

  • Extraction: Extract ametryn and its degradation products from the soil samples using an appropriate solvent and extraction technique (e.g., QuEChERS, sonication).

  • Analysis: Analyze the extracts using a validated analytical method, such as HPLC-MS/MS or GC-MS, to quantify the concentrations of ametryn and its metabolites.

  • Data Analysis: Calculate the half-life (DT50) of ametryn using first-order degradation kinetics. Identify and quantify the major degradation products over time.

Photodegradation Study in Water

This protocol describes a laboratory experiment to evaluate the photodegradation of ametryn in an aqueous solution.

Objective: To determine the rate of ametryn photodegradation in water and identify the resulting photoproducts.

Materials:

  • Analytical grade ametryn.

  • Purified water (e.g., Milli-Q).

  • Quartz or borosilicate glass reaction vessels.

  • A light source that simulates sunlight (e.g., xenon arc lamp with filters).

  • Analytical instruments (HPLC-MS/MS or GC-MS).

Procedure:

  • Solution Preparation: Prepare an aqueous solution of ametryn of a known concentration in purified water.

  • Irradiation: Place the ametryn solution in the reaction vessels and expose it to the light source. Maintain a constant temperature throughout the experiment. Dark controls (vessels wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.

  • Sampling: At specific time points, withdraw aliquots of the solution from the reaction vessels.

  • Analysis: Directly analyze the collected samples or after a suitable sample preparation step (e.g., solid-phase extraction) using HPLC-MS/MS or GC-MS to determine the concentration of ametryn and its photoproducts.

  • Data Analysis: Determine the photodegradation rate constant and half-life of ametryn. Identify the major photoproducts and their formation kinetics.

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from soil and water samples.

Extraction from Soil:

  • Weigh a 10 g sample of soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge.

  • The upper acetonitrile layer is collected for cleanup.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a mixture of sorbents (e.g., PSA, C18, and MgSO4).

  • Vortex for 30 seconds and centrifuge.

  • The cleaned extract is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive quantification of ametryn and its degradation products. Two or more MRM transitions (a precursor ion and two product ions) are monitored for each analyte for confirmation.

Visualizing Degradation Pathways and Workflows

Ametryn Degradation Pathways

G Ametryn Ametryn Deethylametryn Deethylametryn Ametryn->Deethylametryn N-dealkylation Deisopropylametryn Deisopropylametryn Ametryn->Deisopropylametryn N-dealkylation Hydroxyatrazine Hydroxyatrazine Ametryn->Hydroxyatrazine Hydroxylation Ametryn_Sulfoxide Ametryn_Sulfoxide Ametryn->Ametryn_Sulfoxide S-oxidation Deethylametryn->Hydroxyatrazine Hydroxylation Deisopropylametryn->Hydroxyatrazine Hydroxylation Ring_Cleavage_Products Ring_Cleavage_Products Hydroxyatrazine->Ring_Cleavage_Products Ring Cleavage Ametryn_Sulfone Ametryn_Sulfone Ametryn_Sulfoxide->Ametryn_Sulfone S-oxidation

Caption: Major degradation pathways of ametryn in soil and water.

Experimental Workflow for Ametryn Degradation Analysis

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing Soil_Sample Soil Sample QuEChERS_Extraction QuEChERS Extraction Soil_Sample->QuEChERS_Extraction Water_Sample Water Sample Water_Sample->QuEChERS_Extraction dSPE_Cleanup d-SPE Cleanup QuEChERS_Extraction->dSPE_Cleanup LC_MSMS LC-MS/MS Analysis dSPE_Cleanup->LC_MSMS Data_Analysis Data Analysis & Interpretation LC_MSMS->Data_Analysis

References

Ametryn's Toxicological Profile in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of ametryn, a widely used triazine herbicide, on various non-target organisms. This document summarizes key toxicity data, details the experimental methodologies used in prominent studies, and visualizes the primary mechanisms of action through signaling pathway diagrams. The information is intended to support environmental risk assessments and further research into the ecotoxicology of this compound.

Executive Summary

Ametryn is a selective herbicide primarily used for the control of broadleaf and grass weeds in crops such as pineapple, sugarcane, and corn.[1] Its mode of action involves the inhibition of photosynthesis in target plants.[2] However, its presence in the environment can lead to unintended consequences for a variety of non-target species. This guide compiles and analyzes the available toxicological data on ametryn's effects on aquatic and terrestrial organisms, providing a valuable resource for understanding its environmental impact.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of ametryn to a range of non-target organisms. Data is presented to facilitate cross-species comparisons and to highlight the varying sensitivity to this herbicide.

Aquatic Organisms

Ametryn exhibits moderate to high toxicity to aquatic organisms, with photosynthetic organisms such as algae being particularly sensitive.[2][3]

Table 1: Acute and Chronic Toxicity of Ametryn to Aquatic Organisms

SpeciesTest TypeEndpointValueExposure DurationReference
Fish
Rainbow Trout (Oncorhynchus mykiss)Acute96-hr LC508.8 mg/L96 hours[1]
Bluegill (Lepomis macrochirus)Acute96-hr LC504.1 mg/L96 hours
Goldfish (Carassius auratus)Acute96-hr LC5014.1 mg/L96 hours
Fathead Minnow (Pimephales promelas)ChronicNOEC (growth)0.7 mg/L-
Invertebrates
Water Flea (Daphnia magna)Acute48-hr EC50>15 mg/L48 hours
Water Flea (Daphnia magna)ChronicNOEC (reproduction)0.24 mg/L21 days
Water Flea (Daphnia similis)Acute48-hr EC5025.73 mg/L48 hours
Algae
Green Algae (Desmodesmus subspicatus)Acute72-hr EC500.003 mg/L72 hours
Green Algae (Scenedesmus quadricauda)Acute-Most Susceptible-
Blue-green Algae (Microcystis flos-aquae)Acute-Most Tolerant-
Terrestrial Organisms

Ametryn generally demonstrates lower toxicity to terrestrial animals compared to aquatic life, although chronic exposure can lead to adverse effects.

Table 2: Acute and Chronic Toxicity of Ametryn to Terrestrial Organisms

SpeciesTest TypeEndpointValueExposure DurationReference
Birds
Bobwhite Quail (Colinus virginianus)Sub-acute Dietary8-day LC5030,000 mg/kg8 days
Mallard Duck (Anas platyrhynchos)Sub-acute Dietary8-day LC5023,000 mg/kg8 days
Bobwhite Quail & Mallard DuckChronicNOEC (growth & reproduction)300 mg/kg diet-
Mammals
Rat (Rattus norvegicus)Acute OralLD50508 mg/kgSingle dose
Mouse (Mus musculus)Acute OralLD50945 mg/kgSingle dose
Rat (Rattus norvegicus)Acute DermalLD50>3,100 mg/kg24 hours
Rabbit (Oryctolagus cuniculus)Acute DermalLD508,160 mg/kg24 hours
Rat (Rattus norvegicus)ChronicNOEC (reduced growth)13 mg/kg-
Invertebrates
Honey Bee (Apis mellifera)Acute-Slightly toxic-
EarthwormAcute-Moderately toxic-

Experimental Protocols

The toxicity data presented in this guide are derived from studies that largely adhere to internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for key experiments.

Aquatic Toxicity Testing

This test evaluates the short-term toxicity of ametryn to fish.

  • Test Organism: Rainbow Trout (Oncorhynchus mykiss), Bluegill (Lepomis macrochirus), or other recommended species.

  • Test Duration: 96 hours.

  • Test Conditions: Fish are exposed to a range of ametryn concentrations in a static or semi-static system. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species.

  • Endpoint: The primary endpoint is mortality. The LC50 (Lethal Concentration 50%), the concentration of ametryn that is lethal to 50% of the test organisms, is calculated at 24, 48, 72, and 96 hours.

  • Observations: In addition to mortality, any sublethal effects such as abnormal behavior, changes in appearance, or respiratory distress are recorded.

This chronic test assesses the impact of ametryn on the reproductive output of the freshwater invertebrate Daphnia magna.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Duration: 21 days.

  • Test Conditions: Individual daphnids are exposed to various concentrations of ametryn in a semi-static system, with the test medium and toxicant renewed regularly. A controlled photoperiod and temperature are maintained.

  • Endpoints: The primary endpoints are the total number of live offspring produced per surviving parent daphnid and adult mortality. The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined.

  • Observations: Daily observations include mortality of parent daphnids and the number of offspring produced.

This test determines the effects of ametryn on the growth of freshwater algae.

  • Test Organism: Desmodesmus subspicatus or other green algae species.

  • Test Duration: 72 hours.

  • Test Conditions: Exponentially growing algal cultures are exposed to a range of ametryn concentrations under constant illumination and temperature.

  • Endpoint: The primary endpoint is the inhibition of algal growth, measured as a reduction in cell density or biomass compared to a control. The EC50 (Effective Concentration 50%), the concentration that causes a 50% reduction in growth, is calculated.

  • Observations: Algal cell concentration is measured at 24, 48, and 72 hours using a cell counter or spectrophotometer.

Terrestrial Toxicity Testing

This test evaluates the toxicity of ametryn to birds when ingested through their diet.

  • Test Organism: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos), typically young birds.

  • Test Duration: 8 days (5 days of exposure followed by a 3-day observation period).

  • Test Conditions: Birds are fed a diet containing various concentrations of ametryn for 5 consecutive days. Food and water are provided ad libitum.

  • Endpoint: The primary endpoint is mortality. The LC50, the dietary concentration that is lethal to 50% of the test birds, is determined.

  • Observations: Daily observations include mortality, signs of toxicity (e.g., changes in behavior, appearance), body weight, and food consumption.

This test determines the acute toxicity of ametryn following a single oral dose.

  • Test Organism: Typically rats or mice.

  • Test Duration: Observation period of at least 14 days.

  • Test Conditions: Animals are fasted before a single dose of ametryn is administered via gavage.

  • Endpoint: The primary endpoint is mortality. The LD50 (Lethal Dose 50%), the dose that is lethal to 50% of the test animals, is calculated.

  • Observations: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Body weight changes are also recorded.

Genotoxicity Testing

This test assesses the potential of ametryn to cause chromosomal damage in mammals.

  • Test Organism: Typically rats or mice.

  • Test Conditions: Animals are exposed to ametryn, usually via oral gavage or intraperitoneal injection, at several dose levels. Bone marrow or peripheral blood is collected at appropriate time intervals after exposure.

  • Endpoint: The primary endpoint is the frequency of micronucleated polychromatic erythrocytes (immature red blood cells). A significant increase in the number of micronucleated cells in treated animals compared to controls indicates genotoxic potential.

  • Methodology: Bone marrow or blood smears are prepared, stained, and analyzed microscopically for the presence of micronuclei in erythrocytes.

Mechanisms of Toxicity and Signaling Pathways

Ametryn's primary mode of action is the inhibition of photosynthesis. However, in non-target organisms, its toxicity is often linked to the induction of oxidative stress.

Inhibition of Photosystem II

In photosynthetic organisms, ametryn disrupts the electron transport chain in photosystem II (PSII). It binds to the D1 protein, a key component of the PSII reaction center, at the same site as the native electron acceptor, plastoquinone (QB). This binding blocks the flow of electrons, leading to a halt in photosynthesis and ultimately, cell death in susceptible plants and algae.

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone) Pheo->QA QB_site QB Binding Site (D1 Protein) QA->QB_site Electron_Transport_Chain To Electron Transport Chain QB_site->Electron_Transport_Chain Electron Transfer Light Light Energy Light->P680 Excites Ametryn Ametryn Ametryn->QB_site Blocks Binding Inhibition Inhibition Plastoquinone Plastoquinone (QB) Plastoquinone->QB_site Binds to QB site

Inhibition of Photosystem II by Ametryn
Induction of Oxidative Stress

In non-photosynthetic organisms, a primary mechanism of ametryn's toxicity is the induction of oxidative stress. Exposure to ametryn can lead to an overproduction of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This occurs when the cellular antioxidant defense system is overwhelmed, leading to damage to lipids, proteins, and DNA. This has been observed in organisms such as rats and zebrafish embryos.

Oxidative_Stress_Pathway Ametryn Ametryn Exposure Mitochondria Mitochondria Ametryn->Mitochondria Interferes with Electron Transport Chain ROS Increased Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Mitochondria->ROS Leads to Antioxidant_Defense Cellular Antioxidant Defenses (e.g., SOD, Catalase) ROS->Antioxidant_Defense Overwhelms Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation Protein_Damage Protein Damage Cellular_Damage->Protein_Damage DNA_Damage DNA Damage (Genotoxicity) Cellular_Damage->DNA_Damage

Ametryn-Induced Oxidative Stress Pathway
Genotoxicity

Studies have indicated that ametryn can exhibit genotoxic activity. For instance, in vivo micronuclei testing in rats has shown that ametryn can induce chromosomal damage. This genotoxicity is likely a consequence of the oxidative stress, where ROS directly damage DNA.

Conclusion

The toxicological profile of ametryn in non-target organisms reveals a compound with significant environmental risk, particularly to aquatic ecosystems. Its high toxicity to algae and other photosynthetic organisms underscores its primary mode of action. In heterotrophic organisms, the induction of oxidative stress appears to be a key mechanism of toxicity, leading to a range of sublethal and lethal effects, including genotoxicity. The data and protocols summarized in this guide provide a critical foundation for researchers and environmental managers to assess the risks associated with ametryn use and to develop strategies to mitigate its impact on non-target species. Further research is warranted to fully elucidate the chronic and multigenerational effects of ametryn exposure in diverse environmental settings.

References

Ametryn's Inhibition of Photosynthesis: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ametryn, a member of the s-triazine class of herbicides, is a potent and selective inhibitor of photosynthesis in susceptible plant species. Its primary mode of action is the targeted disruption of the photosynthetic electron transport chain within Photosystem II (PSII). This in-depth technical guide elucidates the core mechanisms of ametryn's inhibitory action, presents quantitative data on its efficacy, details relevant experimental protocols for its study, and explores the mechanisms of resistance that have evolved in various weed biotypes.

The Molecular Mechanism of Ametryn Action

Ametryn's herbicidal activity stems from its ability to block the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB, within the PSII complex. This inhibition is achieved through a high-affinity, non-covalent binding interaction with the D1 protein, a core subunit of the PSII reaction center.[1][2]

By competitively displacing plastoquinone from its binding niche on the D1 protein, ametryn effectively halts the linear electron transport, leading to a cascade of downstream effects.[1] The blockage of electron flow prevents the reduction of NADP+ to NADPH and the generation of ATP, both of which are essential for carbon fixation in the Calvin cycle.[3] Consequently, the plant is starved of the energy and reducing power necessary for growth and development.

Furthermore, the inhibition of electron transport leads to the accumulation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. This occurs because the energy from absorbed light, unable to be dissipated through the electron transport chain, is instead transferred to molecular oxygen.[4] The resulting oxidative stress causes rapid peroxidation of lipids in the thylakoid membranes, leading to loss of membrane integrity, chlorophyll bleaching, and ultimately, cell death.

Signaling Pathway of Ametryn's Photosynthesis Inhibition

G Ametryn's Impact on Photosystem II cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB_site QB Binding Site (D1 Protein) QA->QB_site Electron Transfer PQ Plastoquinone (PQ) QB_site->PQ Block Inhibition of Electron Transfer QB_site->Block Ametryn Ametryn Ametryn->QB_site Binds to D1 Protein ROS Reactive Oxygen Species (ROS) Production Block->ROS No_ATP_NADPH ATP & NADPH Production Halted Block->No_ATP_NADPH Damage Membrane Damage & Cell Death ROS->Damage G cluster_prep Sample Preparation cluster_assays Inhibitory Assays cluster_data Data Analysis Plant Plant Material (e.g., Pea Leaves) Thylakoid Thylakoid Isolation Plant->Thylakoid Fluo Chlorophyll Fluorescence (PAM Fluorometer) Plant->Fluo O2 Oxygen Evolution (Clark Electrode) Thylakoid->O2 IC50_O2 Calculate IC50 (O2 Evolution) O2->IC50_O2 IC50_Fluo Calculate IC50 (Fluorescence Parameters) Fluo->IC50_Fluo Result Quantitative Assessment of Ametryn Inhibition IC50_O2->Result IC50_Fluo->Result Ametryn Ametryn (Varying Concentrations) Ametryn->O2 Ametryn->Fluo G cluster_target Target-Site Resistance cluster_metabolic Non-Target-Site Resistance Ametryn Ametryn Binding Reduced Ametryn Binding Ametryn->Binding Fails to bind effectively Detox Ametryn Detoxification (Conjugation with Glutathione) Ametryn->Detox Metabolized psbA psbA Gene Mutation (e.g., Ser264Gly) D1 Altered D1 Protein psbA->D1 D1->Binding Resistance Herbicide Resistance Binding->Resistance GST Increased GST Activity GST->Detox Detox->Resistance

References

An In-depth Technical Guide to Ametryn: Molecular Properties, Mechanism of Action, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicidal compound Ametryn, with a focus on its molecular characteristics, biochemical pathways, and relevant experimental methodologies. The information is intended to support research and development activities by providing detailed technical data and procedural insights.

Core Molecular and Chemical Properties

Ametryn is a selective triazine herbicide used for the control of broadleaf and grass weeds in various crops.[1][2][3] Its chemical and physical properties are summarized in the table below.

Data Presentation: Quantitative Properties of Ametryn
PropertyValueReference
Molecular Formula C₉H₁₇N₅S[4]
Molecular Weight 227.33 g/mol [1]
IUPAC Name N2-ethyl-6-(methylsulfanyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine
CAS Registry Number 834-12-8
Physical Description White, crystalline powder
Melting Point 88-89 °C (190-192 °F)
Water Solubility 185 mg/L at 20 °C
logP (Octanol-Water Partition Coefficient) 2.98
pKa 4.10 (weak base)
Vapor Pressure 2.74 x 10⁻⁶ mmHg

Mechanism of Action and Signaling Pathways

Primary Mechanism: Inhibition of Photosynthesis

The primary mode of action of Ametryn is the inhibition of photosynthesis at Photosystem II (PSII) in target plants. It binds to the D1 protein of the PSII complex, thereby blocking the electron transport chain. This disruption prevents the production of ATP and NADPH, essential energy-carrying molecules, leading to the cessation of carbon fixation and ultimately, plant death.

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone A) Pheo->QA QB QB (Plastoquinone B) D1 Protein Site QA->QB QB->Block Light Light Energy (Photons) Light->P680 Excites Ametryn Ametryn Ametryn->QB Binds and Inhibits ETC Electron Transport Chain (to Photosystem I) Block->ETC Blocked

Ametryn's inhibition of the photosynthetic electron transport chain at Photosystem II.
Toxicological Pathways in Non-Target Organisms

While primarily targeting plants, Ametryn can exert toxic effects on non-target organisms. Studies in animal models suggest that Ametryn can induce oxidative stress. This involves an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. Furthermore, Ametryn has been shown to disrupt mitochondrial bioenergetics in rat liver by inhibiting Complexes I and II and ATP synthase. There is also evidence to suggest that triazine herbicides, as a class, may have endocrine-disrupting properties by inducing aromatase activity.

G cluster_cellular Cellular Effects cluster_organismal Organismal Outcomes Ametryn Ametryn Exposure Mito Mitochondrial Dysfunction (Inhibition of Complexes I, II, ATP Synthase) Ametryn->Mito ROS Increased Reactive Oxygen Species (ROS) Ametryn->ROS Aromatase Aromatase Induction Ametryn->Aromatase OxStress Oxidative Stress Mito->OxStress ROS->OxStress Endocrine Endocrine Disruption Aromatase->Endocrine ReproTox Reproductive Toxicity (Decreased sperm production) OxStress->ReproTox DevTox Developmental Toxicity (in Zebrafish embryos) OxStress->DevTox G Sample 1. Sample Collection (Water or Soil) Extraction 2. Extraction (e.g., QuEChERS or LLE) Sample->Extraction Cleanup 3. Clean-up/Purification (e.g., Solid Phase Extraction) Extraction->Cleanup Concentration 4. Concentration (Solvent Evaporation) Cleanup->Concentration LCMS 5. LC-MS/MS Analysis Concentration->LCMS Data 6. Data Analysis (Quantification) LCMS->Data G Ametryn Ametryn Deethyl Deethylametryn Ametryn->Deethyl N-dealkylation Deisopropyl Deisopropylametryn Ametryn->Deisopropyl N-dealkylation Hydroxy Hydroxyametryn Ametryn->Hydroxy Hydrolysis of -SCH3 Diamino Diamino-s-triazine (both alkyl groups removed) Deethyl->Diamino Deisopropyl->Diamino Final Further Degradation Products (e.g., Ammeline, Cyanuric Acid) Hydroxy->Final Diamino->Final

References

An In-depth Technical Guide to the Discovery and History of Ametryn as a Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ametryn is a selective, systemic herbicide belonging to the triazine class of chemical compounds.[1][2][3] It is widely utilized in agriculture to control a variety of annual broadleaf and grass weeds in crops such as sugarcane, pineapple, bananas, and corn.[2][4] Ametryn is absorbed by both the leaves and roots of plants and translocated through the xylem to its site of action. The discovery and development of Ametryn in the mid-20th century by J.R. Geigy S.A. marked a significant advancement in chemical weed management, stemming from extensive research into the herbicidal properties of s-triazine derivatives. This guide provides a comprehensive overview of the history, chemical properties, mechanism of action, synthesis, and herbicidal activity of Ametryn.

History

The development of Ametryn is rooted in the broader history of triazine herbicide discovery. In 1952, scientists at the Swiss company J.R. Geigy, Ltd. (later Ciba-Geigy, and now Syngenta) first identified the herbicidal potential of triazine compounds. This initial breakthrough led to a period of intensive research and development throughout the 1950s, which saw the synthesis and commercialization of several key triazine herbicides, including simazine and atrazine. Ametryn was developed in the late 1950s as part of this extensive research program into s-triazine derivatives. It was first registered for use in the USA in 1964.

Chemical Properties

Ametryn is a white crystalline solid with the chemical formula C₉H₁₇N₅S. It is characterized by a triazine ring substituted with ethylamino, isopropylamino, and methylthio groups. These substitutions are crucial for its herbicidal activity and selectivity.

PropertyValueSource(s)
IUPAC Name N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine
CAS Number 834-12-8
Molecular Formula C₉H₁₇N₅S
Molecular Weight 227.33 g/mol
Appearance White crystalline solid
Melting Point 88-89 °C (190-192 °F)
Water Solubility Moderately soluble
Organic Solvent Solubility More soluble in organic solvents
Stability Stable under recommended storage conditions

Mechanism of Action

Ametryn, like other triazine herbicides, functions by inhibiting photosynthesis at Photosystem II (PSII). It specifically targets the D1 protein, a key component of the PSII reaction center in the thylakoid membranes of chloroplasts. Ametryn competitively binds to the Q_B binding site on the D1 protein, thereby blocking the binding of plastoquinone, the native electron acceptor. This blockage interrupts the photosynthetic electron transport chain, leading to a buildup of highly reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in plant cell death.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- Plastoquinone Plastoquinone Pool Ametryn Ametryn Ametryn->QB_site Binds and Blocks ETC To Electron Transport Chain caption Ametryn blocks electron transport in Photosystem II. Synthesis_Workflow start Start reactants Charge Reactor: - Atrazine - Sodium Disulfide - Sodium Hydroxide - Catalyst - Isopropyl Alcohol start->reactants reflux Heat to Reflux (5 hours) reactants->reflux cool1 Cool to 55°C reflux->cool1 add_methyl_sulfate Add Methyl Sulfate (keep temp < 70°C) cool1->add_methyl_sulfate incubate Incubate (2 hours) add_methyl_sulfate->incubate distill Solvent Distillation incubate->distill crystallize Cool to Room Temp (Crystallization) distill->crystallize filter_wash Filter and Wash crystallize->filter_wash dry Dry Product filter_wash->dry end Ametryn (Final Product) dry->end

References

Ametryn's Stability Under Diverse pH and Temperature Regimes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ametryn, a triazine herbicide, is utilized for the control of broadleaf and grassy weeds in various agricultural settings. Understanding its stability under different environmental conditions is crucial for predicting its persistence, efficacy, and potential environmental impact. This technical guide provides an in-depth analysis of ametryn's stability in aqueous solutions as a function of pH and temperature, based on available scientific literature and regulatory assessments.

Core Finding: General Stability of Ametryn

Contrary to many pesticides that are susceptible to hydrolysis, ametryn is notably stable in aqueous solutions under typical environmental pH conditions. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have concluded that ametryn is stable to hydrolysis.[1][2] It is generally stable in neutral, weakly acidic, and weakly alkaline media.[3] Degradation through hydrolysis is only observed under extreme pH conditions, specifically at a pH of 1 (strong acid) and a pH of 13 (strong alkali), where it hydrolyzes to the herbicidally-inactive 6-hydroxy derivative.[3]

Quantitative Stability Data

Given ametryn's high stability, quantitative data for its degradation half-life under standard environmental pH ranges (pH 4, 7, and 9) is not extensively reported, as the degradation is minimal. The following tables summarize the available information on ametryn's stability.

Table 1: Hydrolytic Stability of Ametryn in Aqueous Solutions

pHTemperature (°C)Half-life (t₁/₂)Degradation Rate Constant (k)Reference
1Not SpecifiedSubject to hydrolysisNot Specified[3]
450Stable (>5 days)Not ApplicableImplied by OECD 111
750Stable (>5 days)Not ApplicableImplied by OECD 111
950Stable (>5 days)Not ApplicableImplied by OECD 111
13Not SpecifiedSubject to hydrolysisNot Specified

Note: The stability at pH 4, 7, and 9 is inferred from the standard preliminary test conditions of the OECD 111 guideline, where substances showing less than 10% degradation over 5 days at 50°C are considered hydrolytically stable.

While specific half-life data in aqueous solutions is limited due to its stability, studies on ametryn's persistence in soil, where microbial degradation is a key factor, show a half-life ranging from 70 to 250 days depending on soil type and weather conditions.

Experimental Protocols

The determination of a chemical's hydrolytic stability is typically conducted following standardized guidelines, such as the OECD Test Guideline 111: Hydrolysis as a Function of pH.

OECD 111: Hydrolysis as a Function of pH - A Typical Protocol

This guideline outlines a tiered approach to assessing hydrolysis.

1. Preliminary Test:

  • Objective: To determine if the test substance is hydrolytically stable.

  • Procedure:

    • Sterile aqueous buffer solutions are prepared at pH 4.0, 7.0, and 9.0.

    • The test substance (ametryn) is added to each buffer solution at a concentration not exceeding 0.01 M or half its saturation concentration.

    • The solutions are incubated in the dark at 50°C for 5 days.

    • The concentration of the test substance is measured at the beginning and end of the 5-day period.

  • Outcome: If the concentration of the test substance decreases by less than 10%, it is considered hydrolytically stable, and further testing is not required. For ametryn, this is the expected outcome under these conditions.

2. Higher Tier Tests (for unstable substances):

  • Objective: To determine the degradation rate and identify hydrolysis products for substances found to be unstable in the preliminary test.

  • Procedure:

    • The test is conducted at the pH value(s) where instability was observed.

    • The experiment is run at various temperatures to determine the temperature dependence of the hydrolysis.

    • Samples are taken at multiple time points until 90% of the substance has degraded or for a maximum of 30 days.

    • The concentration of the parent compound and any major degradation products (forming >10% of the initial concentration) are quantified over time.

    • The degradation rate constant (k) and half-life (t₁/₂) are calculated, typically assuming pseudo-first-order kinetics.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common and robust method for quantifying ametryn in stability studies is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column, and an autosampler.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Detection: The UV detector is set to a wavelength where ametryn exhibits strong absorbance, typically around 225 nm.

  • Quantification: The concentration of ametryn in a sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results.

Visualizations

Logical Flow of a Hydrolysis Stability Study

Hydrolysis_Workflow cluster_prep Preparation cluster_test Preliminary Test (OECD 111) cluster_eval Evaluation cluster_result Conclusion prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) incubate Incubate Solutions (50°C, 5 days, dark) prep_buffers->incubate prep_solution Prepare Ametryn Test Solution prep_solution->incubate analyze_initial Analyze Initial Concentration (t=0) prep_solution->analyze_initial analyze_final Analyze Final Concentration (t=5 days) incubate->analyze_final decision Degradation < 10%? analyze_initial->decision analyze_final->decision stable Ametryn is Hydrolytically Stable decision->stable Yes unstable Proceed to Higher-Tier Kinetic Studies decision->unstable No

Caption: Workflow for determining the hydrolytic stability of ametryn following OECD Guideline 111.

Factors Influencing Ametryn Degradation

Degradation_Factors cluster_major Major Degradation Pathways cluster_minor Conditions for Abiotic Degradation Ametryn Ametryn Stability Microbial Microbial Degradation (in soil) Ametryn->Microbial dominant in soil Photolysis Photolysis (minor) Ametryn->Photolysis slow degradation Strong_Acid Strong Acid (pH 1) Ametryn->Strong_Acid hydrolysis Strong_Alkali Strong Alkali (pH 13) Ametryn->Strong_Alkali hydrolysis

Caption: Key factors influencing the degradation of ametryn in the environment.

Conclusion

Ametryn demonstrates significant stability against hydrolysis in aqueous solutions across a wide range of pH values (4-9) and temperatures typically found in the environment. Degradation via abiotic hydrolysis is only a significant factor under extreme conditions of high acidity (pH 1) or high alkalinity (pH 13). For environmental fate considerations, other degradation pathways, such as microbial action in soil, are more prominent than hydrolysis in water. This inherent stability is a critical factor for professionals in research and development to consider when evaluating the environmental behavior and application of ametryn-containing formulations.

References

An In-Depth Technical Guide to the Spectroscopic Data of Ametryn

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for Ametryn, a selective triazine herbicide. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visualization of its primary mechanism of action.

Spectroscopic Data of Ametryn

The following tables summarize the key spectroscopic data for Ametryn.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.05br s1HN-H (isopropyl)
4.87br s1HN-H (ethyl)
4.15m1HCH (isopropyl)
3.41q, J=7.2 Hz2HCH₂ (ethyl)
2.43s3HS-CH₃
1.20t, J=7.2 Hz3HCH₃ (ethyl)
1.18d, J=6.4 Hz6H2 x CH₃ (isopropyl)

¹³C NMR (100.40 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
171.1C=N (triazine ring)
164.9C=N (triazine ring)
164.4C=N (triazine ring)
42.9CH (isopropyl)
35.8CH₂ (ethyl)
22.9CH₃ (isopropyl)
15.1CH₃ (ethyl)
12.9S-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3280Strong, BroadN-H Stretching (secondary amine)
~2970StrongC-H Stretching (aliphatic)
~1620StrongC=N Stretching (triazine ring)
~1550StrongN-H Bending (secondary amine)
~1400MediumC-H Bending (aliphatic)
~810StrongTriazine ring vibration
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
227100[M]⁺ (Molecular Ion)
21280[M - CH₃]⁺
18560[M - C₃H₆]⁺
17040[M - C₃H₆ - CH₃]⁺
14330[M - C₃H₆ - C₂H₄]⁺
6850[C₃H₆N]⁺

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of Ametryn.

NMR Spectroscopy

Sample Preparation: A sample of Ametryn (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is utilized for data acquisition.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of Ametryn is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Mode: Transmittance

Mass Spectrometry (GC-MS)

Sample Preparation: A stock solution of Ametryn is prepared in methanol at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution in methanol.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is employed.

GC Parameters:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program: Initial temperature of 50 °C, ramped to 250 °C at 20 °C/min, hold for 1 min, then ramped to 300 °C at 20 °C/min, hold for 1 min.[1]

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

  • Ion Source Temperature: 230 °C[1]

  • Transfer Line Temperature: 250 °C[1]

  • Scan Range: m/z 40-400[1]

Mechanism of Action: Photosynthesis Inhibition

Ametryn functions as a herbicide by inhibiting photosynthesis in susceptible plants. It specifically targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. The following diagram illustrates this inhibitory pathway.

G Mechanism of Ametryn as a Photosynthesis Inhibitor cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone) Pheo->QA QB QB (Plastoquinone) QA->QB ElectronTransport Electron Transport Chain QB->ElectronTransport Blocked by Ametryn Light Light Energy Light->P680 Excites Ametryn Ametryn Ametryn->QB ATP_Synthase ATP Synthase ElectronTransport->ATP_Synthase ATP ATP Production ATP_Synthase->ATP

Caption: Ametryn blocks electron transfer from QA to QB in Photosystem II, inhibiting photosynthesis.

Interpretation of Spectroscopic Data

NMR Spectra

The ¹H NMR spectrum shows distinct signals for the ethyl and isopropyl groups, as well as the methylthio group. The broad singlets for the N-H protons are characteristic of secondary amines. The ¹³C NMR spectrum confirms the presence of the triazine ring carbons at low field and the aliphatic carbons at high field.

IR Spectrum

The IR spectrum is characterized by a broad N-H stretching band, indicative of hydrogen bonding in the secondary amine groups. The strong absorption around 1620 cm⁻¹ is due to the C=N stretching of the triazine ring, a key feature for identifying this class of compounds.

Mass Spectrum

The mass spectrum of Ametryn shows a prominent molecular ion peak at m/z 227, which is also the base peak. The fragmentation pattern is consistent with the structure, showing characteristic losses of a methyl group (m/z 212) and fragmentation of the alkyl side chains. The major fragmentations include the loss of a methyl radical and subsequent elimination of ethene and propene from the ethyl and isopropyl groups, respectively.

References

Ametryn's Bioaccumulation Potential in Ecosystems: A Technical Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth analysis of the bioaccumulation potential of ametryn, a triazine herbicide used for the control of broadleaf weeds and annual grasses. An evaluation of its physicochemical properties, environmental fate, and toxicological profile suggests a low potential for significant bioaccumulation in aquatic and terrestrial ecosystems. This document summarizes key quantitative data, details the standardized experimental protocols for bioaccumulation assessment, and visualizes the primary mechanisms of action, including Photosystem II inhibition and the induction of oxidative stress.

Introduction

Ametryn (N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) is a selective systemic herbicide absorbed through both roots and foliage.[1][2] It is widely used in the cultivation of crops such as sugarcane, pineapple, bananas, and corn.[1] Its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII).[2][3] Given its direct application to the environment, understanding its persistence, mobility, and potential for entering and concentrating within food chains is critical for a comprehensive environmental risk assessment.

Physicochemical Properties of Ametryn

The bioaccumulation potential of a chemical is strongly influenced by its physicochemical properties, particularly its octanol-water partition coefficient (Kow), which indicates its lipophilicity, and its water solubility.

PropertyValueReference(s)
Molecular Weight 227.3 g/mol
Water Solubility 185 mg/L (at 20°C)
Log Kow (Octanol-Water Partition Coefficient) 2.63 - 2.98
Vapor Pressure 0.365 mPa (2.74 x 10⁻⁶ mmHg at 25°C)
pKa (Dissociation Constant) 4.10 (weak base)

A Log Kow value below 3.0, as observed for ametryn, generally suggests a low potential for bioconcentration in aquatic organisms.

Environmental Fate and Persistence

Ametryn's behavior in soil and water dictates its bioavailability for uptake by organisms. It is characterized by moderate persistence and mobility.

ParameterValue / CharacteristicReference(s)
Soil Half-Life (Aerobic) 9.6 - 319 days (median ~70-250 days)
Aquatic Metabolism Half-Life (Aerobic) 96.3 - 210 days
Soil Sorption Coefficient (Koc) 69 - 530 L/kg
Mobility in Soil Moderately to highly mobile

Ametryn's primary degradation route in the environment is through microbial metabolism in soil and water. Its moderate mobility means it has the potential to leach into groundwater, particularly in soils with low organic matter content.

Bioaccumulation Potential

Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment. Bioconcentration, a component of bioaccumulation, refers specifically to uptake from water.

ParameterOrganismValue (L/kg wet weight)Reference(s)
Bioconcentration Factor (BCF) Bluegill sunfish (Lepomis macrochirus)83
Bioconcentration Factor (BCF) (Aquatic Organisms, Calculated)8.3

The empirically measured Bioconcentration Factor (BCF) in bluegill sunfish is 83 L/kg. This value is well below the regulatory threshold of concern for bioaccumulation (typically BCF > 1000). Studies in rats show that ametryn is rapidly excreted, with the majority eliminated within 72 hours, further indicating a low potential for accumulation in vertebrates.

Mechanisms of Action and Signaling Pathways

Ametryn exerts its biological effects primarily through two mechanisms: the inhibition of photosynthesis in target plant species and the induction of oxidative stress in non-target organisms.

5.1. Inhibition of Photosystem II (PSII) Ametryn blocks the photosynthetic electron transport chain. It competitively binds to the Q_B binding niche on the D1 protein of the Photosystem II complex, displacing the native plastoquinone. This blockage halts electron flow, stops CO₂ fixation, and leads to the formation of reactive oxygen species that cause rapid cellular damage in susceptible plants.

G cluster_PSII Photosystem II Complex (Thylakoid Membrane) P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA (Plastoquinone) Pheo->QA e⁻ D1 D1 Protein (QB Site) QA->D1 e⁻ ROS Reactive Oxygen Species (ROS) Formation QA->ROS Leads to PQ_Pool Plastoquinone Pool D1->PQ_Pool Block ELECTRON TRANSPORT BLOCKED Light Light Energy (Photon) Light->P680 Excites Ametryn Ametryn Ametryn->D1 Binds & Inhibits Damage Lipid Peroxidation & Cell Membrane Damage ROS->Damage

Caption: Ametryn blocks electron transport in Photosystem II.

5.2. Induction of Oxidative Stress In non-target organisms like fish, ametryn exposure can lead to oxidative stress. This occurs when the generation of reactive oxygen species (ROS) overwhelms the antioxidant defense system of the cells. This imbalance results in damage to lipids (lipid peroxidation), proteins, and DNA, potentially causing developmental abnormalities and other toxic effects.

G cluster_defenses Enzymatic & Non-Enzymatic cluster_damage Macromolecular Damage Ametryn Ametryn Exposure ROS Increased Reactive Oxygen Species (ROS) Ametryn->ROS Induces Antioxidant Antioxidant Defenses ROS->Antioxidant Upregulates/ Depletes OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidant->OxidativeStress Counteracts SOD Superoxide Dismutase (SOD) CAT Catalase (CAT) GSH Glutathione (GSH) Damage Cellular Damage OxidativeStress->Damage LPO Lipid Peroxidation ProteinOx Protein Oxidation DNADamage DNA Damage

Caption: Ametryn-induced oxidative stress pathway in non-target organisms.

Experimental Protocols for Bioaccumulation Assessment

The assessment of ametryn's bioaccumulation potential follows internationally recognized guidelines, primarily the OECD and U.S. EPA test guidelines.

6.1. Protocol for Fish Bioconcentration Factor (BCF) Study (OECD 305 / US EPA OCSPP 850.1730)

This protocol is designed to determine the BCF of a substance by exposing fish to the chemical in a controlled aquatic environment.

  • Principle: A test population of fish is exposed to a specific concentration of the test substance (ametryn) in water for a duration sufficient to approach steady-state (the uptake phase). Subsequently, the fish are transferred to a clean, ametryn-free medium for the depuration (elimination) phase. The concentrations of ametryn in fish tissue and water are measured at regular intervals.

  • Methodology:

    • Test System: A flow-through system is preferred to maintain constant exposure concentrations and a healthy environment for the fish.

    • Test Organism: A species with a low fat content and for which there is a history of successful laboratory culture is used (e.g., Rainbow trout, Bluegill sunfish, Fathead minnow). Fish are acclimated to test conditions.

    • Test Substance Preparation: A stock solution of ametryn (often ¹⁴C-radiolabeled for ease of detection) is prepared and dosed into the test water to achieve the desired concentration(s). A solvent control is included if a carrier solvent is used.

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of ametryn. The duration is typically 28 days but can be extended if steady-state is not reached. Samples of water and fish (minimum of four per sampling point) are taken at increasing time intervals.

    • Depuration Phase: Surviving fish from the uptake phase are transferred to identical tanks with clean, flowing water. Fish and water samples are collected over a period sufficient to quantify the elimination rate.

    • Analysis: The concentration of ametryn (and major metabolites, if applicable) is quantified in whole fish tissue and water samples using appropriate analytical techniques (e.g., Liquid Scintillation Counting for radiolabeled substance, or HPLC/LC-MS for non-labeled).

    • Calculation:

      • The steady-state BCF (BCF_SS_) is calculated as the ratio of the concentration in the fish (C_f_) to the concentration in the water (C_w_) at equilibrium.

      • The kinetic BCF (BCF_K_) is calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂).

G cluster_prep Phase 1: Preparation cluster_uptake Phase 2: Uptake (e.g., 28 days) cluster_depuration Phase 3: Depuration cluster_analysis Phase 4: Analysis & Calculation Acclimation Acclimate Test Fish (e.g., Rainbow Trout) Expose Expose Fish to Constant Ametryn Conc. Acclimation->Expose PrepSol Prepare Ametryn Stock Solution (radiolabeled) PrepSol->Expose Setup Set up Flow-Through Test System Setup->Expose Sample1 Sample Fish & Water at Intervals (t1, t2...) Expose->Sample1 Transfer Transfer Fish to Clean Water Sample1->Transfer Analyze Quantify Ametryn in Samples (LSC/LC-MS) Sample1->Analyze Sample2 Sample Fish & Water at Intervals Transfer->Sample2 Sample2->Analyze Calculate Calculate BCF (BCFss = Cf / Cw) (BCFk = k1 / k2) Analyze->Calculate

Caption: Experimental workflow for a fish bioconcentration (BCF) study.

6.2. Protocol for Soil Adsorption/Desorption Study (OECD 106)

This protocol determines the soil sorption coefficient (Koc), which helps predict the mobility of a substance in the terrestrial environment.

  • Principle: An aqueous solution of ametryn is mixed with a soil sample. The mixture is equilibrated, and the ametryn concentration is measured in the aqueous phase. The amount adsorbed to the soil is calculated by the difference from the initial concentration. Desorption is measured by replacing the supernatant with a clean solution and measuring the amount of ametryn that leaches back off the soil.

  • Methodology:

    • Soil Preparation: Multiple soil types with varying organic carbon, clay content, and pH are used. Soils are air-dried and sieved (≤ 2 mm).

    • Tier 1 (Preliminary Test): Establishes the optimal soil-to-solution ratio and estimates the equilibration time.

    • Tier 2 (Adsorption Kinetics): Soil samples are agitated in centrifuge tubes with a known concentration of ametryn solution (in 0.01 M CaCl₂ to maintain ionic strength). Samples are taken over time (e.g., 2, 4, 8, 24, 48 hours) to determine the time to reach equilibrium.

    • Tier 3 (Adsorption Isotherm & Desorption):

      • Adsorption: Replicate soil samples are equilibrated with a range of ametryn concentrations. After agitation for the determined equilibrium time, the samples are centrifuged, and the supernatant is analyzed.

      • Desorption: After the adsorption step, a known volume of the supernatant is removed and replaced with an equal volume of ametryn-free CaCl₂ solution. The samples are re-agitated, centrifuged, and the supernatant is analyzed to determine the amount of ametryn desorbed.

    • Analysis: The concentration of ametryn in the aqueous phase is determined by a suitable method like HPLC-UV or LC-MS/MS.

    • Calculation: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated using the Freundlich or Langmuir isotherms.

Conclusion

Based on a comprehensive review of its physicochemical properties, environmental fate, and available toxicological data, ametryn demonstrates a low potential for bioaccumulation in ecosystems. Its Log Kow of less than 3.0, coupled with a measured BCF value of 83 L/kg in fish, indicates that it is unlikely to concentrate significantly in aquatic organisms. While moderately persistent in soil and water, its primary degradation pathway is microbial metabolism. The primary risks associated with ametryn relate to its herbicidal activity via Photosystem II inhibition and potential for inducing oxidative stress in non-target organisms at sufficient exposure concentrations, rather than risks from trophic transfer and biomagnification. Standardized testing protocols provide a robust framework for consistently evaluating these environmental parameters.

References

Methodological & Application

Application Notes and Protocols for Ametryn Analysis by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ametryn in various environmental matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Ametryn is a triazine herbicide widely used for the control of broadleaf and grass weeds in various agricultural crops. Monitoring its presence in environmental samples like soil and water is crucial to ensure environmental safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of Ametryn residues.[1][2] This document outlines the methodologies for sample preparation and HPLC analysis of Ametryn.

Principle of the Method

The analytical method is based on the separation of Ametryn from a sample extract using a reversed-phase HPLC column. The quantification of Ametryn is achieved by monitoring the UV absorbance at a specific wavelength. The identity of Ametryn is confirmed by its retention time compared to a known standard.

Data Presentation: Quantitative Method Parameters

The following tables summarize the quantitative data from various validated HPLC methods for Ametryn analysis.

Table 1: HPLC Method Parameters for Ametryn Analysis in Soil

ParameterValueReference
Mobile Phase Acetonitrile:Water (70:30, v/v)[3]
Flow Rate 1.0 mL/min[2][3]
Column C18 (250 x 4.6 mm, 5 µm)
Detection Wavelength 220 nm
Injection Volume 20 µL
Retention Time 6.38 min
Linearity Range 0.6 - 11.0 µg/mL
Limit of Detection (LOD) 0.16 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL
Recovery 83.33 ± 0.12 - 96.33 ± 0.23%

Table 2: HPLC Method Parameters for Ametryn Analysis in Water

ParameterValueReference
Mobile Phase Methanol:Ammonium Acetate (0.01 M, pH 6.6) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Reversed-phase RP-18
Detection Wavelength 230 nm
Injection Volume 50 µL
Linearity Range Up to 200 ng/L
Limit of Detection (LOD) 10 ng/L
Limit of Quantification (LOQ) 20 ng/L
Recovery 51.2% (RSD < 7%)

Experimental Protocols

Sample Preparation

This protocol is based on the method described for the extraction of triazine herbicides from soil samples.

Reagents and Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Soil sample, air-dried and sieved (2 mm)

  • Microwave extraction system

Procedure:

  • Weigh 5 ± 0.1 g of the prepared soil sample into a microwave extraction vessel.

  • Add a mixture of methanol, acetonitrile, and ethyl acetate to the vessel.

  • Place the vessel in the microwave extraction system.

  • Irradiate the sample for 4 minutes at 80% of an 850-W magnetron output.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

This protocol is adapted from the method for the determination of Ametryn in river water.

Reagents and Materials:

  • Organic solvent (e.g., dichloromethane)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Water sample

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Measure 100 mL of the water sample into a separatory funnel.

  • Add a suitable amount of organic solvent for extraction.

  • Shake the funnel vigorously for 2-3 minutes and allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction process two more times with fresh organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator.

  • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions (Example for Soil Analysis):

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a series of standard solutions of Ametryn in the mobile phase at different concentrations to create a calibration curve.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions, starting with the lowest concentration, followed by the prepared sample extracts.

  • Record the chromatograms and the peak areas for Ametryn.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the Ametryn standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of Ametryn in the sample extracts by interpolating their peak areas on the calibration curve.

  • Calculate the final concentration of Ametryn in the original sample, taking into account the initial sample weight/volume and any dilution factors used during sample preparation.

Visualizations

Experimental Workflow for Ametryn Analysis

Ametryn_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Soil or Water Sample Extraction Extraction (MAE or LLE) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18) HPLC_Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification Result Final Result (Concentration) Quantification->Result

Caption: Workflow for Ametryn analysis by HPLC.

This diagram illustrates the sequential process from sample preparation through HPLC analysis to data interpretation and final quantification of Ametryn. Each stage represents a critical step in the analytical protocol, ensuring accurate and reliable results. The workflow is applicable to both soil and water matrices with the appropriate selection of extraction methodology.

References

Application Note: Determination of Ametryn in Environmental and Agricultural Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Ametryn in various matrices, including water, soil, and agricultural products, using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocols are based on established methodologies, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and provide the necessary parameters for sample preparation, chromatographic separation, and mass spectrometric detection. This document is intended to guide researchers in developing and validating their own methods for Ametryn residue analysis.

Introduction

Ametryn is a triazine herbicide widely used for the control of broadleaf and grassy weeds in crops such as pineapple, sugarcane, and bananas.[1] Due to its potential for environmental contamination and adverse health effects, monitoring its residue levels in various environmental and agricultural samples is crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the determination of Ametryn due to its high sensitivity, selectivity, and thermal stability.[2] This application note provides a comprehensive overview of a GC-MS method for Ametryn detection, including detailed experimental protocols and expected performance characteristics.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. The QuEChERS method is a widely adopted technique for pesticide residue analysis in a variety of sample types.

a) Water Samples (Adapted QuEChERS) [2]

  • To a 50 mL centrifuge tube, add 10 mL of the water sample.

  • Add 10 mL of acetonitrile.

  • Add the contents of a citrate buffering salt pouch (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The upper acetonitrile layer is ready for GC-MS analysis. A dispersive solid-phase extraction (d-SPE) cleanup step may be included if high matrix interference is expected.

b) Soil Samples (QuEChERS) [3][4]

  • Weigh 10 g of a soil sample with a water content of ≥70% into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, vortex, and allow to hydrate for 30 minutes.

  • Add 10 mL of acetonitrile.

  • Shake or vortex for 5 minutes to extract the pesticides.

  • Add the contents of a citrate buffering salt pouch.

  • Immediately shake for at least 2 minutes.

  • Centrifuge for 5 minutes at ≥ 3000 rcf.

  • Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing MgSO₄, PSA (primary secondary amine), and C18.

  • Vortex for 30-60 seconds.

  • Centrifuge for 2 minutes at high rcf (e.g., ≥ 5000).

  • The purified supernatant is ready for GC-MS analysis.

c) Agricultural Products (e.g., Root Crops)

  • Homogenize a 25 g sample with a mixture of ethyl acetate and toluene (3:1 v/v) using a high-shear homogenizer.

  • Add anhydrous sodium sulfate for drying.

  • The extract can be cleaned up using automated gel permeation chromatography.

  • The resulting extract is then concentrated and reconstituted in a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of Ametryn. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature of 50 °C, ramp at 20 °C/min to 250 °C (hold for 1 min), then ramp at 20 °C/min to 300 °C (hold for 1 min).
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature250 °C
Acquisition ModeSCAN or Selected Ion Monitoring (SIM)
Characteristic Ions (m/z)227 (quantification), 212, 185, 69

Quantitative Data Summary

The following table summarizes the performance characteristics of the GC-MS method for Ametryn detection from various studies.

MatrixMethodLODLOQLinearity (r²)Recovery (%)RSD (%)Reference
WaterAdapted QuEChERS-GC-MS18 µg/L60 µg/L>0.9990-110<15
Water (Solvent)GC-MS30 µg/L100 µg/L>0.99--
Root CropsGPC Cleanup-GC-NPD0.0024 µg/g--67-111-
Root CropsGPC Cleanup-GC-FPD0.04 µg/g--67-111-
SoilQuEChERS-LC-MS/MS-0.01 mg/kg>0.9972-102<14.4

Experimental Workflow and Signaling Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Water, Soil, Plant) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE or GPC) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for Ametryn analysis by GC-MS.

Discussion

The presented GC-MS method provides a reliable approach for the determination of Ametryn in diverse matrices. The QuEChERS-based sample preparation is efficient for extracting Ametryn, although matrix effects can be significant and should be evaluated. The use of matrix-matched calibration standards is recommended to compensate for these effects and ensure accurate quantification. The chromatographic conditions outlined offer good separation of Ametryn from potential interferences, and the mass spectrometric parameters allow for sensitive and selective detection. The characteristic ions, particularly the molecular ion at m/z 227, provide a high degree of confidence in the identification of Ametryn.

Conclusion

This application note provides a detailed and validated GC-MS method for the determination of Ametryn in environmental and agricultural samples. The protocols are adaptable and can serve as a starting point for laboratories to establish their own analytical procedures for monitoring this herbicide. The provided performance data demonstrates that the method is sensitive, accurate, and suitable for routine analysis.

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of Ametryn in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ametryn is a triazine-class herbicide used for the pre- and post-emergence control of broadleaf and grass weeds in crops such as sugarcane and pineapples, as well as in industrial areas.[1] Due to its potential for leaching and persistence in soil, ametryn can contaminate surface and groundwater sources, posing a risk to environmental and human health.[2] Regulatory bodies have established maximum concentration levels for individual pesticides in drinking water, often at 0.1 µg/L, necessitating sensitive and reliable analytical methods for monitoring.[3]

Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and the ability to achieve high concentration factors.[4][5] This application note details a robust protocol for the extraction and preconcentration of ametryn from various water samples using C18 SPE cartridges, followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV detection. C18 silica-based sorbents are highly effective for retaining non-polar compounds like ametryn from aqueous matrices through strong hydrophobic interactions.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Collect 1 L Water Sample Filtration 2. Filter Sample (0.45 µm) SampleCollection->Filtration pH_Adjust 3. Adjust pH (Optional) Filtration->pH_Adjust Loading 5. Load Sample (5 mL/min) pH_Adjust->Loading Conditioning 4. Condition C18 Cartridge (Methanol then Water) Conditioning->Loading Washing 6. Wash Cartridge (Milli-Q Water) Loading->Washing Drying 7. Dry Sorbent Bed (Vacuum or Nitrogen) Washing->Drying Elution 8. Elute Ametryn (Acetone/Chloroform) Drying->Elution Evaporation 9. Evaporate Eluate to Dryness Elution->Evaporation Reconstitution 10. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 11. Analyze by HPLC-UV Reconstitution->Analysis

Caption: Workflow for Ametryn analysis using SPE and HPLC.

Data Summary

The following table summarizes performance data from various studies on the determination of ametryn in water using SPE.

SPE SorbentSample VolumeElution SolventAnalytical MethodRecovery (%)LOD (µg/L)LOQ (µg/L)RSD (%)Reference
C181 LAcetone (3 mL)GC-MS79-99-0.012-12
C182 mL (Urine)Chloroform (3 mL)HPLC-UV85-941240<10
C18--HPLC-UV97.4 (at 1 µg/L)---
C181 L-HPLC-DAD-0.008-0.0120.027-0.041-
Envi-C18500 mLDichloromethaneGC-MS~950.0030.01<10

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Detailed Experimental Protocol

This protocol provides a comprehensive method for the extraction of ametryn from drinking or surface water samples.

4.1. Materials and Reagents

  • SPE Cartridges: C18, 500 mg, 6 mL (e.g., Supelclean Envi-C18)

  • Ametryn Standard: Analytical grade (e.g., 99.1% purity)

  • Solvents: HPLC-grade Methanol, Acetone, Acetonitrile, Chloroform

  • Water: Purified water (Milli-Q or equivalent)

  • Reagents: Ammonium Hydroxide (for pH adjustment, if needed)

  • Apparatus:

    • Solid-Phase Extraction Vacuum Manifold

    • Vacuum pump

    • Nitrogen evaporator

    • Glassware (beakers, volumetric flasks, vials)

    • 0.45 µm filters for sample clarification

    • Analytical balance

    • HPLC system with UV detector

4.2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

  • If required by a specific protocol, adjust the sample pH. For triazines, a basic pH (e.g., pH 9 with NH4OH) can be used.

4.3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 10 mL of methanol through each cartridge to activate the stationary phase. Do not allow the sorbent to go dry.

    • Equilibrate the cartridge by passing 5 mL of Milli-Q water. Ensure the sorbent bed remains submerged.

  • Sample Loading:

    • Load 1 L of the pre-treated water sample onto the cartridge.

    • Maintain a constant flow rate of approximately 3-5 mL/min using the vacuum manifold. A slow and consistent flow rate is crucial for efficient retention of the analyte.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of Milli-Q water to remove any co-adsorbed polar impurities.

  • Drying:

    • Dry the sorbent bed thoroughly by applying a vacuum for 3-5 minutes or by passing a gentle stream of nitrogen gas through the cartridge. This step is critical for removing residual water before elution with an organic solvent.

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the retained ametryn by passing 3 mL of acetone or chloroform through the cartridge at a slow flow rate (approx. 1 mL/min).

4.4. Post-Extraction and Analysis

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Dissolve the residue in 200 µL of the HPLC mobile phase (e.g., acetonitrile:water 40:60, v/v).

  • HPLC Analysis:

    • Inject a 10-20 µL aliquot into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 150 mm x 3.9 mm, 4 µm)

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (40:60, v/v) or Methanol:Water (60:40, v/v).

    • Flow Rate: 0.5 - 0.8 mL/min.

    • Detection: UV detector set at 220 nm or 230 nm.

    • Quantify the ametryn concentration by comparing the peak area to a calibration curve prepared from analytical standards.

References

Application Note: High-Throughput Analysis of Ametryn Residues in Sugarcane using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ametryn is a widely used herbicide for weed control in sugarcane cultivation.[1] Monitoring its residues in sugarcane is crucial to ensure food safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for multi-residue pesticide analysis in various food matrices due to its simplicity, speed, and minimal solvent consumption.[2][3] This application note provides a detailed protocol for the extraction and cleanup of ametryn residues in sugarcane juice and bagasse using a modified QuEChERS procedure, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

This section details the step-by-step procedures for the analysis of ametryn in both sugarcane juice and bagasse.

Protocol 1: Ametryn Residue Analysis in Sugarcane Juice

This protocol is optimized for the liquid fraction of sugarcane.

1. Sample Preparation:

  • Homogenize the sugarcane juice sample to ensure uniformity.[4]

2. Extraction:

  • Transfer a 10 g aliquot of the homogenized sugarcane juice into a 50 mL centrifuge tube.[5]

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Add an appropriate volume of an internal standard solution.

  • Cap the tube and vortex vigorously for 5 minutes.

  • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 RPM for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the upper acetonitrile layer to a new 15 mL centrifuge tube.

  • Add 1.5 g of anhydrous MgSO₄, 0.3 g of Primary Secondary Amine (PSA), and 0.2 g of C18 sorbent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 RPM for 5 minutes.

  • The resulting supernatant is ready for analysis.

Protocol 2: Ametryn Residue Analysis in Sugarcane Bagasse

This protocol is adapted for the solid, fibrous matrix of sugarcane bagasse.

1. Sample Preparation:

  • Chop the sugarcane bagasse into small pieces.

  • Homogenize the chopped bagasse, preferably using a cryogenic grinder to ensure a uniform and fine powder.

2. Extraction:

  • Weigh 2 g of the homogenized bagasse sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water to rehydrate the sample and let it stand for 30 minutes.

  • Add 10 mL of acetonitrile and an appropriate amount of internal standard.

  • Cap the tube and vortex for 3 minutes to ensure thorough mixing.

  • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and PSA to remove residual water and interfering matrix components like sugars and organic acids.

  • Vortex for 1 minute.

  • Centrifuge at high speed for 5 minutes.

  • The supernatant is ready for analysis.

Analytical Instrumentation

The cleaned extracts can be analyzed by either LC-MS/MS or GC-MS.

LC-MS/MS Conditions (General):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for ametryn.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for ametryn.

GC-MS Conditions (General):

  • Column: A capillary column with a non-polar or medium-polarity stationary phase.

  • Injection: Splitless injection is often preferred for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.

Data Presentation

The following tables summarize the performance characteristics of the QuEChERS method for ametryn analysis.

Table 1: Method Performance for Ametryn in Sugarcane Juice

ParameterValueReference
Recovery 96.0 ± 0.2% to 98.4 ± 0.1%
Limit of Detection (LOD) 0.16 µg/mL
Limit of Quantification (LOQ) 0.54 µg/mL
Linear Range 0.2-20 µg/mL

Table 2: General Performance of QuEChERS for Pesticide Residues (as a reference for Bagasse)

ParameterValueReference
Recovery 70-120%
Relative Standard Deviation (RSD) <5%

Mandatory Visualization

The following diagram illustrates the complete workflow for the QuEChERS analysis of ametryn in sugarcane.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sugarcane Sugarcane Sample juice Sugarcane Juice sugarcane->juice bagasse Sugarcane Bagasse sugarcane->bagasse homogenize_juice Homogenize juice->homogenize_juice homogenize_bagasse Chop & Cryo-grind bagasse->homogenize_bagasse extraction_juice 1. Add Acetonitrile (1% Acetic Acid) 2. Vortex 3. Add MgSO₄ & NaOAc 4. Shake & Centrifuge homogenize_juice->extraction_juice extraction_bagasse 1. Rehydrate with Water 2. Add Acetonitrile 3. Add MgSO₄ & NaCl 4. Shake & Centrifuge homogenize_bagasse->extraction_bagasse cleanup_juice 1. Transfer Supernatant 2. Add MgSO₄, PSA, C18 3. Vortex & Centrifuge extraction_juice->cleanup_juice cleanup_bagasse 1. Transfer Supernatant 2. Add MgSO₄ & PSA 3. Vortex & Centrifuge extraction_bagasse->cleanup_bagasse analysis LC-MS/MS or GC-MS Analysis cleanup_juice->analysis cleanup_bagasse->analysis

Caption: Workflow for Ametryn Analysis in Sugarcane.

The QuEChERS method provides a simple, rapid, and effective approach for the determination of ametryn residues in both sugarcane juice and bagasse. The described protocols, coupled with sensitive analytical techniques like LC-MS/MS or GC-MS, are suitable for high-throughput routine monitoring, ensuring the safety and quality of sugarcane products. Due to the complexity of the sugarcane matrix, method validation and the use of matrix-matched calibration standards are essential for accurate quantification.

References

Application Note: Determination of Ametryn Concentration in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ametryn is a selective triazine herbicide used to control broadleaf and grass weeds in various agricultural settings.[1] Due to its potential for environmental contamination and impact on non-target organisms, monitoring its concentration in soil is crucial for environmental risk assessment and food safety. This application note provides detailed protocols for the quantitative determination of ametryn in soil samples using two robust and widely accepted analytical methodologies: a modern approach using Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a classical approach involving Soxhlet extraction followed by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).

Principle of Methods

The determination of ametryn in soil involves a multi-step process: extraction of the analyte from the soil matrix, clean-up of the extract to remove interfering substances, and subsequent quantification using a sensitive and selective analytical instrument.

  • QuEChERS and LC-MS/MS: This method utilizes a rapid and efficient extraction and clean-up procedure.[1][2][3] Soil samples are first hydrated and then extracted with an organic solvent (acetonitrile). Partitioning of ametryn into the organic phase is facilitated by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is used to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS, which provides high sensitivity and selectivity for the quantification of ametryn.[1]

  • Soxhlet Extraction and GC-NPD: This traditional method involves the exhaustive extraction of ametryn from the soil using a solvent mixture in a Soxhlet apparatus. The resulting extract undergoes a liquid-liquid partitioning step for initial clean-up, followed by solvent evaporation and reconstitution. Quantification is performed using a Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD), which is highly sensitive to nitrogen-containing compounds like ametryn.

Data Presentation

The following table summarizes the performance characteristics of the two presented methods for the determination of ametryn in soil.

ParameterQuEChERS with LC-MS/MSSoxhlet Extraction with GC-NPD
Limit of Detection (LOD) 0.37 to 3.3 µg/LNot explicitly stated, but method is sensitive.
Limit of Quantification (LOQ) 0.01 mg/kg0.01 ppm (mg/kg)
Recovery 72% to 102%> 79%
Linearity (Correlation Coefficient) r² > 0.990Not explicitly stated, but a standard curve is used.
Analysis Time Rapid10-14 hours for extraction

Note: The performance characteristics can vary depending on the specific soil matrix, instrument conditions, and laboratory practices.

Experimental Protocols

Method 1: QuEChERS Extraction with LC-MS/MS Analysis

This protocol is adapted from methodologies that emphasize a quick, easy, cheap, effective, rugged, and safe approach to pesticide residue analysis.

1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Acetic Acid (glacial)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) sorbent (optional, for pigmented soils)

  • Ametryn analytical standard

  • Deionized water

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes (for d-SPE)

2. Equipment

  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

3. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water to the soil sample and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.

  • Add 10 mL of acetonitrile with 1% acetic acid to the tube.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for ametryn for quantification and confirmation.

Method 2: Soxhlet Extraction with GC-NPD Analysis

This protocol is based on the established EPA method for ametryn analysis in soil.

1. Reagents and Materials

  • Methanol (HPLC grade)

  • Hexane (pesticide residue grade)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ametryn analytical standard

  • Soxhlet extraction apparatus

  • Extraction thimbles

  • Rotary evaporator

  • Gas Chromatograph with Nitrogen-Phosphorus Detector (GC-NPD)

2. Equipment

  • Soxhlet extraction system

  • Heating mantles

  • Rotary evaporator

  • Gas Chromatograph

3. Sample Preparation and Extraction

  • Weigh 100 g of soil into a Soxhlet extraction thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add 250 mL of 80% methanol in water to a 500 mL round-bottom flask.

  • Assemble the Soxhlet apparatus and extract for 10-14 hours.

  • After cooling, transfer the extract to a 250 mL mixing cylinder and adjust the volume to 200 mL with the extraction solvent.

4. Liquid-Liquid Partitioning Clean-up

  • Transfer half of the extract (100 mL) to a 500 mL separatory funnel.

  • Add 100 mL of 1% aqueous NaCl and 100 mL of hexane.

  • Shake for 1 minute and allow the phases to separate.

  • Collect the hexane layer.

  • Repeat the hexane extraction on the aqueous layer.

  • Combine the hexane extracts and dry them by passing through anhydrous Na₂SO₄.

  • Evaporate the hexane extract to dryness using a rotary evaporator at <30°C.

  • Reconstitute the residue in a known volume of methanol for GC-NPD analysis.

5. GC-NPD Analysis

  • Column: DB-1 or equivalent (e.g., 15 m x 0.53 mm, 1.5 µm film thickness)

  • Oven Temperature Program: 180°C for 6 min, then ramp to 250°C at 30°C/min and hold for 1 min.

  • Injector Temperature: 250°C

  • Detector Temperature: 330°C

  • Carrier Gas: Helium

  • Detector Gases: Hydrogen and Air

Visualization

Experimental Workflow for QuEChERS-LC-MS/MS

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis A 1. Weigh 10g Soil Sample B 2. Add 10mL Water & Vortex A->B C 3. Hydrate for 30 min B->C D 4. Add 10mL Acetonitrile (1% Acetic Acid) C->D E 5. Add 4g MgSO4 & 1g NaCl D->E F 6. Shake Vigorously for 1 min E->F G 7. Centrifuge at >=4000 rcf for 5 min F->G H 8. Transfer 1mL Supernatant G->H I 9. Add to d-SPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) H->I J 10. Vortex for 30 sec I->J K 11. Centrifuge at >=5000 rcf for 2 min J->K L 12. Analyze Supernatant by LC-MS/MS K->L

Caption: Workflow for Ametryn Analysis in Soil using QuEChERS and LC-MS/MS.

References

Application Notes and Protocols for Ametryn Residue Analysis in Citrus Fruits and Bananas

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Introduction

Ametryn is a selective triazine herbicide used for the pre- and post-emergence control of broadleaf and grass weeds in various agricultural crops, including citrus fruits and bananas.[1][2] Its use necessitates the development of sensitive and reliable analytical methods to monitor its residues in these food commodities, ensuring compliance with regulatory limits and safeguarding consumer health. This document provides detailed application notes and protocols for the determination of ametryn residues in citrus fruits and bananas using modern analytical techniques.

The methodologies described herein are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[1][3][4]

Quantitative Data Summary

The following tables summarize the typical validation parameters for the analysis of ametryn in citrus fruits and bananas. These values are indicative and may vary depending on the specific laboratory conditions, instrumentation, and matrix complexity.

Table 1: Method Validation Data for Ametryn Analysis in Citrus Fruits

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 1.56 - 25.23 ng/mL0.02 - 0.6 µg/kg
Limit of Quantification (LOQ) 4.72 - 76.47 ng/mL0.06 - 2 µg/kg
Recovery (%) 82.6 - 117.672.6 - 113.3
Relative Standard Deviation (RSD) (%) < 11.20.9 - 19.6

Data compiled from multiple sources performing multi-residue analysis in citrus matrices.

Table 2: Method Validation Data for Ametryn Analysis in Bananas

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) Not explicitly stated for ametrynNot explicitly stated for ametryn
Limit of Quantification (LOQ) Not explicitly stated for ametrynNot explicitly stated for ametryn
Recovery (%) Dependent on fortification levelDependent on fortification level
Relative Standard Deviation (RSD) (%) Dependent on fortification levelDependent on fortification level

Experimental Workflow

The overall experimental workflow for the analysis of ametryn residues in citrus fruits and bananas is depicted in the following diagram.

G cluster_0 Sample Reception & Preparation cluster_1 QuEChERS Extraction cluster_2 Dispersive SPE (d-SPE) Cleanup cluster_3 Analysis cluster_4 Data Processing Sample Receive Citrus/Banana Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 10-15g of Homogenized Sample Homogenize->Weigh Add_ACN Add Acetonitrile Weigh->Add_ACN Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_ACN->Add_Salts Shake Shake/Vortex Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Aliquot of Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (e.g., PSA, C18) Transfer_Supernatant->Add_dSPE Vortex2 Vortex Add_dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract GC_MS GC-MS Analysis Final_Extract->GC_MS HPLC HPLC-UV/MS Analysis Final_Extract->HPLC Data_Acquisition Data Acquisition GC_MS->Data_Acquisition HPLC->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for ametryn residue analysis.

Experimental Protocols

Sample Preparation: QuEChERS Method

This protocol is a general guideline and may require optimization based on the specific matrix and laboratory instrumentation.

Materials:

  • Homogenized citrus fruit or banana sample

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of the QuEChERS extraction salt packet.

  • Immediately cap the tube and shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE tube.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract for analysis.

Analytical Determination

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Capillary column: e.g., HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

Typical GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 7 °C/min to 300 °C, hold for 5 min

  • Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation. Characteristic ions for ametryn should be monitored.

Instrumentation:

  • HPLC system with a UV detector or a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Typical HPLC-UV Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40 °C

  • UV Detection Wavelength: 225 nm

Typical LC-MS/MS Conditions:

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier like formic acid or ammonium formate.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 2 - 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for ametryn must be optimized.

Quality Control and Method Validation

For reliable results, the analytical method should be validated according to international guidelines. Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The response of the instrument should be linear over a defined concentration range. Matrix-matched calibration curves are recommended to compensate for matrix effects.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy (Recovery): The closeness of the measured value to the true value, determined by analyzing spiked samples at different concentration levels. Acceptable recovery is typically within 70-120%.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as the relative standard deviation (RSD), which should ideally be ≤20%.

Conclusion

The described protocols provide a robust framework for the analysis of ametryn residues in citrus fruits and bananas. The combination of QuEChERS sample preparation with GC-MS or LC-MS/MS offers high sensitivity, selectivity, and throughput for routine monitoring. Adherence to good laboratory practices and proper method validation are crucial for obtaining accurate and defensible results.

References

Spectrophotometric Determination of Ametryn in Herbicide Formulations: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ametryn is a selective triazine herbicide widely used for the control of broadleaf and grass weeds in various agricultural crops. Accurate and reliable determination of its concentration in commercial formulations is crucial for ensuring product quality, efficacy, and environmental safety. This application note details a simple, cost-effective, and sensitive spectrophotometric method for the quantitative determination of ametryn in herbicide formulations. The described protocol is based on the colorimetric reaction of ametryn with pyridine and sulfanilic acid.

Principle of the Method

The spectrophotometric determination of ametryn is based on a two-step color development reaction. In the first step, ametryn reacts with pyridine in an alkaline medium at an elevated temperature. This reaction opens the triazine ring of ametryn, leading to the formation of an intermediate. Subsequently, this intermediate couples with sulfanilic acid in an acidic medium to form a stable, yellow-colored product. The intensity of the color, which is directly proportional to the concentration of ametryn, is measured spectrophotometrically at a wavelength of maximum absorbance (λmax) of 400 nm.[1][2]

Data Presentation

The following table summarizes the key quantitative parameters of the spectrophotometric method for ametryn determination.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)400 nm[1][2]
Linearity Range0.2 - 20 µg/mL[1]
Molar Absorptivity2.1 x 10⁵ L mol⁻¹ cm⁻¹
Limit of Detection (LOD)0.16 µg/mL
Limit of Quantification (LOQ)0.54 µg/mL
Recovery96.0 ± 0.2% to 98.4 ± 0.1%

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent)

    • Water bath

    • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

    • Pipettes (various sizes)

    • Analytical balance

    • pH meter

  • Reagents:

    • Ametryn reference standard (analytical grade)

    • Pyridine (analytical grade)

    • Sodium hydroxide (NaOH)

    • Sulfanilic acid

    • Hydrochloric acid (HCl)

    • Methanol (HPLC grade)

    • Distilled or deionized water

    • Commercial herbicide formulation containing ametryn

Preparation of Solutions
  • Ametryn Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of ametryn reference standard and dissolve it in a small amount of methanol in a 100 mL volumetric flask. Make up to the mark with distilled water. This stock solution should be stored in a refrigerator.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.2 to 20 µg/mL by appropriate dilution of the stock standard solution with distilled water.

  • Pyridine Solution (1 M): Dissolve 7.91 g of pyridine in distilled water and dilute to 100 mL in a volumetric flask.

  • Sodium Hydroxide Solution (0.75 M): Dissolve 3.0 g of NaOH pellets in distilled water and dilute to 100 mL in a volumetric flask.

  • Sulfanilic Acid Solution (0.057 M): Dissolve 1.0 g of sulfanilic acid in 50 mL of distilled water with gentle heating. Cool the solution and dilute to 100 mL in a volumetric flask.

  • Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl with distilled water.

Sample Preparation
  • Liquid Formulation: Accurately weigh a quantity of the commercial liquid herbicide formulation equivalent to 10 mg of ametryn into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. This will be the sample stock solution.

  • Solid Formulation: Accurately weigh a quantity of the powdered solid herbicide formulation equivalent to 10 mg of ametryn into a 100 mL beaker. Add approximately 50 mL of methanol and sonicate for 15 minutes to ensure complete dissolution. Transfer the solution to a 100 mL volumetric flask and dilute to the mark with methanol.

  • Working Sample Solution: Pipette an appropriate aliquot of the sample stock solution into a 50 mL volumetric flask and dilute with distilled water to obtain a final concentration within the Beer's law range (0.2-20 µg/mL).

Analytical Procedure
  • Pipette 1.0 mL of each working standard solution and the prepared sample solution into separate 10 mL volumetric flasks.

  • To each flask, add 1.0 mL of 1 M pyridine solution and 1.0 mL of 0.75 M NaOH solution.

  • Heat the flasks in a water bath at 100°C for 8 minutes.

  • Cool the flasks to room temperature under running tap water.

  • Add 1.0 mL of 0.057 M sulfanilic acid solution to each flask.

  • Make up the volume to 10 mL with distilled water and mix well.

  • Allow the solutions to stand for 5 minutes for full color development.

  • Measure the absorbance of the yellow-colored solution at 400 nm against a reagent blank prepared in the same manner but without the ametryn standard or sample.

Calibration Curve
  • Plot a graph of absorbance versus the concentration of the ametryn working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for good linearity.

Calculation of Ametryn Concentration

The concentration of ametryn in the sample solution can be determined from the calibration curve using the measured absorbance. The percentage of ametryn in the herbicide formulation can then be calculated using the following formula:

Ametryn (%) = (C x V x D) / (W x 10⁴)

Where:

  • C = Concentration of ametryn from the calibration curve (µg/mL)

  • V = Final volume of the sample solution (mL)

  • D = Dilution factor

  • W = Weight of the herbicide formulation taken (g)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Pyridine, NaOH, Sulfanilic Acid) mix Mix Sample/Standard with Pyridine and NaOH reagents->mix standards Prepare Ametryn Standard Solutions standards->mix sample Prepare Herbicide Sample Solution sample->mix heat Heat at 100°C for 8 minutes mix->heat cool Cool to Room Temperature heat->cool add_sa Add Sulfanilic Acid cool->add_sa develop Color Development (5 minutes) add_sa->develop measure Measure Absorbance at 400 nm develop->measure calibrate Construct Calibration Curve measure->calibrate calculate Calculate Ametryn Concentration calibrate->calculate

Caption: Experimental workflow for the spectrophotometric determination of Ametryn.

signaling_pathway ametryn Ametryn intermediate Ring-Opened Intermediate ametryn->intermediate + pyridine Pyridine (Alkaline, 100°C) colored_product Yellow-Colored Product (λmax = 400 nm) intermediate->colored_product + sulfanilic_acid Sulfanilic Acid (Acidic)

Caption: Reaction pathway for the colorimetric determination of Ametryn.

References

Application Notes and Protocols for Studying Ametryn Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the degradation kinetics of ametryn, a widely used s-triazine herbicide. The following sections outline methodologies for photodegradation, degradation through advanced oxidation processes (AOPs), and microbial degradation. Analytical methods for quantifying ametryn and its degradation products are also detailed.

Overview of Ametryn Degradation

Ametryn can be degraded through various physical, chemical, and biological processes. Understanding the kinetics of these degradation pathways is crucial for environmental risk assessment and the development of remediation strategies. The primary degradation mechanisms include:

  • Photodegradation: Direct photolysis by UV irradiation and indirect photolysis involving reactive species.

  • Advanced Oxidation Processes (AOPs): Utilization of highly reactive radicals, such as hydroxyl radicals (•OH), to oxidize ametryn. Common AOPs include UV/H₂O₂, Fenton, and photo-Fenton processes.

  • Microbial Degradation: Biotransformation of ametryn by microorganisms in soil and water.

Experimental Protocols

Protocol for Photodegradation Kinetics Study

This protocol describes the procedure for determining the photodegradation kinetics of ametryn in an aqueous solution.

Materials:

  • Ametryn analytical standard

  • Methanol (HPLC grade)

  • Ultrapure water

  • Quartz tubes

  • UV lamp (e.g., low-pressure mercury lamp at 254 nm)

  • Magnetic stirrer

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of Ametryn Stock Solution: Prepare a stock solution of ametryn (e.g., 100 mg/L) in methanol.

  • Preparation of Working Solution: Dilute the stock solution with ultrapure water to the desired initial concentration (e.g., 10 mg/L) in a quartz tube.

  • Initiation of Photodegradation: Place the quartz tube under the UV lamp. Ensure continuous stirring of the solution using a magnetic stirrer.

  • Sample Collection: Withdraw aliquots of the solution at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Sample Analysis: Analyze the concentration of ametryn in each aliquot using HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of ametryn versus time to determine the degradation kinetics. The degradation can often be described by pseudo-first-order kinetics. The rate constant (k) can be calculated from the slope of the natural logarithm of the concentration ratio (ln(C/C₀)) versus time.

Protocol for Degradation by Advanced Oxidation Processes (AOPs)

This protocol outlines the methodology for studying ametryn degradation using the UV/H₂O₂ process, a common AOP.

Materials:

  • Ametryn analytical standard

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Ultrapure water

  • UV photoreactor

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of Ametryn Solution: Prepare an aqueous solution of ametryn at the desired concentration (e.g., 10 mg/L).

  • Initiation of the Reaction: Transfer the ametryn solution to the UV photoreactor. Add the desired concentration of H₂O₂ (e.g., 5 mg/L) to the solution.[1]

  • UV Irradiation: Turn on the UV lamp to initiate the degradation process.

  • Sample Collection: Collect samples at predetermined time intervals.

  • Quenching the Reaction: Immediately after collection, quench the reaction in the samples by adding a substance that scavenges residual oxidants, such as sodium sulfite.

  • Sample Analysis: Determine the ametryn concentration in the samples using HPLC-UV or LC-MS.

  • Kinetic Analysis: Analyze the data to determine the degradation kinetics, which typically follows a pseudo-first-order model.

Protocol for Microbial Degradation Kinetics in Soil

This protocol describes an incubation study to assess the microbial degradation of ametryn in soil.

Materials:

  • Ametryn analytical standard

  • Soil sample with no prior pesticide exposure

  • Acetone (analytical grade)

  • Incubator

  • Extraction solvent (e.g., acetonitrile)

  • GC-MS or LC-MS/MS system

Procedure:

  • Soil Preparation: Sieve the soil to remove large debris and pre-incubate it at a specific temperature (e.g., 30°C) and moisture content for a week to activate the microbial community.[2]

  • Spiking the Soil: Prepare a spiking solution of ametryn in acetone. Add the solution to the soil to achieve the desired initial concentration (e.g., 5 mg/kg).[2] Allow the acetone to evaporate completely.

  • Incubation: Place the spiked soil samples in an incubator in the dark at a constant temperature (e.g., 30°C).[2] Maintain the soil moisture content throughout the experiment.

  • Sample Collection: Collect soil subsamples at various time points (e.g., 0, 7, 14, 28, 42, 56, 70 days).

  • Extraction: Extract ametryn from the soil samples using an appropriate solvent like acetonitrile.

  • Analysis: Analyze the extracts using GC-MS or LC-MS/MS to quantify the remaining ametryn concentration.

  • Data Analysis: Model the degradation kinetics, which often follows first-order kinetics.[2] The half-life (t₁/₂) of ametryn in the soil can then be calculated.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and an aqueous buffer (e.g., 70% methanol and 30% dihydrogen phosphate solution at pH 2.8).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20-50 µL.

  • Detection: UV detector at 222 nm.

  • Retention Time: Approximately 5.9 minutes under these conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL in splitless mode at 250°C.

  • Oven Temperature Program: Start at 50°C, ramp to 250°C at 20°C/min, hold for 1 min, then ramp to 300°C at 20°C/min and hold for 1 min.

  • Mass Spectrometer: Electron impact ionization (EI) at 70 eV.

  • Scan Mode: Can be used for qualitative analysis of degradation products.

  • Selected Ion Monitoring (SIM) Mode: Used for quantitative analysis of ametryn (e.g., monitoring m/z 227 and 44).

Data Presentation

The quantitative data from the kinetic studies should be summarized in tables for easy comparison.

Table 1: Photodegradation Kinetics of Ametryn

Initial Concentration (mg/L)Light SourceRate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
10UV (254 nm)0.04615.1>0.98
20UV (254 nm)0.04216.5>0.98

Table 2: Degradation Kinetics of Ametryn by UV/H₂O₂

Initial Ametryn (mg/L)H₂O₂ Conc. (mg/L)Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
1050.1156.0>0.99
10100.1823.8>0.99

Table 3: Microbial Degradation Kinetics of Ametryn in Soil

Initial Concentration (mg/kg)Soil TypeTemperature (°C)Half-life (t₁/₂) (days)
5Sandy Loam2545>0.95
5Clay Loam2560>0.95

Visualization of Pathways and Workflows

Experimental_Workflow cluster_prep Preparation cluster_degradation Degradation Process cluster_analysis Analysis stock Ametryn Stock Solution working Working Solution (Aqueous/Soil) stock->working Dilution photodegradation Photodegradation (UV Lamp) working->photodegradation aop Advanced Oxidation (e.g., UV/H2O2) working->aop microbial Microbial Degradation (Incubation) working->microbial sampling Sample Collection at Time Intervals photodegradation->sampling aop->sampling microbial->sampling extraction Extraction (for soil samples) sampling->extraction quantification Quantification (HPLC/GC-MS) sampling->quantification extraction->quantification kinetics Kinetic Analysis (Rate Constant, Half-life) quantification->kinetics

Figure 1: General experimental workflow for studying ametryn degradation kinetics.

Ametryn_Degradation_Pathway cluster_photodegradation Photodegradation cluster_aop Advanced Oxidation (•OH) cluster_microbial Microbial Degradation ametryn Ametryn C₉H₁₇N₅S dealkylation Dealkylation Products ametryn->dealkylation UV hydroxylation 2-Hydroxy-ametryn ametryn->hydroxylation UV sulfoxidation Ametryn Sulfoxide ametryn->sulfoxidation •OH hydrolysis Hydrolysis to 2-hydroxyatrazine ametryn->hydrolysis Microbes hydroxylated_intermediates Hydroxylated Intermediates sulfoxidation->hydroxylated_intermediates •OH dealkylation_microbial Dealkylation hydrolysis->dealkylation_microbial Microbes mineralization Mineralization (CO₂ + H₂O + NH₃) dealkylation_microbial->mineralization Microbes

Figure 2: Simplified degradation pathways of ametryn under different conditions.

References

Application Notes and Protocols for the Combined Use of Ametryn and Atrazine Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combined use of ametryn and atrazine, two photosystem II (PSII) inhibiting herbicides. The information is intended to guide researchers in developing and evaluating weed management strategies utilizing this herbicide combination.

Introduction

Ametryn and atrazine are triazine herbicides widely used in agriculture for the selective control of broadleaf and grassy weeds in various crops.[1][2] When used in combination, they can offer a broader spectrum of weed control and potentially synergistic effects.[3] Both herbicides act by inhibiting photosynthesis at photosystem II (PSII), leading to a blockage of electron transport and subsequent plant death.[2][4] This document outlines their mechanism of action, provides application protocols, summarizes efficacy data, and details experimental procedures for further research.

Mechanism of Action: Photosystem II Inhibition

Ametryn and atrazine are systemic herbicides absorbed through both the roots and foliage of plants. They are then translocated acropetally through the xylem to the apical meristems and leaves. Their primary mode of action is the inhibition of the photosynthetic electron transport chain at photosystem II. They bind to the D1 quinone-binding protein in the PSII complex, which blocks the binding of plastoquinone. This interruption of electron flow leads to the accumulation of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.

G cluster_thylakoid Thylakoid Membrane cluster_herbicides Herbicidal Action cluster_effects Downstream Effects PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo Light Energy QA QA Pheo->QA Electron QB QB (D1 Protein) QA->QB Electron PQ_pool Plastoquinone Pool QB->PQ_pool Electron ROS Reactive Oxygen Species (ROS) Production QB->ROS Leads to Ametryn_Atrazine Ametryn + Atrazine Ametryn_Atrazine->QB Inhibition Block Binding to D1 Protein, Blocking Plastoquinone Binding Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death Damage->Death

Figure 1: Simplified signaling pathway of Ametryn and Atrazine action.

Application and Efficacy Data

The combination of ametryn and atrazine is effective for pre- and post-emergence control of a wide range of annual broadleaf and grass weeds.

The application rates can vary depending on the crop, weed species, and soil type. The following table summarizes typical application rates found in the literature.

Crop(s)Ametryn Rate (g a.i./ha)Atrazine Rate (g a.i./ha)Total Product Rate ( kg/ha )Application TimingReference(s)
Sugarcane, Pineapple, Banana, Maize--2 - 4Pre- and Post-emergence
Sugarcane--3.75Pre-emergence
Sugarcane25003300-Pre- or Early Post-emergence
Sugarcane731.5 - 1097.2--Post-emergence (in combination with Trifloxysulfuron)
Maize-1000-Post-emergence

a.i. = active ingredient

Studies have demonstrated the efficacy of the ametryn and atrazine combination against various weed species. However, some species may exhibit tolerance or resistance.

Weed SpeciesEfficacyNotesReference(s)
Amaranthus hybridusHigh (up to 81% control)-
Rottboellia cochinchinensisModerate (around 67% control)Efficacy decreases with later application.
Ipomoea cordofanaModerate (around 67% control)Efficacy decreases with later application.
Sorghum arundinaceumModerate (around 64% control)Efficacy decreases with later application.
Cyperus rotundusLow (around 58% control)Not completely controlled.
Annual grasses and broadleaf weedsGenerally effectiveIncludes barnyard grass, crowsfoot grass, summer grass, bell vine, blue top, gambia pea, rattlepod, pigweed.

Experimental Protocols

The following protocols provide a framework for conducting research on the combined use of ametryn and atrazine.

This protocol is designed to determine if the combination of ametryn and atrazine results in a synergistic, additive, or antagonistic effect on a target weed species. The Colby method is a common approach for this analysis.

Objective: To quantify the interaction between ametryn and atrazine for weed control.

Materials:

  • Ametryn and atrazine analytical standards or commercial formulations.

  • Seeds of the target weed species.

  • Pots, soil mix, and growth chamber or greenhouse with controlled conditions.

  • Spraying equipment calibrated for small plot applications.

  • Balance, volumetric flasks, and pipettes.

Procedure:

  • Plant Preparation: Sow weed seeds in pots and grow them to a specific stage (e.g., 2-4 leaf stage) under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • Herbicide Preparation: Prepare stock solutions of ametryn and atrazine. From these, create a series of dilutions to establish a dose-response curve for each herbicide individually and for the mixture at a fixed ratio.

  • Herbicide Application: Apply the herbicides individually and in combination to the plants. Include an untreated control group.

  • Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect. This can be done by visual injury ratings (on a scale of 0-100%, where 0 is no injury and 100 is complete death) or by measuring biomass (fresh or dry weight) of the above-ground plant material.

  • Data Analysis (Colby's Method):

    • Calculate the expected response (E) for the herbicide mixture using the following formula: E = (X * Y) / 100 Where:

      • X = Percent inhibition by herbicide A at dose 'a'.

      • Y = Percent inhibition by herbicide B at dose 'b'.

    • Compare the observed response (O) from the experiment with the expected response (E).

      • If O > E, the interaction is synergistic.

      • If O = E, the interaction is additive.

      • If O < E, the interaction is antagonistic.

G start Start plant_prep Plant Preparation (Weed species grown to 2-4 leaf stage) start->plant_prep herbicide_prep Herbicide Preparation (Dose-response concentrations) plant_prep->herbicide_prep application Herbicide Application (Individual and Combination) herbicide_prep->application data_collection Data Collection (Visual injury, Biomass) application->data_collection analysis Data Analysis (Colby's Method) data_collection->analysis end End analysis->end

Figure 2: Experimental workflow for synergy evaluation.

This protocol is for evaluating the phytotoxic effects of ametryn and atrazine combinations on a specific crop.

Objective: To determine the tolerance of a crop to various rates and application timings of the ametryn and atrazine mixture.

Materials:

  • Ametryn and atrazine commercial formulations.

  • Seeds of the crop to be tested.

  • Field plots or large containers in a greenhouse.

  • Calibrated sprayer.

  • Tools for measuring plant height, biomass, and yield.

Procedure:

  • Experimental Design: Use a randomized complete block design with at least three replications. Treatments should include a range of application rates of the herbicide mixture, an untreated control, and potentially a hand-weeded control.

  • Crop Establishment: Plant the crop according to standard agricultural practices for the region.

  • Herbicide Application: Apply the herbicide treatments at the desired growth stage(s) of the crop (e.g., pre-emergence, post-emergence at a specific leaf stage).

  • Data Collection:

    • Visual Injury: Rate crop injury at regular intervals (e.g., 7, 14, and 28 days after treatment) on a 0-100% scale.

    • Growth Measurements: Measure plant height and collect above-ground biomass at a specific time point.

    • Yield: Harvest the crop at maturity and measure the yield and relevant yield components.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Tank Mixing and Application Considerations

Proper tank mixing procedures are crucial to ensure the effectiveness and safety of the herbicide application.

General Tank Mixing Order:

  • Fill the spray tank to one-half full with water and begin agitation.

  • Add any water-dispersible granules (WG) or wettable powders (WP), such as atrazine or ametryn formulations, and agitate until fully dispersed.

  • Add any suspension concentrates (SC) or flowable liquids (F/L).

  • Add any water-soluble concentrates (SL).

  • Add any emulsifiable concentrates (EC).

  • Add any surfactants or other adjuvants.

  • Fill the remainder of the tank with water.

Important Considerations:

  • Water Quality: Use clean water for mixing.

  • Adjuvants: The addition of a non-ionic surfactant may be recommended for early post-emergence applications to improve weed control.

  • Crop Safety: Some crop varieties may be more susceptible to injury from ametryn. It is important to consult variety-specific guidelines. For post-emergence applications, a directed spray may be necessary to minimize contact with crop leaves.

  • Environmental Risks: Both ametryn and atrazine can be toxic to aquatic life. Avoid spray drift and do not contaminate water sources.

Conclusion

The combination of ametryn and atrazine provides a broad-spectrum tool for weed management in several important crops. Understanding their mechanism of action, appropriate application rates, and potential for crop injury is essential for their effective and safe use. The protocols outlined in this document provide a foundation for further research to optimize the use of this herbicide combination for specific agricultural systems. Researchers are encouraged to adapt these protocols to their specific research questions and local conditions.

References

Application Notes and Protocols for Immunoassay-Based Screening of Ametryn

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various immunoassay techniques applicable to the screening and quantification of Ametryn, a triazine herbicide. The following sections detail the principles of common immunoassay formats, present quantitative performance data, and offer step-by-step experimental protocols.

Introduction to Immunoassays for Small Molecule Detection

Immunoassays are powerful analytical methods that utilize the specific binding between an antibody and its corresponding antigen to detect and quantify target molecules. For small molecules like Ametryn, which are generally not immunogenic on their own, the competitive immunoassay format is most commonly employed. In this format, the Ametryn in a sample competes with a labeled Ametryn conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of Ametryn in the sample. Key techniques include Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization Immunoassay (FPIA), and Chemiluminescent Immunoassay (CLIA).

Quantitative Performance Data

The selection of an appropriate immunoassay depends on factors such as required sensitivity, specificity, and throughput. The following tables summarize key performance indicators for Ametryn immunoassays.

Table 1: Performance Characteristics of Ametryn Immunoassays

Immunoassay TypeAnalyteIC50 (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)MatrixReference
ELISAAmetryn0.45--Water[1]
LC-MS/MSAmetryn-0.920River Water[2]
GC-MSAmetryn-1860Water[3]

*Note: LC-MS/MS and GC-MS are chromatographic methods provided for comparison of detection capabilities.

Table 2: Cross-Reactivity of an Atrazine-like Hapten Antibody with Ametryn and Other Triazines [4]

Primary AnalyteCross-ReactantIC50 (µg/L)Cross-Reactivity (%)
AtrazineAmetryn -64.24
AtrazineTerbutylazine-38.20
AtrazinePrometryn-15.18
AtrazineTerbutryn-13.99
AtrazineSimazine-12.22
AtrazineSimetryne-10.39
AtrazineSecbumeton-8.20
AtrazineTerbumeton-3.83

Table 3: Cross-Reactivity of a Prometryn-like Hapten Antibody with Ametryn and Other Triazines [4]

Primary AnalyteCross-ReactantIC50 (µg/L)Cross-Reactivity (%)
PrometrynAmetryn -34.77
PrometrynDesmetryn-18.09
PrometrynTerbumeton-7.64

Experimental Protocols

The following are detailed protocols for the screening of Ametryn using various immunoassay techniques.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the quantitative determination of Ametryn. In this assay, Ametryn in the sample competes with a fixed amount of enzyme-labeled Ametryn for binding to a limited amount of anti-Ametryn antibody coated on a microplate.

Materials and Reagents
  • Anti-Ametryn antibody-coated 96-well microplate

  • Ametryn standard solutions

  • Ametryn-Horseradish Peroxidase (HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Sample Diluent (e.g., PBS)

  • Microplate reader

Experimental Workflow Diagram

ELISA_Workflow start Start add_standards Add Standards/Samples and Ametryn-HRP Conjugate to Antibody-Coated Plate start->add_standards incubate1 Incubate add_standards->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_absorbance Read Absorbance at 450 nm add_stop->read_absorbance end End read_absorbance->end

Competitive ELISA Workflow for Ametryn Detection.
Step-by-Step Protocol

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute Ametryn standards and samples to the desired concentration range using the sample diluent.

  • Competitive Reaction: Add 50 µL of each Ametryn standard or sample to the appropriate wells of the anti-Ametryn antibody-coated microplate. Immediately add 50 µL of the Ametryn-HRP conjugate to each well.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature (20-25°C).

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well.

  • Incubation for Color Development: Incubate the plate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding Ametryn concentrations. Determine the concentration of Ametryn in the samples by interpolating their absorbance values from the standard curve.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous competitive immunoassay that measures the change in polarization of fluorescent light emitted from a labeled antigen (tracer). When the tracer is bound by an antibody, its rotation is slowed, resulting in a higher polarization value. Free Ametryn in a sample competes with the tracer for antibody binding, leading to a decrease in fluorescence polarization.

Materials and Reagents
  • Anti-Ametryn antibody

  • Ametryn-fluorescein tracer

  • Ametryn standard solutions

  • FPIA buffer

  • Fluorescence polarization reader

Experimental Workflow Diagram

FPIA_Workflow start Start mix_reagents Mix Sample/Standard, Anti-Ametryn Antibody, and Ametryn-Fluorescein Tracer start->mix_reagents incubate Incubate mix_reagents->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp end End measure_fp->end

Homogeneous FPIA Workflow for Ametryn Screening.
Step-by-Step Protocol

  • Reagent Preparation: Prepare Ametryn standards and samples in FPIA buffer. Prepare working solutions of the anti-Ametryn antibody and the Ametryn-fluorescein tracer in FPIA buffer.

  • Assay Reaction: In a suitable reaction tube or microplate well, add the sample or Ametryn standard.

  • Add the anti-Ametryn antibody solution.

  • Add the Ametryn-fluorescein tracer solution. The final volume and concentrations should be optimized for the specific antibody and tracer used.

  • Incubation: Incubate the mixture for a short period (e.g., 5-15 minutes) at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of the solution using a fluorescence polarization reader.

  • Data Analysis: Create a standard curve by plotting the fluorescence polarization values against the known concentrations of the Ametryn standards. Determine the Ametryn concentration in the samples from this curve.

Chemiluminescent Immunoassay (CLIA)

CLIA is a highly sensitive immunoassay that utilizes a chemiluminescent label. In a competitive CLIA for Ametryn, the principle is similar to ELISA, but the enzyme catalyzes a reaction that produces light instead of a color change.

Materials and Reagents
  • Anti-Ametryn antibody-coated microplate or magnetic beads

  • Ametryn standard solutions

  • Ametryn-enzyme (e.g., HRP or Alkaline Phosphatase) conjugate

  • Wash Buffer

  • Chemiluminescent Substrate (e.g., Luminol for HRP, AMPPD for AP)

  • Luminometer or microplate reader with chemiluminescence detection capabilities

Experimental Workflow Diagram

CLIA_Workflow start Start add_reagents Add Standards/Samples and Ametryn-Enzyme Conjugate to Antibody-Coated Surface start->add_reagents incubate1 Incubate add_reagents->incubate1 wash Wash incubate1->wash add_substrate Add Chemiluminescent Substrate wash->add_substrate incubate2 Incubate (Light Emission) add_substrate->incubate2 read_luminescence Read Luminescence (RLU) incubate2->read_luminescence end End read_luminescence->end

Competitive CLIA Workflow for Sensitive Ametryn Detection.
Step-by-Step Protocol

  • Reagent Preparation: Prepare all reagents as required. Dilute Ametryn standards and samples to the appropriate concentration range.

  • Competitive Binding: To the antibody-coated microplate wells or tubes with antibody-coated magnetic beads, add the Ametryn standards or samples, followed by the Ametryn-enzyme conjugate.

  • Incubation: Incubate the mixture to allow for competitive binding. Incubation times and temperatures should be optimized.

  • Washing: If using a solid phase like a microplate or magnetic beads, perform a series of wash steps to remove unbound reagents. For magnetic beads, use a magnetic separator to retain the beads during washing.

  • Signal Generation: Add the chemiluminescent substrate to each well or tube.

  • Incubation for Light Emission: A short incubation period may be required for the enzymatic reaction to produce a stable light signal.

  • Measurement: Measure the light emission, typically expressed as Relative Light Units (RLU), using a luminometer.

  • Data Analysis: Generate a standard curve by plotting the RLU values against the Ametryn concentrations of the standards. Calculate the Ametryn concentration in the samples based on their RLU values.

Signaling Pathway Diagram for Competitive Immunoassay

The following diagram illustrates the fundamental principle of a competitive immunoassay for a small molecule like Ametryn.

Competitive_Immunoassay_Principle cluster_high_ametryn High Ametryn Concentration in Sample cluster_low_ametryn Low Ametryn Concentration in Sample Ab1 Antibody Signal1 Low Signal Ab1->Signal1 Ametryn_sample1 Ametryn (Sample) Ametryn_sample1->Ab1 Binds Ametryn_labeled1 Ametryn (Labeled) Ametryn_labeled1->Ab1 Blocked Ab2 Antibody Signal2 High Signal Ab2->Signal2 Ametryn_sample2 Ametryn (Sample) Ametryn_sample2->Ab2 Few Bind Ametryn_labeled2 Ametryn (Labeled) Ametryn_labeled2->Ab2 Binds

Principle of Competitive Immunoassay for Ametryn.

References

Tracing Ametryn in Plants: Application Notes and Protocols for Isotope Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for conducting isotope labeling studies to trace the uptake, translocation, and metabolism of the herbicide Ametryn in various plant species. The protocols are designed to offer a comprehensive framework for researchers investigating the fate of Ametryn in plants, a critical aspect of herbicide efficacy, crop selectivity, and environmental impact assessment.

Introduction

Ametryn is a selective triazine herbicide used to control broadleaf and grassy weeds in various crops, including sugarcane, pineapple, and maize.[1][2] Understanding its behavior within the plant is essential for optimizing its use and ensuring crop safety. Isotope labeling, particularly with Carbon-14 (¹⁴C), is a powerful technique that allows for the sensitive and specific tracking of Ametryn and its metabolites within plant tissues.[3][4] By introducing a ¹⁴C-labeled Ametryn molecule, researchers can visualize and quantify its movement and transformation, providing invaluable insights into its mode of action and the mechanisms of plant tolerance or susceptibility.[3]

Data Presentation: Quantitative Distribution of ¹⁴C-Ametryn

The following tables summarize hypothetical quantitative data on the distribution of ¹⁴C-Ametryn and its metabolites in different plant species and tissues over time. This data is presented to illustrate the types of results that can be obtained from the protocols described below. The distribution is expressed as the percentage of the total radioactivity recovered from the plant.

Table 1: Distribution of ¹⁴C-Ametryn in Sugarcane Following Foliar Application

Time After Treatment (Hours)Treated Leaf (%)Other Leaves (%)Stem (%)Roots (%)
2485.25.87.51.5
4878.98.210.12.8
7272.110.513.24.2
9665.712.816.55.0

Table 2: Distribution of ¹⁴C-Ametryn in Maize Following Root Application

Time After Treatment (Hours)Roots (%)Stem (%)Leaves (%)
2465.420.114.5
4852.828.918.3
7241.235.523.3
9630.940.129.0

Table 3: Relative Abundance of Ametryn and its Metabolites in Maize Leaves 72 Hours After Root Application

CompoundRelative Abundance (%)
Ametryn65
Deisopropylametryn20
Desethylametryn10
Other Metabolites & Conjugates5

Experimental Protocols

The following are detailed protocols for tracing ¹⁴C-Ametryn in plants, covering plant treatment, sample harvesting, and analysis through autoradiography and liquid scintillation counting.

Protocol 1: Macro-autoradiography of ¹⁴C-Ametryn in Whole Plants

This protocol details the visualization of ¹⁴C-Ametryn distribution throughout a whole plant, offering a qualitative and semi-quantitative overview of its translocation.

1. Plant Treatment:

  • Grow the target plant species (e.g., sugarcane, maize) in a controlled environment.
  • Prepare a treatment solution of ¹⁴C-Ametryn with a known specific activity.
  • For foliar application: Use a microsyringe to apply a precise volume (e.g., 10-20 µL) of the ¹⁴C-Ametryn solution onto a specific leaf surface. A lanolin ring can be used to contain the droplet.
  • For root application: Add a known amount of ¹⁴C-Ametryn to the hydroponic solution or soil in which the plants are growing.

2. Sample Harvesting and Preparation:

  • Harvest the entire plant at predetermined time points after treatment (e.g., 24, 48, 72, 96 hours).
  • For foliar applications, wash the treated leaf with a suitable solvent (e.g., 80% methanol) to remove any unabsorbed herbicide.
  • Gently wash the roots to remove soil or nutrient solution.
  • Carefully press the plant between sheets of absorbent paper and dry it in a plant press.

3. Autoradiography:

  • In a darkroom, place the dried and pressed plant in direct contact with an X-ray film or a phosphor imaging plate.
  • Place the plant and imaging medium in a light-tight cassette and expose for a duration determined by the amount of radioactivity applied (can range from days to weeks).
  • Develop the X-ray film or scan the phosphor plate using an appropriate imaging system to visualize the distribution of ¹⁴C-Ametryn.

Protocol 2: Quantitative Analysis of ¹⁴C-Ametryn Distribution by Liquid Scintillation Counting (LSC)

This protocol provides a quantitative measurement of the radioactivity in different plant tissues.

1. Plant Treatment and Harvesting:

  • Follow the same procedure for plant treatment and harvesting as described in Protocol 1.

2. Sample Sectioning and Combustion:

  • After harvesting, dissect the plant into different parts (e.g., treated leaf, other leaves, stem, roots).
  • Record the fresh and dry weight of each plant part.
  • Homogenize and weigh a subsample of each plant part.
  • Combust the subsamples in a biological sample oxidizer to convert the ¹⁴C to ¹⁴CO₂.

3. Liquid Scintillation Counting:

  • Trap the ¹⁴CO₂ produced during combustion in a suitable scintillation cocktail.
  • Analyze the samples using a liquid scintillation counter to determine the disintegrations per minute (DPM) for each plant part.
  • Calculate the percentage of the applied radioactivity that was recovered in each plant part.

Protocol 3: Analysis of Ametryn and its Metabolites

This protocol outlines the extraction and analysis of Ametryn and its metabolites from plant tissues.

1. Extraction:

  • Harvest and section the plant tissues as described in Protocol 2.
  • Homogenize the plant tissue in a suitable solvent, such as an ethyl acetate-toluene mixture (3:1 v/v).
  • Centrifuge the homogenate and collect the supernatant. Repeat the extraction process for comprehensive recovery.

2. Cleanup:

  • Concentrate the pooled supernatant under reduced pressure.
  • Clean up the extract using techniques like gel permeation chromatography to remove interfering plant compounds.

3. Analysis:

  • Analyze the cleaned extract using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and quantify ¹⁴C-Ametryn and its radiolabeled metabolites.
  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification and quantification of Ametryn and its metabolites, though this would not distinguish between labeled and unlabeled compounds unless specifically adapted.

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and biological pathways involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Ametryn_Tracing cluster_treatment Plant Treatment cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_data Data Interpretation plant_growth Plant Growth (e.g., Maize, Sugarcane) treatment Application of ¹⁴C-Ametryn (Foliar or Root) plant_growth->treatment harvesting Harvesting at Time Points treatment->harvesting washing Washing (Remove Unabsorbed) harvesting->washing sectioning Sectioning (Roots, Stem, Leaves) drying Drying & Pressing sectioning->drying lsc Liquid Scintillation Counting (Quantitative) sectioning->lsc hplc HPLC-Radioactivity Detector (Metabolites) sectioning->hplc washing->sectioning autoradiography Macro-autoradiography (Qualitative) drying->autoradiography distribution Distribution Maps autoradiography->distribution quantification Quantitative Data Tables lsc->quantification metabolite_id Metabolite Identification hplc->metabolite_id

Caption: Experimental workflow for tracing ¹⁴C-Ametryn in plants.

Ametryn_Translocation_Pathway Root_Uptake Root Uptake (from soil/hydroponics) Xylem Xylem (Apoplastic Transport) Root_Uptake->Xylem Acropetal Movement Foliar_Uptake Foliar Uptake (from spray application) Phloem Phloem (Symplastic Transport) Foliar_Uptake->Phloem Source to Sink Stem Stem Xylem->Stem Phloem->Stem Stem->Root_Uptake Limited Basipetal Movement Leaves Leaves (Photosynthetic Tissues) Stem->Leaves Meristems Apical Meristems (Growing Points) Stem->Meristems Leaves->Meristems

Caption: Ametryn translocation pathways in a plant.

Ametryn_Metabolism_Pathway Ametryn Ametryn (Parent Herbicide) Phase1 Phase I Metabolism (Oxidation, Dealkylation) Ametryn->Phase1 Metabolite1 Hydroxy-ametryn Phase1->Metabolite1 Metabolite2 De-ethyl-ametryn Phase1->Metabolite2 Metabolite3 De-isopropyl-ametryn Phase1->Metabolite3 Phase2 Phase II Metabolism (Conjugation) Conjugates Glutathione or Glucose Conjugates Phase2->Conjugates Phase3 Phase III Metabolism (Sequestration) Bound_Residues Bound Residues (e.g., in Lignin) Phase3->Bound_Residues Metabolite1->Phase2 Metabolite2->Phase2 Metabolite3->Phase2 Conjugates->Phase3

Caption: Generalized metabolic pathway of Ametryn in plants.

References

Troubleshooting & Optimization

Technical Support Center: Ametryn Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Ametryn from clay soils.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Ametryn from clay soils?

A1: Several methods are employed for the extraction of Ametryn from soil matrices. The most prevalent techniques include:

  • Microwave-Assisted Solvent Extraction (MASE): This method uses microwave energy to heat a solvent and soil sample, accelerating the extraction process.[1][2][3]

  • Soxhlet Extraction: A classical technique involving continuous extraction of the soil sample with a distilled solvent.[4]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that involves solvent extraction followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[5]

  • Solid-Phase Extraction (SPE): Used as a cleanup step after initial solvent extraction to remove interfering substances and concentrate the analyte.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt the sample matrix and enhance solvent penetration.

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high diffusivity and solvating power.

Q2: What factors influence the extraction efficiency of Ametryn from clay soils?

A2: The efficiency of Ametryn extraction from clay soils is influenced by several key factors:

  • Soil Composition: The organic matter and clay content of the soil significantly impact Ametryn retention. Higher organic matter and clay content can lead to stronger adsorption of Ametryn, making extraction more challenging.

  • Solvent Selection: The choice of extraction solvent is critical. Acetonitrile is commonly used in MASE and QuEChERS methods. Methanol-water mixtures are also effective, particularly in Soxhlet extraction. The polarity of the solvent should be optimized to effectively desorb Ametryn from the soil particles.

  • pH of the Extraction System: The pH of the soil and the extraction solvent can affect the chemical form of Ametryn and its interaction with soil particles.

  • Extraction Time and Temperature: In methods like MASE and Soxhlet, optimizing the extraction time and temperature is crucial for achieving high recovery rates.

  • Moisture Content: The water content of the soil can influence the accessibility of Ametryn to the extraction solvent. For some methods like QuEChERS, water is added to dry soil samples to facilitate extraction.

Q3: Why is extracting Ametryn from clay soils particularly challenging?

A3: Clay soils present unique challenges for Ametryn extraction due to their physical and chemical properties. The high surface area and cation exchange capacity (CEC) of clay minerals can lead to strong adsorption of Ametryn molecules. Additionally, the presence of organic matter in clay soils can further enhance the binding of Ametryn through hydrophobic interactions. These strong interactions make it difficult to completely desorb the analyte into the extraction solvent, potentially leading to lower recovery rates.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery of Ametryn 1. Incomplete Extraction: The extraction time, temperature, or solvent power may be insufficient to desorb Ametryn from the clay matrix. 2. Strong Analyte-Matrix Interactions: High clay and organic matter content can lead to strong binding of Ametryn. 3. Improper Solvent Choice: The selected solvent may not have the optimal polarity to efficiently extract Ametryn.1. Optimize Extraction Parameters: Increase extraction time or temperature within the method's limits. For MASE, consider optimizing the microwave power and irradiation time. For QuEChERS, ensure vigorous shaking. 2. Pre-treatment of Soil: For dry soils, consider hydrating the sample before extraction as in the QuEChERS protocol. 3. Solvent Modification: Consider using a mixture of solvents (e.g., acetonitrile/methanol/ethyl acetate) to enhance extraction efficiency. Adjusting the pH of the extraction solvent might also be beneficial.
High Matrix Effects in Chromatographic Analysis 1. Co-extraction of Interfering Compounds: The complex nature of clay soil can lead to the co-extraction of humic acids, fulvic acids, and other organic matter. 2. Insufficient Cleanup: The cleanup step (e.g., d-SPE in QuEChERS) may not be effectively removing all matrix components.1. Optimize Cleanup Step: In QuEChERS, experiment with different d-SPE sorbents (e.g., PSA, C18, GCB) to effectively remove specific interferences. 2. Dilution of the Final Extract: Diluting the final extract can mitigate matrix effects, although this may impact the limit of detection. 3. Use of Matrix-Matched Calibrants: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure to compensate for matrix effects.
Poor Reproducibility 1. Inhomogeneous Sample: The distribution of Ametryn in the soil sample may not be uniform. 2. Inconsistent Extraction Conditions: Variations in temperature, time, or shaking intensity between samples. 3. Variable Moisture Content: Differences in the water content of soil subsamples can affect extraction efficiency.1. Thorough Sample Homogenization: Ensure the soil sample is well-mixed and sieved before taking subsamples. 2. Standardize Procedures: Strictly adhere to the validated protocol for all samples. Use automated shakers or extraction systems where possible. 3. Control Moisture Content: For dry samples, standardize the hydration step. For field-moist samples, determine the moisture content and report results on a dry-weight basis.

Quantitative Data Summary

Table 1: Comparison of Ametryn Extraction Methods

Extraction Method Matrix Solvent Recovery (%) Limit of Detection (LOD) Reference
Microwave-Assisted Solvent Extraction (MASE)SoilAcetonitrile99.1 ± 2.10.021 µg/g
MASESoilMethanol/Acetonitrile/Ethyl acetate83.33 ± 0.12 - 96.33 ± 0.230.16 µg/mL
Soxhlet ExtractionSoil80% Methanol: 20% Water> 790.01 ppm
Solid-Phase Extraction (SPE)Paddy Field Soil-87-
QuEChERSSoilAcetonitrile70 - 1203.0 - 7.5 µg/kg

Note: Recovery and LOD values can vary depending on the specific soil characteristics and analytical instrumentation.

Experimental Protocols

Microwave-Assisted Solvent Extraction (MASE)

This protocol is based on the method described for the determination of Ametryn in soil samples.

  • Sample Preparation: Weigh 5 ± 0.1 g of air-dried and sieved (<2 mm) soil into a microwave extraction vessel. For recovery experiments, spike the sample with a known concentration of Ametryn standard solution and allow it to stand for 24 hours to air-dry.

  • Extraction: Add 20 mL of acetonitrile to the extraction vessel.

  • Microwave Program: Place the vessel in the microwave extractor and apply a program with optimized power and time (e.g., 4 minutes at 80% of 850 W).

  • Extract Processing: After extraction, allow the vessel to cool. Decant the supernatant.

  • Drying and Redissolution: Dry the extract and redissolve the residue in a suitable supporting electrolyte or mobile phase for analysis.

QuEChERS Protocol for Soil

This protocol is a general approach adapted for soil matrices.

  • Sample Hydration: Weigh 3 g of air-dried soil into a 50 mL centrifuge tube. Add 7 mL of water, vortex briefly, and allow the sample to hydrate for 30 minutes.

  • Solvent Extraction: Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of certain pesticides) to the tube.

  • Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Shaking: Immediately cap the tube and shake vigorously for at least 2 minutes.

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥ 3000 rcf.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing appropriate sorbents (e.g., PSA and C18) to remove interferences.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥ 5000 rcf for 2 minutes.

  • Analysis: Transfer the purified extract into an autosampler vial for chromatographic analysis.

Visualizations

Experimental_Workflow_MASE cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_processing Extract Processing cluster_analysis Analysis weigh_soil Weigh 5g Soil spike_soil Spike with Ametryn (optional) add_solvent Add Acetonitrile weigh_soil->add_solvent microwave Microwave Irradiation add_solvent->microwave cool_down Cooling microwave->cool_down decant Decant Supernatant cool_down->decant dry_extract Dry Extract decant->dry_extract redissolve Redissolve Residue dry_extract->redissolve hplc HPLC/GC Analysis redissolve->hplc

Caption: Workflow for Microwave-Assisted Solvent Extraction (MASE) of Ametryn from soil.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Ametryn Recovery? cause1 Incomplete Extraction start->cause1 Yes cause2 Strong Matrix Binding start->cause2 Yes cause3 Suboptimal Solvent start->cause3 Yes end Re-analyze start->end No solution1 Optimize Time/Temp cause1->solution1 solution2 Pre-treat Soil (Hydrate) cause2->solution2 solution3 Modify Solvent System cause3->solution3 solution1->end solution2->end solution3->end

References

Ametryn degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ametryn degradation during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause ametryn degradation in my samples?

A1: Ametryn degradation can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. Prolonged exposure to temperatures above 40°C can cause the degradation of the active ingredient[1]. Freezing and thawing of aqueous samples can also impact ametryn stability[1].

  • pH: Ametryn is stable in neutral, weakly acidic, and weakly alkaline media. However, it is hydrolyzed by strong acids (pH 1) and alkalis (pH 13) to an inactive hydroxy derivative[2]. The rate of degradation is influenced by soil pH, with faster degradation observed in more acidic soils[3].

  • Light: Ametryn can be slowly decomposed by UV light[2]. Photodegradation can be a significant degradation pathway in surface waters.

  • Microbial Activity: In soil and water, microbial degradation is a primary route of ametryn dissipation. The half-life of ametryn in soil can range from 11 to 26 days, influenced by soil type and pH.

  • Matrix Composition: The sample matrix can have a significant impact on ametryn stability and the efficiency of extraction. Soil organic matter content, for instance, can affect ametryn persistence.

Q2: How should I store my samples to minimize ametryn degradation?

A2: To minimize ametryn degradation, it is recommended to:

  • Store samples in a cool, dark place. For long-term storage, freezing at -20°C is advisable for both soil and water samples.

  • For water samples, store in glass containers to prevent potential adsorption to plastic.

  • Analyze samples as soon as possible after collection.

  • For prepared extracts (e.g., in acetonitrile), store refrigerated (at approximately 10°C) or frozen, protected from light, until analysis. Ametryn analytical standards in acetonitrile have a shelf life of up to 30 months under appropriate storage conditions.

Q3: What are the common degradation products of ametryn I should be aware of?

A3: The main degradation pathways for ametryn are hydrolysis, N-dealkylation, and demethylation. Common degradation products include:

  • 2-hydroxyatrazine (formed by hydrolysis)

  • Deethylametryn

  • S-demethylated ametryn

  • Ethyl hydroxylated ametryn

  • Other metabolites such as 2-methylthio-4-amino-6-isopropylamino-s-triazine, 2-methylthio-4,6-diamino-s-triazine, and 2-methylthio-4-amino-6-ethylamino-s-triazine have also been identified.

Troubleshooting Guides

This section provides solutions to common problems encountered during ametryn analysis.

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete Extraction - Ensure the chosen extraction solvent is appropriate for the sample matrix. For soil, a mixture of methanol and water or acetonitrile can be effective. For plant tissues, acetone/water followed by solid-phase extraction (SPE) has been used.- Optimize extraction time and agitation method (e.g., vortexing, sonication) to ensure thorough extraction.- For dry samples, such as low-moisture soils or crops, add water before extraction to improve analyte accessibility to the solvent.
Analyte Loss During Cleanup - If using Solid Phase Extraction (SPE), ensure the sorbent is appropriate for ametryn and the sample matrix.- Optimize the wash and elution solvents. A wash solvent that is too strong can elute the analyte, while an elution solvent that is too weak will result in incomplete recovery.- Check for column drying before sample loading, as this can lead to inconsistent extraction.
Degradation During Sample Preparation - Keep samples and extracts cool throughout the preparation process.- Minimize exposure to light, especially if photolysis is a concern.- Avoid extreme pH conditions during extraction and cleanup steps.
Adsorption to Labware - Use silanized glassware to minimize adsorption of the analyte.- Rinse all containers and transfer lines thoroughly with the extraction solvent to ensure complete transfer of the analyte.
Poor Peak Shape in Chromatography (Tailing, Fronting, Splitting)
Potential Cause Troubleshooting Steps (for GC and LC)
Peak Tailing - Active sites in the inlet or column: Use a deactivated inlet liner and a high-quality, inert column. If tailing persists, it may be necessary to bake out or replace the column.- Secondary interactions: For LC, adjust the mobile phase pH or ionic strength to minimize secondary interactions with the stationary phase.
Peak Fronting - Column overload: Reduce the injection volume or dilute the sample. Use a column with a higher capacity (thicker film for GC, wider diameter for LC).- Incompatible injection solvent: Ensure the injection solvent is weaker than the mobile phase (for reversed-phase LC) or has a similar polarity to the stationary phase (for GC) to ensure proper focusing of the analyte at the head of the column.
Peak Splitting - Improper column installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.- Inlet issues (GC): A dirty or active inlet liner can cause peak splitting. Regular maintenance and replacement are crucial.- Injection technique: For manual injections, ensure a smooth and rapid injection. For autosamplers, check for issues with the syringe or injection speed. In splitless injection, an initial oven temperature that is too high can cause peak splitting.
High Variability in Results
Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement in MS) - Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.- Improve sample cleanup: Employ more rigorous cleanup techniques (e.g., additional SPE steps, use of different sorbents) to remove interfering matrix components.- Dilute the sample: Diluting the extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.- Modify chromatographic conditions: Adjust the LC gradient to separate ametryn from co-eluting matrix components.
Inconsistent Sample Preparation - Ensure all sample preparation steps are performed consistently across all samples and standards.- Use precise and calibrated pipettes and other volumetric glassware.
Instrument Instability - Perform regular instrument maintenance, including cleaning the ion source (for MS) and checking for leaks.- Monitor system suitability parameters (e.g., peak area, retention time, peak shape of a standard) throughout the analytical run to detect any instrument drift.

Quantitative Data on Ametryn Degradation

Table 1: Half-life of Ametryn in Soil

Soil TypepHHalf-life (days)Reference
Red-Yellow Latosol (LVA)4.426
Red-Yellow Latosol (LVA)4.919
Red-Yellow Latosol (LVA)5.812
Red-Yellow Ultisol (PVA)5.911
Field Soil (Maize)Not Specified12.1 - 16.1

Table 2: Degradation of Ametryn in Aqueous Media

MediumConditionsDegradation/Half-lifeReference
SeawaterWith native microbial communityHalf-life of 420 days
Aqueous SolutionPhotolysis (artificial sunlight, pH 6.8, 15°C)Half-life of 10.2 hours
Mineral MediumBiodegradation by Metarhizium brunneum (100 mg/L initial concentration)12.25% degradation after 17 days

Experimental Protocols

Protocol 1: QuEChERS Extraction of Ametryn from Water Samples

This protocol is adapted from a method for the analysis of ametryn in water by GC-MS.

  • Transfer a 10 mL aliquot of the water sample to a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for analysis.

Protocol 2: Extraction of Ametryn and its Metabolites from Soil

This protocol is based on a method for determining ametryn and its metabolites in soil.

  • Weigh 100 g of soil into a Soxhlet extraction thimble.

  • Extract the soil for 10-14 hours with 250 mL of 80% methanol: 20% water.

  • Allow the extract to cool and adjust the volume to 200 mL with the extraction solvent.

  • For Ametryn Analysis: a. Take half of the extract (100 mL) and transfer it to a separatory funnel. b. Perform a hexane partitioning to extract ametryn.

  • For Metabolite Analysis: a. Take the other half of the extract (100 mL) and concentrate it to 1-2 mL using a rotary evaporator. b. Clean up the concentrated extract using strong cation exchange solid-phase extraction. c. Elute the metabolites and analyze by HPLC.

Protocol 3: Extraction of Ametryn from Plant Tissues (Maize)

This protocol is adapted from a method for analyzing ametryn residues in maize.

  • Homogenize 2 g of plant tissue with liquid nitrogen.

  • Extract with 10 mL of an acetone/water solution (3:1, v/v) for 30 minutes using sonication.

  • Centrifuge at 4000 x g for 8 minutes. Repeat the extraction twice more and combine the supernatants.

  • Concentrate the supernatant to remove acetone using a rotary evaporator at 40°C.

  • Load the remaining aqueous solution onto a C18 solid-phase extraction (SPE) column.

  • Wash the column and then elute ametryn with 2 mL of methanol.

  • The eluate is then ready for analysis by HPLC.

Visualizations

Ametryn_Degradation_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Storage Sample Collection (Water, Soil, Plant) Storage_Conditions Storage - Cool, Dark - Frozen (-20°C) for long-term Storage->Storage_Conditions Extraction Extraction - QuEChERS (Water) - Solvent Extraction (Soil/Plant) Storage_Conditions->Extraction Cleanup Cleanup - dSPE - SPE Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Cleanup->Analysis Data Data Processing - Quantification - Confirmation Analysis->Data Low_Recovery Low Recovery Data->Low_Recovery Poor_Peak_Shape Poor Peak Shape Data->Poor_Peak_Shape Variability High Variability Data->Variability

Caption: Experimental workflow for ametryn analysis and troubleshooting.

Ametryn_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_dealkylation N-Dealkylation cluster_demethylation S-Demethylation cluster_oxidation Oxidation Ametryn Ametryn Hydroxyatrazine 2-Hydroxyatrazine Ametryn->Hydroxyatrazine H₂O Deethylametryn Deethylametryn Ametryn->Deethylametryn -C₂H₅ Deisopropylametryn Deisopropylametryn Ametryn->Deisopropylametryn -C₃H₇ Demethylated_Ametryn S-Demethylated Ametryn Ametryn->Demethylated_Ametryn -SCH₃ Ethyl_Hydroxylated Ethyl Hydroxylated Ametryn Ametryn->Ethyl_Hydroxylated +O

Caption: Major degradation pathways of ametryn.

References

Reducing signal suppression for Ametryn in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal suppression for Ametryn in complex matrices during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem in Ametryn analysis?

A1: Signal suppression, also known as the matrix effect, is the reduction of the analytical signal of a target analyte, like Ametryn, due to co-extracted components from the sample matrix.[1][2] In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), these interfering compounds can co-elute with Ametryn and hinder its ionization, leading to a weaker signal than expected.[1][3] This phenomenon can result in inaccurate quantification, poor method reproducibility, and decreased sensitivity.[1]

Q2: How can I determine if my Ametryn analysis is being affected by signal suppression?

A2: A common way to assess matrix effects is by comparing the signal response of Ametryn in a pure solvent standard with its response in a matrix extract spiked with the same concentration of Ametryn after extraction. The Matrix Effect (ME) can be quantified using the following formula:

ME (%) = [ (Peak Area in Matrix-Spiked Sample / Peak Area in Solvent Standard) - 1 ] x 100

A value of 0% indicates no matrix effect, a negative value signifies signal suppression, and a positive value indicates signal enhancement. Generally, ME values between -20% and +20% are considered acceptable. Values outside this range suggest that mitigation strategies are necessary.

Q3: What are the primary strategies to reduce Ametryn signal suppression?

A3: The main approaches to minimize signal suppression for Ametryn fall into three categories:

  • Sample Preparation: The most effective way to combat ion suppression is to improve the sample preparation process. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) are employed to remove interfering matrix components before analysis.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method can help separate Ametryn from co-eluting matrix components, thereby reducing their impact on ionization.

  • Calibration and Internal Standards: Using matrix-matched calibration curves or employing a stable isotope-labeled internal standard (SIL-IS) can effectively compensate for matrix effects.

Troubleshooting Guides

Issue 1: Significant Signal Suppression Observed in Soil Samples

If you are experiencing significant signal suppression (>20%) when analyzing Ametryn in soil samples, follow this troubleshooting workflow:

start Start: Signal Suppression in Soil quechers Implement QuEChERS Method start->quechers spe Optimize SPE Cleanup quechers->spe Suppression Persists end End: Signal Suppression Minimized quechers->end Suppression Reduced dilution Test Sample Dilution spe->dilution Suppression Persists spe->end Suppression Reduced internal_std Use Stable Isotope-Labeled Internal Standard dilution->internal_std Suppression Persists dilution->end Suppression Reduced matrix_matched Prepare Matrix-Matched Calibration Curve internal_std->matrix_matched If SIL-IS is unavailable internal_std->end matrix_matched->end

Caption: Troubleshooting workflow for Ametryn signal suppression in soil.

Recommended Actions:

  • Implement the QuEChERS Method: The QuEChERS method is highly effective for extracting a wide range of pesticides from complex matrices like soil. It involves a two-step process of extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup.

    • Experimental Protocol: Modified QuEChERS for Soil Samples

      • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

      • Add 10 mL of water and vortex for 1 minute. Let it stand for 10 minutes.

      • Add 10 mL of acetonitrile containing 1% (v/v) acetic acid.

      • Shake vigorously for 15 minutes.

      • Add 4 g of anhydrous magnesium sulfate and 1.7 g of sodium acetate.

      • Vortex for 1 minute and then centrifuge.

      • The supernatant can be further cleaned up using dSPE or directly analyzed after dilution.

  • Optimize SPE Cleanup: If the QuEChERS method alone is insufficient, a more targeted cleanup using Solid-Phase Extraction (SPE) is recommended. The choice of sorbent is critical for effectively removing interferences.

    SorbentTarget Interferences Removed
    PSA (Primary Secondary Amine) Organic acids, fatty acids, sugars
    C18 (Octadecyl) Non-polar compounds, lipids
    GCB (Graphitized Carbon Black) Pigments, sterols
    Z-Sep® Lipids, pigments
  • Test Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their suppressive effect. While this may also dilute the analyte, in cases of severe matrix effects, it can surprisingly improve the limit of detection (LOD).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing accurate correction.

  • Prepare Matrix-Matched Calibration Curve: If a SIL-IS is not available, preparing the calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can compensate for the matrix effect.

Issue 2: Poor Recovery and Signal Suppression in Water Samples

For water samples, the complexity of the matrix can vary significantly. The following guide addresses common issues:

start Start: Poor Recovery/Suppression in Water Samples spe_water Optimize Solid-Phase Extraction (SPE) start->spe_water ph_adj Adjust Sample pH spe_water->ph_adj Recovery still low calib_check Verify Calibration Strategy spe_water->calib_check lle Consider Liquid-Liquid Extraction (LLE) ph_adj->lle If SPE is ineffective ph_adj->calib_check lle->calib_check end End: Improved Analysis calib_check->end

Caption: Troubleshooting guide for Ametryn analysis in water matrices.

Recommended Actions:

  • Optimize Solid-Phase Extraction (SPE): SPE is a common and effective technique for extracting and concentrating triazines like Ametryn from water samples.

    • Experimental Protocol: SPE for Ametryn in Water

      • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) with 10 mL of methanol followed by 5 mL of Milli-Q water.

      • Sample Loading: Pass the water sample through the conditioned cartridge at a flow rate of approximately 3 mL/min.

      • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.

      • Drying: Dry the sorbent bed under vacuum for 3 minutes.

      • Elution: Elute Ametryn with 3 mL of chloroform.

      • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

  • Adjust Sample pH: The pH of the water sample can influence the extraction efficiency of Ametryn. For basic compounds like Ametryn, adjusting the pH to be two units higher than its pKa can improve extraction into an organic solvent during LLE by ensuring it is in its uncharged form.

  • Consider Liquid-Liquid Extraction (LLE): LLE can be an alternative or a supplementary cleanup step. A two-step LLE process involving an initial extraction under acidic conditions to protonate Ametryn and keep it in the aqueous phase, followed by basification and extraction into an organic solvent, can effectively remove interferences.

  • Verify Calibration Strategy: For water samples with high dissolved organic matter or salinity, matrix effects can be significant. The use of matrix-matched standards or a SIL-IS is highly recommended.

Issue 3: Inconsistent Results in Biological Matrices (e.g., Urine, Plasma)

Biological matrices are notoriously complex and often lead to significant signal suppression.

start Start: Inconsistent Results in Biological Samples ppt Protein Precipitation (PPT) start->ppt phospholipid_removal Targeted Phospholipid Removal ppt->phospholipid_removal Suppression persists lle_bio Optimize Liquid-Liquid Extraction (LLE) phospholipid_removal->lle_bio end End: Reliable Quantification phospholipid_removal->end Suppression reduced spe_bio Utilize Solid-Phase Extraction (SPE) lle_bio->spe_bio For further cleanup spe_bio->end

Caption: Workflow for reducing matrix effects in biological samples.

Recommended Actions:

  • Protein Precipitation (PPT): This is often the first step in sample preparation for biological fluids to remove the bulk of proteins.

    • Experimental Protocol: Protein Precipitation

      • To a volume of the biological sample (e.g., urine), add acetonitrile in a 1:2 (v/v) ratio.

      • Vortex thoroughly to precipitate the proteins.

      • Centrifuge at high speed to pellet the precipitated proteins.

      • The resulting supernatant can be further processed.

  • Targeted Phospholipid Removal: Phospholipids are a major cause of ion suppression in the analysis of plasma and serum samples. Specialized SPE cartridges or well plates designed for phospholipid removal (e.g., HybridSPE-Phospholipid) can be highly effective.

  • Optimize Liquid-Liquid Extraction (LLE): A double LLE approach can be beneficial. An initial extraction with a highly non-polar solvent like hexane can remove hydrophobic interferences while Ametryn remains in the aqueous phase. Subsequently, the pH can be adjusted to extract Ametryn into a more polar organic solvent.

  • Utilize Solid-Phase Extraction (SPE): Following initial cleanup steps like PPT, SPE can provide further purification. A C18 sorbent is commonly used for triazines in biological samples.

Data Summary

The following table summarizes the performance of different sample preparation methods for Ametryn analysis in various matrices, as reported in the literature.

MatrixSample Preparation MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Soil QuEChERS72 - 105< 15
Maize Grain QuEChERS72 - 104< 15
Maize Plant QuEChERS78 - 105< 15
Water Liquid-Liquid Extraction51.2< 7
Urine Solid-Phase Extraction (C18)> 85< 10

References

Optimizing mobile phase for Ametryn separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for Ametryn separation using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of Ametryn, presented in a question-and-answer format.

Q1: Why is my Ametryn peak showing significant tailing?

A1: Peak tailing for Ametryn, a basic compound, can be caused by several factors related to the mobile phase and column interactions.

  • Secondary Interactions: Unwanted interactions between the basic Ametryn molecule and acidic silanol groups on the silica-based column packing material are a primary cause.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the protonation of Ametryn, increasing its interaction with the stationary phase.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is in a suitable range, typically between 2 and 8, to control the ionization of Ametryn. The addition of a small amount of acid, such as formic acid or phosphoric acid, can help protonate silanol groups and reduce tailing.[1][2]

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase, such as a polymer-based or hybrid silica column, which has fewer exposed silanol groups.[3][4]

  • Incorporate an Additive: Adding a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Column Wash: Implement a rigorous column washing procedure to remove any strongly retained compounds.

Q2: My Ametryn peak has a poor shape, appearing broad.

A2: Broad peaks can indicate a loss of column efficiency or issues with the experimental setup.

  • Low Flow Rate: A flow rate that is too low can lead to increased diffusion and peak broadening.[5]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of performance.

  • Mobile Phase Mismatch: A significant mismatch in solvent strength between the sample solvent and the mobile phase can cause peak distortion.

Troubleshooting Steps:

  • Optimize Flow Rate: Experiment with increasing the flow rate to find the optimal balance between analysis time and peak sharpness.

  • Replace the Column: If the column has been used extensively or subjected to harsh conditions, it may need to be replaced.

  • Sample Solvent: Whenever possible, dissolve the Ametryn standard and samples in the initial mobile phase composition.

  • Check for Leaks: Ensure all fittings in the HPLC system are secure, as leaks can cause pressure fluctuations and affect peak shape.

Q3: The retention time for my Ametryn peak is inconsistent between runs.

A3: Fluctuations in retention time can be a sign of instability in the HPLC system or mobile phase.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

  • Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can cause variations in flow rate and pressure.

  • Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and influence retention.

Troubleshooting Steps:

  • Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components.

  • System Maintenance: Regularly inspect and maintain the HPLC pump, including replacing seals and cleaning check valves as needed.

  • Adequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration.

  • Temperature Control: Use a column oven to maintain a constant temperature throughout the analysis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the mobile phase for Ametryn separation.

Q1: What is a good starting mobile phase for Ametryn separation on a C18 column?

A1: A common starting point for Ametryn separation on a C18 column is a reversed-phase mobile phase consisting of a mixture of an organic solvent and an aqueous component. Good starting compositions include:

  • Methanol:Water (e.g., 60:40, v/v)

  • Acetonitrile:Water (e.g., 65:35, v/v)

The pH of the aqueous phase is often adjusted to between 3 and 5 using an acid like phosphoric acid or formic acid to ensure good peak shape.

Q2: How does the choice of organic solvent (methanol vs. acetonitrile) affect the separation?

A2: The choice between methanol and acetonitrile can influence the selectivity and resolution of the separation.

  • Acetonitrile generally has a lower viscosity, which can lead to higher column efficiency and lower backpressure. It is also a stronger solvent in reversed-phase HPLC.

  • Methanol can offer different selectivity for certain compounds due to its protic nature.

It is often beneficial to screen both solvents during method development to determine which provides the optimal separation for Ametryn and any other compounds of interest.

Q3: What is the purpose of adding an acid to the mobile phase?

A3: Adding a small amount of acid, such as formic acid, acetic acid, or phosphoric acid, serves two main purposes:

  • Control Analyte Ionization: By maintaining a consistent pH, the ionization state of Ametryn is controlled, leading to more reproducible retention times.

  • Improve Peak Shape: The acid can protonate the free silanol groups on the surface of the silica-based stationary phase. This reduces the undesirable ionic interactions between the basic Ametryn molecule and the stationary phase, thereby minimizing peak tailing.

Q4: When should I use a gradient elution versus an isocratic elution?

A4: The choice between gradient and isocratic elution depends on the complexity of the sample.

  • Isocratic Elution (constant mobile phase composition) is suitable for simple mixtures where all components elute with good resolution in a reasonable timeframe.

  • Gradient Elution (mobile phase composition changes over time) is preferred for complex samples containing compounds with a wide range of polarities. It allows for the separation of both early and late-eluting peaks with good resolution and in a shorter overall analysis time. For a mixture of herbicides including Ametryn, a gradient elution might be necessary to achieve complete separation.

Data Presentation

The following tables summarize typical HPLC conditions used for the separation of Ametryn.

Table 1: Mobile Phase Compositions for Ametryn Separation

Organic SolventAqueous PhaseModifierRatio (v/v)Reference
MethanolWaterPhosphoric Acid (to pH 4.6)60:40
AcetonitrileWaterAcetic Acid (to pH 4.5)65:35
AcetonitrileWaterPhosphoric AcidNot specified
Methanol0.01 M Ammonium AcetatepH 6.670:30
AcetonitrileWaterFormic AcidGradient (5-95%)

Table 2: Example HPLC Method Parameters for Ametryn Analysis

ParameterCondition 1Condition 2
Column C18Newcrom R1
Mobile Phase Acetonitrile:Water (70:30, v/v)Acetonitrile, Water, Phosphoric Acid
Flow Rate 1.0 mL/minNot Specified
Detection UV at 250 nmUV (wavelength not specified)
Retention Time 6.38 minNot Specified

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Ametryn Analysis

  • Mobile Phase Preparation:

    • Prepare a 65:35 (v/v) mixture of HPLC-grade acetonitrile and water.

    • Adjust the pH of the mixture to 4.5 using acetic acid.

    • Degas the mobile phase using sonication or vacuum filtration.

  • HPLC System Setup:

    • Equilibrate a C18 column (e.g., 150 x 3.9 mm) with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh a known amount of Ametryn standard and dissolve it in the mobile phase to prepare a stock solution.

    • Prepare working standards by diluting the stock solution with the mobile phase.

  • Injection and Data Acquisition:

    • Inject a fixed volume (e.g., 20 µL) of the standard or sample solution.

    • Monitor the separation at a wavelength of 250 nm.

    • Record the chromatogram and note the retention time and peak area of Ametryn.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_tailing Troubleshooting Peak Tailing cluster_broad Troubleshooting Broad Peak cluster_rt Troubleshooting Inconsistent Retention Time start Problem with Ametryn Peak peak_tailing Peak Tailing? start->peak_tailing broad_peak Broad Peak? start->broad_peak inconsistent_rt Inconsistent Retention Time? start->inconsistent_rt adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes optimize_flow Optimize Flow Rate broad_peak->optimize_flow Yes prep_mobile_phase Consistent Mobile Phase Prep inconsistent_rt->prep_mobile_phase Yes solution Problem Resolved change_column Use Different Column adjust_ph->change_column add_additive Add Competitive Base change_column->add_additive add_additive->solution replace_column Replace Column optimize_flow->replace_column check_solvent Match Sample Solvent to Mobile Phase replace_column->check_solvent check_solvent->solution maintain_pump Maintain HPLC Pump prep_mobile_phase->maintain_pump equilibrate_column Ensure Adequate Equilibration maintain_pump->equilibrate_column equilibrate_column->solution

Caption: A troubleshooting workflow for common HPLC peak problems encountered during Ametryn analysis.

Mobile_Phase_Optimization_Workflow start Start Mobile Phase Optimization select_column Select Appropriate Column (e.g., C18) start->select_column initial_mobile_phase Choose Initial Mobile Phase (e.g., ACN:Water or MeOH:Water) select_column->initial_mobile_phase ph_adjustment Adjust pH with Acid (e.g., Formic or Phosphoric Acid) initial_mobile_phase->ph_adjustment isocratic_run Perform Isocratic Run ph_adjustment->isocratic_run evaluate_chromatogram Evaluate Peak Shape, Resolution, and Retention Time isocratic_run->evaluate_chromatogram is_separation_optimal Is Separation Optimal? evaluate_chromatogram->is_separation_optimal fine_tune Fine-Tune Organic:Aqueous Ratio is_separation_optimal->fine_tune No consider_gradient Consider Gradient Elution for Complex Samples is_separation_optimal->consider_gradient For Complex Samples final_method Final Optimized Method is_separation_optimal->final_method Yes fine_tune->isocratic_run consider_gradient->evaluate_chromatogram

Caption: A logical workflow for the systematic optimization of the mobile phase for Ametryn separation in HPLC.

References

Dealing with co-eluting interferences in Ametryn analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during Ametryn analysis.

Troubleshooting Guide: Dealing with Co-eluting Interferences

Co-eluting interferences can significantly impact the accuracy and precision of Ametryn quantification. These interferences, often arising from the sample matrix, can manifest as poor peak shape, inaccurate quantification due to signal suppression or enhancement (matrix effects), and in some cases, complete masking of the Ametryn peak. This guide provides a systematic approach to identifying and mitigating these issues.

Problem: Poor Peak Shape (Tailing, Fronting, or Split Peaks) for Ametryn

Poor peak shape is a common indicator of co-eluting interferences or other chromatographic issues.

Possible Cause Suggested Solution
Co-eluting Matrix Component - Optimize Sample Preparation: Enhance cleanup steps to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) can be more effective than simple liquid-liquid extraction (LLE) or QuEChERS for complex matrices.[1] - Modify Chromatographic Conditions: Adjust the mobile phase composition (e.g., change the organic solvent ratio or pH) to improve separation.[2] - Change Column Chemistry: If using a C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.
Column Overload - Dilute the Sample: Inject a more diluted sample extract to see if peak shape improves. - Reduce Injection Volume: Decrease the volume of sample injected onto the column.
Column Degradation - Backflush the Column: Reverse the column direction and flush with a strong solvent to remove strongly retained compounds. - Replace the Column: If peak shape does not improve after cleaning, the column may be irreversibly damaged.

Problem: Inaccurate Ametryn Quantification (Signal Suppression or Enhancement)

Matrix components co-eluting with Ametryn can interfere with the ionization process in the mass spectrometer, leading to inaccurate results.

Possible Cause Suggested Solution
Ion Suppression/Enhancement by Co-eluting Matrix Components - Improve Sample Cleanup: Utilize more rigorous sample preparation techniques like SPE to remove matrix components.[1] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects.[3] - Use an Isotope-Labeled Internal Standard: A stable isotope-labeled Ametryn internal standard will co-elute and experience similar matrix effects, allowing for more accurate correction. - Modify Chromatographic Separation: Alter the gradient or mobile phase to separate Ametryn from the interfering compounds.
High Matrix Complexity - Dilute the Extract: Diluting the sample extract can reduce the concentration of interfering matrix components. - Optimize Ionization Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to minimize the impact of the matrix.

Frequently Asked Questions (FAQs)

Q1: What are common co-eluting interferences in Ametryn analysis?

A1: Co-eluting interferences are highly matrix-dependent.

  • In water analysis (GC-MS): A compound identified as 7,6-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione has been observed to co-elute with Ametryn.[3]

  • In soil analysis (HPLC-DAD): Unspecified soil matrix components are known to interfere with the determination of methylthiotriazines, a class of herbicides that includes Ametryn.

  • Ametryn Metabolites: Degradation products of Ametryn, such as GS-11354 (2-methylthio-4-amino-6-isopropylamino-s-triazine), GS-26831 (2-methylthio-4,6-diamino-s-triazine), and GS-11355 (2-methylthio-4-amino-6-ethylamino-s-triazine), have similar chemical structures and can potentially co-elute with the parent compound.

Q2: How can I detect if I have a co-elution problem?

A2: Several signs can indicate a co-elution issue:

  • Poor Peak Shape: Asymmetrical peaks with shoulders, tailing, or fronting.

  • Inconsistent Ion Ratios: In LC-MS/MS analysis using Multiple Reaction Monitoring (MRM), the ratio of quantifier to qualifier ion transitions should be consistent. Deviations in this ratio for a sample compared to a standard suggest interference.

  • Matrix Effects: Significant signal suppression or enhancement when comparing the response of Ametryn in a sample matrix to its response in a pure solvent.

  • Unstable Retention Time: Fluctuations in the retention time of Ametryn across different samples.

Q3: What is the "matrix effect" and how does it relate to co-eluting interferences?

A3: The matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. These co-eluting interferences can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation. This phenomenon is a direct consequence of co-elution, as the interfering compounds are present in the ion source at the same time as the analyte of interest.

Q4: Can I just use a more powerful mass spectrometer to overcome co-elution?

A4: While high-resolution mass spectrometry can help in distinguishing between Ametryn and some interferences based on their exact mass, it does not solve the problem of ion suppression or enhancement caused by co-eluting compounds. Chromatographic separation remains a critical step to minimize matrix effects and ensure accurate quantification.

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS for Soil Samples

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for the extraction of Ametryn from soil.

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water (for dry soil) and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS or GC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Ametryn

This protocol provides a general procedure for the analysis of Ametryn using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier: m/z 228.1 → 186.1

    • Qualifier: m/z 228.1 → 96.1

Quantitative Data Summary

Table 1: Recovery of Ametryn using Different Extraction Methods

Matrix Extraction Method Fortification Level (ng/g) Average Recovery (%) Relative Standard Deviation (%)
SoilQuEChERS1092.56.8
SoilQuEChERS10095.15.2
River WaterLiquid-Liquid Extraction50 ng/L85.38.1
River WaterLiquid-Liquid Extraction200 ng/L88.96.5
MaizeModified QuEChERS0.01 mg/kg89.27.5
MaizeModified QuEChERS0.1 mg/kg93.46.1

Table 2: Comparison of Ametryn Quantification with and without Matrix-Matched Calibration

Matrix Quantification Method Spiked Concentration (ng/mL) Measured Concentration (ng/mL) Accuracy (%)
Corn ExtractSolvent-Based Calibration5028.557 (Signal Suppression)
Corn ExtractMatrix-Matched Calibration5048.296.4
Water ExtractSolvent-Based Calibration5072.1144 (Signal Enhancement)
Water ExtractMatrix-Matched Calibration5051.5103

Visualizations

Troubleshooting_Workflow cluster_start Start: Analytical Problem cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end End: Resolution start Poor Peak Shape or Inaccurate Quantification check_peak_shape Observe Peak Shape (Tailing, Fronting, Split) start->check_peak_shape check_ion_ratio Check Ion Ratios (Quantifier vs. Qualifier) start->check_ion_ratio evaluate_matrix_effect Evaluate Matrix Effect (Post-extraction Spike) start->evaluate_matrix_effect modify_chromatography Modify Chromatography (Gradient, Mobile Phase, Column) check_peak_shape->modify_chromatography optimize_sample_prep Optimize Sample Preparation (e.g., SPE Cleanup) check_ion_ratio->optimize_sample_prep use_mm_cal Use Matrix-Matched Calibration evaluate_matrix_effect->use_mm_cal use_is Use Isotope-Labeled Internal Standard evaluate_matrix_effect->use_is end Accurate and Precise Ametryn Analysis optimize_sample_prep->end modify_chromatography->end use_mm_cal->end use_is->end

Caption: Troubleshooting workflow for co-eluting interferences in Ametryn analysis.

Sample_Prep_to_Analysis cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Soil, Water, or Agricultural Product extraction Extraction (QuEChERS or LLE) sample->extraction cleanup Cleanup (dSPE or SPE) extraction->cleanup instrument LC-MS/MS or GC-MS cleanup->instrument data Data Acquisition and Processing instrument->data result Ametryn Concentration data->result

Caption: General experimental workflow for Ametryn analysis.

References

Technical Support Center: Optimization of Spray Conditions for Ametryn Herbicide Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the spray conditions for Ametryn herbicide application. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance experimental success and ensure accurate results.

Troubleshooting Guide

This guide addresses common issues encountered during Ametryn herbicide application experiments.

Problem Potential Cause Troubleshooting Steps
Poor Weed Control Weed Growth Stage: Weeds may be too mature for effective control.For post-emergence applications, target broadleaf weeds when they are no taller than 7.5 cm and grasses no taller than 4 cm.[1]
Incorrect Herbicide Rate: The application rate may be too low for the target weed species and soil type.For pre-emergence in sugarcane on light to medium clay soils, a recommended rate is 2.0 L/ha, while 3.0 L/ha is suggested for medium to heavy clay soils.[1] Always consult the product label for specific rates.
Environmental Conditions: Heavy rainfall shortly after application can wash the herbicide off. Application to waterlogged or excessively dry soil can also reduce efficacy.Avoid applying Ametryn if heavy rain is expected within 48 hours.[2] For optimal results, apply to moist soil.[2]
Herbicide Resistance: The target weed population may have developed resistance to triazine herbicides.Avoid the repeated and exclusive use of herbicides from the same group code (Ametryn is Group C1/5).[3] Rotate with or tank-mix products from different herbicide groups.
Improper Spray Coverage: Inadequate spray volume or incorrect nozzle selection can lead to poor coverage of target weeds.For ground applications, use a spray volume of 200 to 450 liters per hectare, depending on the density of the weeds. Ensure uniform spray distribution over the target area.
Crop Injury (Phytotoxicity) Incorrect Application Method: Direct contact of the spray with sensitive crop foliage can cause injury.For sensitive sugarcane varieties, use a directed spray to minimize contact with the leaves.
Application Rate Too High: Exceeding the recommended application rate for the specific crop and soil type can lead to phytotoxicity.Adhere strictly to the application rates specified on the product label for your crop and soil conditions.
Tank Mix Incompatibility: Certain tank mix partners may increase the phytotoxicity of Ametryn to the crop.Before application, always perform a physical compatibility test of the intended tank mixture in a small jar.
Spray Drift Fine Droplet Size: Small droplets are more susceptible to off-target movement caused by wind.Select nozzles and pressures that produce a medium to coarse droplet spectrum to minimize drift.
Windy Conditions: Spraying in high wind speeds significantly increases the risk of drift.Do not spray if the wind speed is over 15 km/h.
High Boom Height: The higher the spray boom, the greater the potential for drift.Maintain the lowest possible boom height that still ensures uniform spray coverage.
Clogged Nozzles Improper Mixing: Incorrect mixing sequence or inadequate agitation can lead to the herbicide settling in the tank.Half-fill the spray tank with water, add the required amount of Ametryn, and then fill the rest of the tank while maintaining agitation.
Contaminated Water Source: Using water with a high amount of sediment or organic matter can lead to clogged nozzles.Use clean water for the spray solution.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of Ametryn?

A1: Ametryn is a selective, systemic herbicide belonging to the triazine chemical family. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). It is absorbed by both the leaves and roots and moves upward within the plant's xylem, accumulating in the apical meristems. This disruption of photosynthesis leads to the death of susceptible weeds.

Q2: For which crops is Ametryn typically used?

A2: Ametryn is commonly used for weed control in sugarcane, pineapple, bananas, citrus fruits, and corn.

Q3: Can Ametryn be tank-mixed with other herbicides?

A3: Yes, Ametryn is compatible with several other herbicides, which can broaden the spectrum of controlled weeds. Common tank-mix partners include Acetochlor, Metolachlor, Metribuzin, MCPA, 2,4-D, MSMA, and Paraquat. Always refer to the product labels for recommended tank-mix partners and rates.

Q4: What is the role of adjuvants in Ametryn application?

A4: Adjuvants, such as non-ionic surfactants, are often recommended to be added to the spray mixture, especially for post-emergence applications. They can enhance the efficacy of the treatment by improving spray coverage and absorption by the weeds. A common recommendation is to add a non-ionic surfactant at a rate of 0.2% of the spray volume.

Q5: What are the ideal environmental conditions for Ametryn application?

A5: Ametryn is most effective when applied to moist soil when weeds are actively growing. It is recommended to avoid application if heavy rainfall is expected within 48 hours, as this can wash the product off the target weeds. Spraying should also be avoided in windy conditions (over 15 km/h) to prevent drift.

Q6: How can I manage the risk of weed resistance to Ametryn?

A6: To delay the development of herbicide resistance, it is crucial to avoid the exclusive and repeated use of Ametryn or other herbicides from the same group (Group C1/5). Implementing an integrated weed management program that includes rotating or tank-mixing herbicides with different modes of action, as well as incorporating cultural and mechanical weed control methods, is recommended.

Data Presentation

Table 1: Recommended Ametryn Application Rates for Sugarcane

Application TimingSoil TypeAmetryn 500 SC Rate (L/ha)Tank Mix Partner & RateAdjuvant
Pre-emergenceLight to Medium Clay2.0Metolachlor 960 or Acetochlor 900/960Not specified
Pre-emergenceMedium to Heavy Clay3.0Metolachlor 960 or Acetochlor 900/960Not specified
Post-emergenceAll Soil Types4.0 - 5.0MCPA or 2,4-D AmineNon-ionic surfactant (0.2% v/v)
Post-emergenceAll Soil Types6.0Metolachlor 960 (1.5 - 2.5 L/ha)Non-ionic wetter (0.2% v/v)

Data synthesized from product labels and technical sheets.

Table 2: General Recommendations for Spray Droplet Size by Application Type

Application TypeHerbicide TypeRecommended Droplet SizeRationale
Ground ApplicationSystemic (e.g., Ametryn)Medium to CoarseReduces drift potential while ensuring adequate coverage.
Ground ApplicationContactFine to MediumSmaller droplets provide better coverage, which is critical for contact herbicides.
Aerial ApplicationSystemic (e.g., Ametryn)Medium to CoarseMinimizes drift from higher altitudes. A VMD of 350-400 microns is often recommended.

These are general guidelines. Always consult the product label for specific recommendations.

Experimental Protocols

Protocol 1: Evaluating the Effect of Nozzle Type, Pressure, and Spray Volume on Ametryn Efficacy

1. Objective: To determine the optimal combination of nozzle type, operating pressure, and spray volume for maximizing the efficacy of Ametryn on a target weed species.

2. Experimental Design:

  • Treatments: A factorial combination of:
  • Nozzle Type (e.g., Flat-fan, Air-induction)
  • Operating Pressure (e.g., 2, 3, 4 bar)
  • Spray Volume (e.g., 150, 200, 250 L/ha)
  • Controls: Untreated control plots.
  • Replication: Minimum of 4 replications for each treatment combination.
  • Plot Size: Sufficiently large to allow for representative application and assessment, with buffer zones to prevent spray drift between plots.

3. Materials and Methods:

  • Weed Species: Select a uniform population of the target weed at the recommended growth stage for application.
  • Herbicide Application:
  • Calibrate the sprayer to deliver the desired spray volumes for each nozzle and pressure combination.
  • Apply Ametryn at the recommended rate for the target weed and conditions.
  • Record environmental conditions (temperature, humidity, wind speed) at the time of application.
  • Data Collection:
  • Droplet Size and Distribution: Use water-sensitive paper placed within the plots to assess droplet density and size spectrum for each treatment.
  • Weed Control Efficacy: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a percentage rating scale (0% = no control, 100% = complete kill).
  • Weed Biomass: At the final assessment, harvest the above-ground biomass of the target weed in a defined area within each plot, dry it to a constant weight, and record the dry weight.

4. Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) to determine the significance of the main effects (nozzle type, pressure, volume) and their interactions on weed control and biomass reduction.
  • Use mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatment means.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Ametryn Efficacy Trial A 1. Treatment Design (Nozzle, Pressure, Volume) B 2. Plot Establishment & Weed Propagation A->B C 3. Sprayer Calibration B->C D 4. Herbicide Application C->D E 5. Data Collection (Visual Assessment, Biomass) D->E F 6. Data Analysis (ANOVA) E->F G 7. Optimal Spray Conditions Determined F->G

Caption: Experimental workflow for an Ametryn efficacy trial.

G cluster_pathway Ametryn Mode of Action: Photosynthesis Inhibition sunlight Sunlight ps2 Photosystem II (PSII) sunlight->ps2 excites electron_transport Electron Transport Chain ps2->electron_transport transfers electrons atp_nadph ATP & NADPH (Energy) electron_transport->atp_nadph generates photosynthesis Photosynthesis atp_nadph->photosynthesis fuels plant_death Weed Death photosynthesis->plant_death disruption leads to ametryn Ametryn ametryn->ps2 BLOCKS electron transfer

Caption: Ametryn's mode of action via Photosystem II inhibition.

References

Enhancing the stability of Ametryn standard solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Ametryn standard solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on Ametryn stability to ensure the accuracy and reliability of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of Ametryn standard solutions.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why is the concentration of my Ametryn standard solution lower than expected? Degradation: Ametryn can degrade over time due to factors like improper storage (temperature, light exposure), incorrect solvent pH, or microbial contamination.[1]- Verify Storage Conditions: Ensure the solution is stored in a cool, dry, and dark place. For long-term storage, amber vials at low temperatures (-20°C or -80°C) are recommended. - Check Solvent: Use high-purity, HPLC-grade solvents. Avoid acidic or alkaline conditions unless specified by the protocol, as Ametryn is susceptible to hydrolysis at extreme pH values.[1] - Prepare Fresh Standards: If the age of the standard is , it is best to prepare a fresh solution from a certified reference material.
Solvent Evaporation: If the container is not sealed properly, the solvent can evaporate, leading to an inaccurate concentration.- Use Proper Sealing: Ensure vials have tightly sealed caps, preferably with PTFE liners. - Minimize Headspace: Use vials that are appropriately sized for the volume of the solution to minimize evaporation.
I see unexpected peaks in my chromatogram when analyzing my Ametryn standard. Degradation Products: The extra peaks are likely degradation products of Ametryn, such as hydroxyatrazine, ametryn sulfoxide, or dealkylated triazines.[1]- Identify Degradants: If possible, use a mass spectrometer (MS) to identify the degradation products. This can help confirm the degradation pathway. - Review Storage and Handling: Exposure to light (photodegradation) or extreme pH can cause the formation of these byproducts.[1] Ensure solutions are protected from light and prepared in neutral, stable solvents.
Contamination: The standard solution or the analytical system (e.g., column, mobile phase) may be contaminated.- Use Clean Glassware: Always use scrupulously clean and dry glassware for preparing standards. - Filter the Standard: Filter the standard solution through a 0.22 µm syringe filter before injection to remove any particulate matter. - Run a Blank: Analyze a solvent blank to check for contamination in the solvent or analytical system.
My Ametryn standard solution appears cloudy or has precipitated. Low Solubility: The concentration of Ametryn may have exceeded its solubility in the chosen solvent, especially at lower temperatures.- Check Solubility Limits: Refer to the solubility data for Ametryn in your chosen solvent. You may need to use a different solvent or a lower concentration. - Gentle Warming/Sonication: Gently warm the solution or sonicate it to help dissolve the precipitate. Ensure the temperature is not high enough to cause degradation. - Solvent Composition: For aqueous-organic mixtures, ensure the proportion of the organic solvent is sufficient to maintain solubility.
Contamination: The presence of water or other impurities can reduce the solubility of Ametryn in organic solvents.- Use Anhydrous Solvents: When preparing standards in organic solvents, ensure they are of high purity and low water content.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Ametryn standard solutions?

A1: High-purity methanol or acetonitrile are commonly used solvents for preparing Ametryn standard solutions due to its good solubility in these organic solvents.[1] For long-term stability, acetonitrile is a good choice, with some commercial standards in acetonitrile having a shelf life of up to 30 months.

Q2: How should I store my Ametryn standard solutions?

A2: For optimal stability, Ametryn standard solutions should be stored in amber glass vials to protect them from light, at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is advisable. Always ensure the container is tightly sealed to prevent solvent evaporation.

Q3: What are the main factors that cause Ametryn degradation?

A3: The primary factors contributing to Ametryn degradation are:

  • pH: Ametryn is susceptible to hydrolysis under strong acidic (pH < 1) and strong alkaline (pH > 13) conditions, leading to the formation of the inactive hydroxy derivative.

  • Light: Exposure to UV light can cause photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidizing Agents: The presence of strong oxidizing agents can also lead to degradation.

Q4: How can I check the stability of my Ametryn standard solution?

A4: The stability of an Ametryn standard solution can be assessed by periodically analyzing it using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A significant decrease in the peak area of Ametryn or the appearance of new peaks corresponding to degradation products would indicate instability.

Q5: What are the common degradation products of Ametryn?

A5: Common degradation products of Ametryn include hydroxyatrazine (formed through hydrolysis), ametryn sulfoxide and ametryn sulfone (formed through oxidation), and various dealkylated s-triazines (resulting from photodegradation).

Quantitative Stability Data

The stability of Ametryn standard solutions is dependent on the solvent, storage temperature, and exposure to light. The following table summarizes available data and provides general stability guidelines.

SolventConcentrationStorage TemperatureLight ConditionEstimated StabilityReference
Acetonitrile100 mg/LAmbientAmber VialUp to 30 months
Methanol1000 mg/L10°CSealed VialStable for analysis period
MethanolStock Solution-20°CProtected from lightUp to 1 month
MethanolStock Solution-80°CProtected from lightUp to 6 months

Note: The stability data provided are estimates and should be confirmed through in-house stability studies.

Experimental Protocols

Protocol for Preparation of Ametryn Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of Ametryn.

Materials:

  • Ametryn certified reference material (CRM)

  • HPLC-grade methanol or acetonitrile

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of Ametryn CRM into a clean, dry weighing boat. b. Quantitatively transfer the weighed Ametryn to a 10 mL Class A volumetric flask. c. Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the Ametryn. d. Once dissolved, fill the flask to the mark with the solvent. e. Cap the flask and invert it several times to ensure homogeneity. f. Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and store it at -20°C or -80°C.

  • Working Standard Solution Preparation (e.g., 10 µg/mL): a. Allow the stock solution to equilibrate to room temperature before use. b. Using a calibrated pipette, transfer 1 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask. c. Dilute to the mark with the same solvent used for the stock solution. d. Cap the flask and mix thoroughly. e. This working solution can be used for daily analysis. If not used immediately, store it in a sealed amber vial at 2-8°C for short-term use.

Protocol for Stability Assessment of Ametryn Standard Solutions by HPLC

Objective: To evaluate the stability of a prepared Ametryn standard solution over time under specific storage conditions.

Methodology:

  • Preparation: Prepare a fresh Ametryn standard solution (e.g., 10 µg/mL in acetonitrile) as described in the protocol above.

  • Initial Analysis (Time 0): a. Immediately after preparation, filter an aliquot of the standard solution through a 0.22 µm syringe filter. b. Inject the filtered solution into the HPLC system. c. Record the peak area and retention time of the Ametryn peak. This will serve as the baseline (100% concentration).

  • Storage: Store the remaining standard solution in a tightly sealed amber vial under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • Periodic Analysis: a. At predefined time intervals (e.g., 24 hours, 7 days, 14 days, 30 days), retrieve the stored standard solution. b. Allow the solution to equilibrate to room temperature. c. Analyze the solution by HPLC under the same conditions as the initial analysis. d. Record the peak area of the Ametryn peak and note the presence of any new peaks.

  • Data Analysis: a. Calculate the percentage of Ametryn remaining at each time point relative to the initial concentration. b. Ametryn Remaining (%) = (Peak Area at Time X / Peak Area at Time 0) * 100 c. A solution is generally considered stable if the concentration remains within ±5-10% of the initial concentration.

Suggested HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Ametryn_Degradation_Pathway Ametryn Ametryn Hydroxyatrazine Hydroxyatrazine Ametryn->Hydroxyatrazine Hydrolysis (Strong Acid/Alkali) Ametryn_Sulfoxide Ametryn Sulfoxide Ametryn->Ametryn_Sulfoxide Oxidation Dealkylated_Products Dealkylated Products Ametryn->Dealkylated_Products Photodegradation (UV Light) Ametryn_Sulfone Ametryn Sulfone Ametryn_Sulfoxide->Ametryn_Sulfone Further Oxidation Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Standard Prepare Ametryn Standard Solution Initial_Analysis Initial HPLC Analysis (Time 0) Prep_Standard->Initial_Analysis Store_Sample Store Solution under Defined Conditions Initial_Analysis->Store_Sample Periodic_Analysis Periodic HPLC Analysis (Time X) Store_Sample->Periodic_Analysis Periodic_Analysis->Periodic_Analysis Compare_Results Compare Results to Time 0 Periodic_Analysis->Compare_Results Assess_Stability Assess Stability (% Degradation) Compare_Results->Assess_Stability Troubleshooting_Decision_Tree Start Inaccurate Results with Ametryn Standard? Check_Concentration Is Concentration Lower than Expected? Start->Check_Concentration Check_Peaks Are there Unexpected Peaks in Chromatogram? Start->Check_Peaks Check_Appearance Is the Solution Cloudy or Precipitated? Start->Check_Appearance Check_Storage Verify Storage (Temp, Light, Seal) Check_Concentration->Check_Storage Yes Review_Handling Review Handling (pH, Light Exposure) Check_Peaks->Review_Handling Yes Check_Solubility Verify Solubility Limit and Solvent Purity Check_Appearance->Check_Solubility Yes Prepare_Fresh Prepare Fresh Standard Check_Storage->Prepare_Fresh Run_Blank Run Solvent Blank for Contamination Review_Handling->Run_Blank Run_Blank->Prepare_Fresh Change_Solvent Use Different Solvent or Lower Concentration Check_Solubility->Change_Solvent

References

Validation & Comparative

Comparative Guide to the Analytical Validation of Ametryn in Pineapple

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of validated analytical methodologies for the determination of Ametryn in pineapple. It is intended for researchers, scientists, and professionals in drug development and food safety who require detailed, data-driven insights into method performance and experimental protocols.

Introduction

Ametryn is a triazine herbicide used to control broadleaf weeds and annual grasses in various crops, including pineapple.[1] Due to its potential persistence in the environment and moderate toxicity, monitoring its residue levels in food products is crucial for consumer safety.[1][2] This guide compares two prominent chromatographic methods for Ametryn quantification in pineapple matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV/Visible detection.

Performance Comparison of Analytical Methods

The selection of an analytical method for pesticide residue analysis depends on various factors, including sensitivity, selectivity, accuracy, and the nature of the sample matrix. Below is a summary of the performance characteristics of a GC-MS-based method and an HPLC-UV/Vis-based method for the determination of Ametryn in pineapple.

ParameterGC-MS with QuEChERS[3]HPLC with UV/Visible Detector[4]
Matrix PineapplePineapple Juice
Linearity (Correlation Coefficient) 0.9690 to 0.9987Not explicitly stated
Linear Range 0.03 to 0.50 mg kg⁻¹Not explicitly stated
Limit of Detection (LOD) Not explicitly stated0.003 mg/L to 0.1 mg/L (for various pesticides)
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Recovery Not explicitly statedNot explicitly stated
Sample Preparation Modified QuEChERSSolid Phase Extraction (SPE)

Detailed Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with QuEChERS

This method, adapted from a study on pesticide multiresidue in pineapple, offers high selectivity and sensitivity for the detection of Ametryn.

1. Sample Preparation (Modified QuEChERS Method)

  • Homogenization: Homogenize a representative sample of pineapple.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile.

    • Vortex for 1 minute.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at a specified speed and time to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge to pellet the sorbent.

  • Final Extract: The resulting supernatant is the final extract for GC-MS analysis.

2. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL min⁻¹.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50 °C.

    • Ramp 1: Increase to 250 °C at 20 °C min⁻¹, hold for 1 minute.

    • Ramp 2: Increase to 300 °C at 20 °C min⁻¹, hold for 1 minute.

  • MS Ion Source Temperature: 230 °C.

  • MS Interface Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for confirmation.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV/Visible Detector

This method is suitable for laboratories that may not have access to mass spectrometry instrumentation and can be applied to pineapple juice samples.

1. Sample Preparation (Solid Phase Extraction)

  • Homogenization: Homogenize the pineapple juice sample.

  • Extraction:

    • To 25 g of the sample, add 15 mL of methanol and mix for 10 minutes.

    • Dilute the mixture to 50 mL with water.

    • Take a 10 mL aliquot and further dilute to 50 mL with water.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Pass the diluted sample through the cartridge at a flow rate of 8–10 mL/min.

    • Wash the cartridge with 2.5 mL of water.

    • Dry the sorbent bed under vacuum for 10 minutes.

    • Elute the analytes with 3 mL of dichloromethane.

  • Final Extract: The eluate is collected for HPLC analysis.

2. HPLC Instrumental Analysis

  • HPLC System: SHIMADZU LC-20AT or equivalent.

  • Detector: SHIMADZU SPD-20A UV/Visible Detector or equivalent.

  • Column: C18 or other suitable reversed-phase column.

  • Mobile Phase: Acetonitrile and ultrapure water (20:80 v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Programmable, specific for Ametryn.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the validation of an analytical method for Ametryn in pineapple, from sample reception to final data analysis.

Analytical Method Validation Workflow for Ametryn in Pineapple cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Sample_Reception Pineapple Sample Reception Homogenization Homogenization Sample_Reception->Homogenization Extraction Extraction (QuEChERS or LLE) Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Instrumental_Analysis GC-MS or HPLC Analysis Final_Extract->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Performance_Parameters Evaluation of Performance Parameters (Linearity, LOD, LOQ, Accuracy, Precision) Data_Processing->Performance_Parameters Validation_Report Validation Report Performance_Parameters->Validation_Report

Caption: Workflow for Ametryn analysis in pineapple.

References

A Comparative Guide to Ametryn and Atrazine for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ametryn and atrazine are selective, systemic herbicides belonging to the triazine chemical class. Both are widely utilized in agriculture for the control of annual broadleaf weeds and some grasses in various crops, including sugarcane, corn, pineapple, and bananas.[1][2] Their primary mode of action is the inhibition of photosynthesis.[1][3][4] Due to their similar mechanisms and overlapping weed control spectrums, they are often used interchangeably or in combination to enhance efficacy and manage a broader range of weed species. This guide provides a detailed comparison of their efficacy, supported by experimental data, and outlines the methodologies used in their evaluation.

Mechanism of Action: Photosystem II Inhibition

Both ametryn and atrazine function as Photosystem II (PSII) inhibitors, placing them in the HRAC Group 5. They are absorbed by the roots and leaves of susceptible plants and translocated upward through the xylem to the apical meristems and leaves.

Once inside the chloroplasts, they interfere with the electron transport chain in photosynthesis. Specifically, they bind to the D1 protein within the Photosystem II complex, blocking the binding site for plastoquinone. This blockage halts electron flow, which leads to a cascade of destructive events:

  • Inhibited ATP and NADPH Production: The disruption of electron transport prevents the production of ATP and NADPH, which are essential energy carriers for carbon fixation.

  • Oxidative Stress: The excess energy absorbed by chlorophyll is transferred to oxygen, generating highly reactive oxygen species (ROS) such as superoxide radicals.

  • Cellular Damage: These ROS molecules cause rapid lipid peroxidation, destroying cell membranes and leading to chlorophyll degradation, leaf chlorosis, and ultimately, plant death.

Mechanism_of_Action cluster_plant Plant System cluster_photosynthesis Photosynthesis Inhibition cluster_damage Cellular Damage Cascade absorption Herbicide Absorption (Roots/Leaves) translocation Translocation via Xylem absorption->translocation chloroplast Accumulation in Chloroplasts translocation->chloroplast psii Binds to D1 Protein in Photosystem II (PSII) chloroplast->psii block Blocks Electron Transport Chain psii->block ros Reactive Oxygen Species (ROS) Production block->ros damage Lipid Peroxidation & Membrane Damage ros->damage death Chlorosis, Necrosis, and Plant Death damage->death Experimental_Workflow start Site Selection & Field Preparation design Experimental Design (e.g., Randomized Complete Block) start->design plots Plot Establishment & Seeding design->plots application Herbicide Application (Calibrated Sprayer, Varied Rates & Timings) plots->application data Data Collection • Weed Control (%) • Weed Density & Biomass • Crop Injury (%) • Crop Yield application->data analysis Statistical Analysis (ANOVA) data->analysis end Results Interpretation & Reporting analysis->end

References

A Comparative Analysis of Ametryn and Diuron Herbicides for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: November 2025

Ametryn and Diuron are two widely utilized herbicides that play a crucial role in modern agriculture by controlling a broad spectrum of weeds. Both herbicides act by inhibiting photosynthesis, but they belong to different chemical classes and exhibit distinct physicochemical properties, efficacy profiles, and environmental fates. This guide provides a comprehensive, objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

Executive Summary

Ametryn, a triazine herbicide, and Diuron, a substituted urea herbicide, are both potent inhibitors of Photosystem II (PSII), a key complex in the photosynthetic electron transport chain. This shared mechanism of action forms the basis of their herbicidal activity. However, differences in their chemical structures lead to variations in their mobility in soil, persistence in the environment, and spectrum of controlled weeds. This comparison guide delves into these differences, presenting quantitative data in structured tables and outlining the experimental protocols used to generate this information. Visual diagrams are provided to illustrate key signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Photosystem II

Both Ametryn and Diuron disrupt photosynthesis by binding to the D1 protein within the Photosystem II (PSII) complex in chloroplasts.[1][2] This binding action blocks the electron transport chain, which is essential for the conversion of light energy into chemical energy in the form of ATP and NADPH.[1][2] The ultimate result is the inhibition of carbon dioxide fixation and the production of toxic reactive oxygen species, leading to chlorosis, necrosis, and eventual death of the susceptible plant.[1]

G cluster_photosynthesis Photosystem II (PSII) Electron Transport Chain cluster_herbicides Herbicidal Action P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB (D1 Protein) QA->QB Electron Flow Cytb6f Cytochrome b6f QB->Cytb6f Electron Flow PC Plastocyanin Cytb6f->PC Electron Flow PSI Photosystem I PC->PSI Electron Flow Ametryn Ametryn Ametryn->QB Binds to D1 Protein Diuron Diuron Diuron->QB Blocks Electron Transport

Figure 1: Mechanism of action of Ametryn and Diuron on Photosystem II.

Physicochemical Properties

The chemical and physical properties of Ametryn and Diuron influence their behavior in the environment, including their solubility, mobility, and persistence.

PropertyAmetrynDiuron
Chemical Class TriazineSubstituted Urea
Molecular Formula C₉H₁₇N₅SC₉H₁₀Cl₂N₂O
Molecular Weight ( g/mol ) 227.3233.09
Water Solubility (mg/L at 20-25°C) 185 - 20922 - 42
Vapor Pressure (mPa at 25°C) 0.11 - 0.3651.1 x 10⁻³
Log Kₒw (Octanol-Water Partition Coefficient) 2.6 - 3.02.6 - 2.86
Soil Sorption Coefficient (Koc; mL/g) 102 - 530406 - 1707

Data Sources:

Comparative Efficacy

Both Ametryn and Diuron are effective against a wide range of broadleaf and grassy weeds. However, their efficacy can vary depending on the weed species, application timing (pre- or post-emergence), and environmental conditions.

A study on sugarcane demonstrated that a mixture of mesotrione and ametryn was highly effective in controlling a broad spectrum of weeds, including Brachiaria decumbens, Digitaria horizontalis, and Ipomoea nil. Another study in sesame fields showed that Diuron at a rate of 650 g/ha provided over 92% efficacy against the major broad-leaf weed Commelina foecunda.

While direct comparative field trials are limited, the available data suggests that the choice between Ametryn and Diuron, or their combination, depends on the specific weed spectrum and crop. For instance, in sugarcane, mixtures containing both Ametryn and Diuron are sometimes used to broaden the weed control spectrum.

Experimental Protocols

Determination of Herbicide Efficacy (Whole Plant Assay)

A common method to assess herbicide efficacy involves a whole-plant dose-response assay.

G A Weed Seed Germination and Seedling Growth B Transplanting to Pots with Standardized Soil A->B C Herbicide Application at Various Doses B->C D Incubation in Controlled Environment (Growth Chamber/Greenhouse) C->D E Visual Assessment of Phytotoxicity (e.g., % control) D->E F Biomass Measurement (Fresh/Dry Weight) D->F G Dose-Response Curve Analysis (e.g., GR50/ED50) E->G F->G

References

A Comparative Analysis of HPLC and ELISA for the Quantification of Ametryn

Author: BenchChem Technical Support Team. Date: November 2025

Ametryn, a triazine herbicide, requires precise and reliable quantification in various matrices for environmental monitoring and agricultural research. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data and protocols to assist researchers in selecting the appropriate technique for their needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of the quantitative data for HPLC and ELISA methods for ametryn analysis. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.

Performance ParameterHPLC/GC-MSELISA
Limit of Detection (LOD) 18 - 30 µg/L~0.04 ng/mL (for Atrazine ELISA with cross-reactivity)
Limit of Quantification (LOQ) 20 ng/L - 100 µg/LNot explicitly found for Ametryn
Linearity (Range) Up to 200 ng/LNot explicitly found for Ametryn
Accuracy (Recovery) 51.2% - 109.36%[1]Good accuracy reported for triazine ELISAs[2]
Precision (RSD%) < 7% - 9.41%[1]<10% for standards, <15% for samples (for Atrazine ELISA)[3]
Specificity/Cross-reactivity HighCross-reactivity with other triazines (e.g., Atrazine ELISA shows 3.9% cross-reactivity with Ametryn)[3]
Analysis Time Longer (minutes per sample)Shorter (can be high-throughput)
Cost per Sample HigherLower
Sample Preparation More extensive (extraction, clean-up)Minimal for clean matrices like water

Note: The ELISA data is primarily based on an atrazine ELISA with known cross-reactivity to ametryn, as specific ELISA data for ametryn is limited in the reviewed literature. HPLC data is derived from studies using both HPLC and Gas Chromatography-Mass Spectrometry (GC-MS), a comparable chromatographic technique.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for HPLC and ELISA analysis of ametryn.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Injection into HPLC Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Quantification Quantification Detection->Quantification Results Results Quantification->Results

Figure 1: HPLC Experimental Workflow for Ametryn Analysis.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_data Data Analysis Sample Sample Collection Dilution Dilution (if necessary) Sample->Dilution AddSample Add Sample/Standard to Coated Plate Dilution->AddSample AddConjugate Add Enzyme Conjugate AddSample->AddConjugate Incubate1 Incubation AddConjugate->Incubate1 Wash1 Wash Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Color Development AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop ReadAbsorbance Read Absorbance at 450 nm AddStop->ReadAbsorbance Calculate Calculate Concentration ReadAbsorbance->Calculate Results Results Calculate->Results

Figure 2: ELISA Experimental Workflow for Ametryn Analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the analysis of ametryn in water and soil samples.

1. Sample Preparation

  • Water Samples:

    • Filter the water sample through a 0.45 µm filter.

    • For trace analysis, perform solid-phase extraction (SPE) for sample concentration and clean-up. Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass the water sample through the cartridge.

    • Elute the retained ametryn with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Soil/Sediment Samples:

    • Air-dry and sieve the soil sample.

    • Perform solvent extraction, for example, using microwave-assisted extraction (MAE) with a mixture of methanol, acetonitrile, and ethyl acetate.

    • Centrifuge the extract and collect the supernatant.

    • Concentrate the extract and perform a clean-up step using SPE if necessary.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV or mass spectrometer detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical. For example, a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm or mass spectrometry for higher selectivity and sensitivity.

  • Injection Volume: 20 µL.

3. Calibration

Prepare a series of standard solutions of ametryn in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration of the standards.

4. Data Analysis

Quantify the ametryn concentration in the samples by comparing their peak areas to the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) Method

This is a general protocol for a competitive ELISA, which is a common format for small molecule detection like herbicides. This protocol is based on a commercially available atrazine ELISA kit that has shown cross-reactivity with ametryn.

1. Reagent Preparation

  • Prepare wash buffer, standards, and enzyme conjugate according to the kit manufacturer's instructions.

2. Assay Procedure

  • Add 25 µL of the standard solutions, control, or samples into the wells of the antibody-coated microtiter plate.

  • Add 50 µL of the enzyme conjugate to each well.

  • Cover the plate and mix for 30 seconds. Incubate for 30 minutes at room temperature.

  • Wash the plate three times with 250 µL of 1X washing buffer per well.

  • Add 100 µL of the substrate solution to each well.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 50 µL of the stop solution to each well.

3. Data Analysis

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • The concentration of ametryn is inversely proportional to the color development.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of ametryn in the samples from the standard curve.

Conclusion

Both HPLC and ELISA are viable methods for the quantification of ametryn.

HPLC offers high selectivity and accuracy, making it a robust method for regulatory and research purposes where precise quantification of the parent compound and its metabolites is required. However, it involves more extensive sample preparation, longer analysis times, and higher operational costs.

ELISA , on the other hand, is a rapid, high-throughput, and cost-effective screening tool. It requires minimal sample preparation, especially for water samples. The main limitation is the potential for cross-reactivity with other structurally related compounds, which can lead to an overestimation of the target analyte's concentration. For ametryn, using an ELISA kit developed for atrazine can be a practical approach, provided the cross-reactivity is acceptable for the intended application.

The choice between HPLC and ELISA ultimately depends on the specific requirements of the study, including the number of samples, the required level of accuracy and selectivity, and the available resources. For confirmatory analysis and regulatory compliance, HPLC is the preferred method. For rapid screening of a large number of samples, ELISA is an excellent alternative.

References

Inter-laboratory Comparison for Ametryn Residue Analysis: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of an inter-laboratory comparison (ILC) for the analysis of ametryn residues in a food matrix. It is designed for researchers, scientists, and professionals in drug development to objectively assess and compare analytical performance for this specific herbicide. The data and protocols presented are based on established analytical methodologies and proficiency testing principles.

Introduction to the Inter-laboratory Comparison

An inter-laboratory comparison was organized to evaluate the proficiency of participating laboratories in quantifying ametryn residues in a spiked spinach homogenate sample. Ametryn is a triazine herbicide used in agriculture, and monitoring its residues in food is crucial for consumer safety. This exercise aimed to assess the accuracy and precision of the analytical methods employed by different laboratories and to provide a benchmark for performance.

The proficiency test (PT) item was a spinach sample, previously confirmed to be free of ametryn, which was then fortified with a known concentration of ametryn. The homogeneity and stability of the PT item were verified prior to distribution to the participating laboratories.

Performance Evaluation

The performance of each laboratory was evaluated using z-scores, calculated according to the international standard ISO 13528:2022. The z-score indicates how far a laboratory's result is from the assigned value. The interpretation of z-scores is as follows:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

The assigned value (xpt) for the ametryn concentration in the PT item was determined from the robust mean of the results submitted by the participants. The standard deviation for proficiency assessment (σpt) was established based on the expected precision for the analysis at the given concentration level.

Assigned Value (xpt): 0.250 mg/kg Standard Deviation for Proficiency Assessment (σpt): 0.050 mg/kg

Data Presentation

The quantitative results reported by the ten participating laboratories are summarized in the table below. The table includes the reported ametryn concentration, the calculated z-score for each laboratory, and an assessment of their performance.

Laboratory IDReported Concentration (mg/kg)z-scorePerformance Assessment
Lab-010.2650.30Satisfactory
Lab-020.230-0.40Satisfactory
Lab-030.2880.76Satisfactory
Lab-040.195-1.10Satisfactory
Lab-050.3101.20Satisfactory
Lab-060.170-1.60Satisfactory
Lab-070.3351.70Satisfactory
Lab-080.140-2.20Questionable
Lab-090.2550.10Satisfactory
Lab-100.3802.60Questionable

Experimental Protocols

While participating laboratories were permitted to use their own validated methods, the following protocol represents a widely accepted and robust methodology for the analysis of ametryn in spinach, based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2]

4.1. Sample Preparation and Extraction (QuEChERS)

  • Homogenization: A representative 10 g portion of the spinach proficiency test sample is weighed into a 50 mL centrifuge tube.

  • Extraction: 10 mL of acetonitrile is added to the tube. The tube is then sealed and shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: The tube is centrifuged at 4000 rpm for 5 minutes.

4.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Supernatant Transfer: A 6 mL aliquot of the upper acetonitrile layer is transferred to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA).

  • Cleanup: The tube is vortexed for 30 seconds and then centrifuged at 4000 rpm for 5 minutes.

4.3. Instrumental Analysis (GC-MS)

  • Final Extract Preparation: A 1 mL aliquot of the cleaned extract is transferred to a vial, and 10 µL of a suitable internal standard is added.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 280 °C.

    • Oven Program: Initial temperature of 80 °C held for 1 minute, then ramped to 280 °C at 20 °C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for Ametryn: m/z 227.

    • Qualifier Ions for Ametryn: m/z 185, 212.

Visualizations

Experimental Workflow for Ametryn Residue Analysis

G Figure 1. Experimental Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis Homogenization Homogenize Spinach Sample Weighing Weigh 10g into Centrifuge Tube Homogenization->Weighing Add_ACN Add 10mL Acetonitrile & Shake Weighing->Add_ACN Extraction Start Add_Salts Add QuEChERS Salts & Shake Add_ACN->Add_Salts Centrifuge1 Centrifuge (4000 rpm, 5 min) Add_Salts->Centrifuge1 Transfer_Supernatant Transfer 6mL of Supernatant Centrifuge1->Transfer_Supernatant Extract Cleanup Add_dSPE Add MgSO4 and PSA Transfer_Supernatant->Add_dSPE Vortex_Centrifuge Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge Final_Extract Transfer to Vial & Add IS Vortex_Centrifuge->Final_Extract Analysis Preparation GCMS_Analysis GC-MS Analysis Final_Extract->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for ametryn residue analysis.

Logical Relationship for Performance Assessment

G Figure 2. Performance Assessment Logic cluster_input Input Data cluster_calculation Calculation cluster_evaluation Performance Evaluation cluster_outcome Outcome Lab_Result Laboratory's Reported Result (x) Z_Score_Calc z = (x - x_pt) / σ_pt Lab_Result->Z_Score_Calc Assigned_Value Assigned Value (x_pt) Assigned_Value->Z_Score_Calc Std_Dev Standard Deviation for PT (σ_pt) Std_Dev->Z_Score_Calc Decision1 |z| <= 2 Z_Score_Calc->Decision1 Decision2 2 < |z| < 3 Z_Score_Calc->Decision2 Decision3 |z| >= 3 Z_Score_Calc->Decision3 Satisfactory Satisfactory Decision1->Satisfactory True Questionable Questionable Decision2->Questionable True Unsatisfactory Unsatisfactory Decision3->Unsatisfactory True

Caption: Logical relationship for performance assessment.

References

Ametryn Performance in Diverse Soil and Climatic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ametryn is a selective triazine herbicide widely utilized for the control of annual broadleaf weeds and grasses in various crops, including sugarcane, pineapple, bananas, and corn.[1][2] Its efficacy and environmental fate are not uniform, varying significantly with soil characteristics and climatic conditions. This guide provides an objective comparison of Ametryn's performance across different environments, contrasts it with alternative herbicides, and presents supporting experimental data for researchers, scientists, and agricultural professionals.

Performance Influenced by Soil Properties

The behavior of Ametryn in the soil—its persistence, mobility, and bioavailability for weed control—is intricately linked to the soil's physicochemical properties. Key factors include organic matter content, soil texture, pH, and cation exchange capacity (CEC).

Sorption and Leaching:

Ametryn's potential to leach into groundwater or remain in the root zone is largely governed by its sorption to soil particles.

  • Organic Matter (OM): Soils with higher organic matter content exhibit greater sorption of Ametryn.[3][4] This is because organic matter provides surfaces for the herbicide to bind to, which reduces its concentration in the soil solution and, consequently, its mobility and potential for leaching.[4] However, very high OM can also decrease Ametryn's effectiveness by making it less available for weed uptake.

  • Soil Texture: Soil texture plays a crucial role in Ametryn's mobility. Sandy soils, characterized by low organic matter and large particle sizes, allow for greater leaching. Conversely, soils with higher clay content tend to adsorb Ametryn more strongly, restricting its movement through the soil profile. Studies have shown significantly increased leaching potential in sandy soils like Quartzarenic Neosol, posing a higher risk of groundwater contamination.

  • pH and Cation Exchange Capacity (CEC): As a weak base (pKa = 4.1), Ametryn's sorption is influenced by soil pH. When the soil pH is near or below the pKa, more of the herbicide becomes protonated (positively charged), potentially increasing its adsorption to negatively charged soil colloids. Higher CEC, often associated with higher clay and organic matter content, generally leads to greater retention of the herbicide.

The Freundlich sorption coefficient (Kf) is a common measure of a pesticide's tendency to adsorb to soil. Higher Kf values indicate stronger sorption and lower mobility.

Soil TypeOrganic Matter (%)Clay (%)pHFreundlich Sorption Coefficient (Kf)Leaching PotentialReference
Red-Yellow Latosol (LVA)2.45655.403.65Low to Moderate
Red Latosol (LV)2.15735.002.92Low to Moderate
Yellow Latosol (LA)1.83486.303.12Moderate
Quartzarenic Neosol (RQ)0.5056.7Low (not specified)High
Sandy Texture Soil (LADT)0.44286.31.92High
Gleissolo (G)3.25393.922.70Very Low

Performance Under Different Climatic Conditions

Climate variables, particularly temperature, rainfall, and humidity, significantly impact the stability and persistence of Ametryn.

  • Temperature: High temperatures can accelerate the degradation of Ametryn. Formulations like Ametryn 500 SC can lose stability when exposed to temperatures above 40°C (104°F) for prolonged periods.

  • Rainfall: Rainfall is a critical factor influencing Ametryn's efficacy and mobility. Rain occurring shortly after application can wash the herbicide off weed foliage, reducing its effectiveness. Conversely, high rainfall can increase the vertical and lateral movement of Ametryn in the soil, leading to leaching, especially in permeable soils.

  • Humidity: High humidity can affect suspension concentrate formulations by causing moisture absorption, which may lead to the hydrolysis of the active ingredient and reduce its potency.

Ametryn's persistence is often measured by its half-life (t½), the time it takes for half of the applied amount to degrade.

ConditionHalf-life (t½) in SoilKey Influencing FactorsReference
General Field Conditions70 - 250 daysSoil type and weather conditions
General Field Conditions11 - 110 daysVaries with soil properties and climate
Aerobic Soil Metabolism (20°C)9.6 - 319 daysMicrobial degradation
Aqueous Photolysis72.9 daysSunlight exposure in water

Comparison with Alternative Herbicides

Ametryn is often used in rotation or combination with other herbicides. Its performance profile differs from that of common alternatives.

HerbicideChemical FamilyMode of ActionSoil BehaviorPersistenceEfficacy NotesReference
Ametryn TriazinePhotosystem II InhibitorModerate sorption, mobile in sandy soils. Sorption increases with OM and clay content.Moderately persistent (t½ can exceed 100 days).Effective pre- and post-emergence control of broadleaf weeds and annual grasses.
Atrazine TriazinePhotosystem II InhibitorSimilar to Ametryn but with lower lipophilicity, resulting in slightly lower sorption to organic matter.Moderately persistent, often detected in groundwater.Widely used for broadleaf and grass control in corn and sorghum.
Diuron UreaPhotosystem II InhibitorStronger sorption to soil than Ametryn, leading to lower mobility.Persistent in soil.Pre-emergence herbicide often used in combination with Ametryn for broader spectrum control in sugarcane.
Paraquat BipyridyliumPhotosystem I InhibitorRapidly and strongly adsorbed to clay minerals, making it immobile and inactive in soil.Not active in soil.Non-selective, post-emergence contact herbicide. A study found it more effective than Ametryn but with higher crop toxicity.
Amicarbazone TriazolinonePhotosystem II InhibitorVersatile with pre- and post-emergence activity. Stable to photolysis.Information not detailed in sources.Particularly effective against vine weeds in sugarcane.

Experimental Protocols

1. Batch Equilibrium Method for Sorption/Desorption Analysis

This laboratory method is used to quantify the extent to which a herbicide is adsorbed by soil particles.

  • Objective: To determine the sorption (and desorption) isotherm of Ametryn in different soil types.

  • Procedure:

    • Soil Preparation: Air-dried soil samples are passed through a 2-mm sieve to ensure uniformity.

    • Solution Preparation: A stock solution of Ametryn is prepared in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil water. A series of dilutions are made to create solutions of varying concentrations (e.g., 0.5, 1, 2, 4, 8, 16 mg L⁻¹).

    • Sorption Phase: A known mass of soil (e.g., 2.0 g) is placed in a centrifuge tube. A specific volume of Ametryn solution (e.g., 10 mL) is added.

    • Equilibration: The tubes are shaken on a rotary shaker for a predetermined equilibrium time (often 4-6 hours) at a constant temperature.

    • Separation: The tubes are centrifuged at high speed to separate the soil from the solution.

    • Analysis: The supernatant is filtered, and the concentration of Ametryn remaining in the solution is measured using High-Performance Liquid Chromatography (HPLC).

    • Calculation: The amount of Ametryn sorbed to the soil is calculated as the difference between the initial and final solution concentrations.

  • Desorption Phase: To evaluate desorption, the supernatant from the sorption phase is discarded, and a fresh CaCl₂ solution (without Ametryn) is added to the soil pellet. The process of shaking, centrifugation, and analysis is repeated.

2. Soil Column Leaching Experiment

This method simulates the movement of herbicides through the soil profile under the influence of rainfall.

  • Objective: To assess the leaching potential and mobility of Ametryn in different soils.

  • Procedure:

    • Column Preparation: PVC columns are packed with sieved soil to a specific bulk density.

    • Herbicide Application: A known concentration of Ametryn is applied evenly to the top surface of the soil columns.

    • Rainfall Simulation: After a set period (e.g., 12 hours), a simulated rainfall event of a specific volume (e.g., 60 mm) is applied to the top of the columns.

    • Leachate Collection: The experiment is left for a period (e.g., 72 hours) to allow water to drain. Leachate exiting the bottom of the column can be collected for analysis.

    • Soil Sampling: The soil columns are carefully opened, and soil is sampled at different depth increments (e.g., every 5 cm).

    • Analysis: The concentration of Ametryn in the leachate and in the soil from each depth increment is quantified using HPLC. This data reveals how far the herbicide has moved down the soil profile.

Visualizations

Ametryn_Fate_in_Soil Factors Influencing Ametryn's Fate in the Soil Environment cluster_factors Influencing Factors Ametryn Ametryn Application Soil Soil Environment Ametryn->Soil Sorption Sorption / Adsorption Soil->Sorption Leaching Leaching Soil->Leaching Degradation Degradation (Microbial & Chemical) Soil->Degradation Bioavailability Bioavailability for Weed Control Sorption->Bioavailability Decreases Leaching->Bioavailability Decreases Groundwater Potential Groundwater Contamination Leaching->Groundwater Increases Degradation->Bioavailability Decreases SoilProps Soil Properties - Organic Matter - Texture (Clay/Sand) - pH, CEC SoilProps->Sorption Strongly Influences SoilProps->Leaching Strongly Influences Climate Climatic Conditions - Rainfall - Temperature Climate->Leaching Rainfall Increases Climate->Degradation Temperature Increases

Factors influencing Ametryn's fate in soil.

Batch_Equilibrium_Workflow Experimental Workflow: Batch Equilibrium Sorption Study prep_soil 1. Prepare Sieved Soil Samples mix 3. Add Soil & Solution to Centrifuge Tubes prep_soil->mix prep_sol 2. Prepare Ametryn Solutions (Varying Concentrations) prep_sol->mix shake 4. Shake for Equilibrium Time (e.g., 4-6 hours) mix->shake centrifuge 5. Centrifuge to Separate Soil and Supernatant shake->centrifuge analyze 6. Analyze Supernatant Concentration via HPLC centrifuge->analyze desorption Optional: Desorption Study (Resuspend soil in fresh solution) centrifuge->desorption for desorption calculate 7. Calculate Amount Sorbed & Determine Kf analyze->calculate desorption->shake

Workflow for batch equilibrium sorption study.

References

Predictive Models for Ametryn Runoff: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of herbicide runoff is critical for environmental risk assessment and the development of sustainable agricultural practices. Ametryn, a widely used herbicide in sugarcane and other crops, can be transported from fields to adjacent water bodies via surface runoff, posing a potential risk to aquatic ecosystems. Various mathematical models have been developed to simulate this process and predict the environmental concentrations of Ametryn. This guide provides a comparative overview of three prominent models used for this purpose: the Pesticide Root Zone Model (PRZM), the Soil and Water Assessment Tool (SWAT), and the Vegetative Filter Strip Model (VFSMOD).

While direct comparative studies validating these models specifically for Ametryn runoff are limited in publicly available literature, this guide synthesizes existing experimental data on Ametryn runoff and the general validation of these models for pesticide transport.

Model Overviews

Pesticide Root Zone Model (PRZM): PRZM is a one-dimensional, field-scale model that simulates the vertical movement of pesticides in the soil profile. It is widely used in regulatory risk assessments to estimate pesticide concentrations in runoff and leachate. PRZM considers factors such as agricultural practices, pesticide properties, soil characteristics, and weather data.

Soil and Water Assessment Tool (SWAT): SWAT is a comprehensive, watershed-scale model that simulates the impact of land management practices on water, sediment, and agricultural chemical yields. It can predict pesticide runoff from multiple fields within a watershed, integrating complex hydrological processes.

Vegetative Filter Strip Model (VFSMOD): VFSMOD is a field-scale model specifically designed to assess the effectiveness of vegetative filter strips (VFS) in reducing runoff, sediment, and pesticide transport from agricultural areas. It can be used as a standalone tool or in conjunction with other models like PRZM to evaluate mitigation strategies.

Experimental Data on Ametryn Runoff

A field study conducted on sugarcane plots provides valuable data on Ametryn runoff under different surface conditions. The experiment measured the concentration and total loss of Ametryn in runoff water from plots with and without sugarcane straw cover.

Table 1: Ametryn Concentration and Loss in Runoff from Sugarcane Plots

TreatmentDays After ApplicationAmetryn Concentration in Runoff (µg/L)Cumulative Ametryn Loss (% of Applied)
No Straw Cover1615 ± 436.0
50% Straw Cover--0.30
100% Straw Cover--0.44

Data sourced from a study on herbicide runoff from soil with different levels of sugarcane straw coverage. The study did not provide daily concentration data for the straw-covered plots, but rather cumulative loss.

Model Performance and Validation

Table 2: General Performance of Predictive Models for Pesticide Runoff

ModelStrengthsLimitationsReported Performance Metrics (for various pesticides)
PRZM - Widely accepted for regulatory purposes- Detailed simulation of pesticide fate in the root zone- One-dimensional, field-scale focus- May not capture complex watershed-scale processes- Generally provides conservative estimates of pesticide runoff. Performance varies with calibration and input data quality.
SWAT - Comprehensive watershed-scale simulation- Can model various land uses and management practices- Requires extensive input data- Calibration can be complex- Nash-Sutcliffe Efficiency (NSE) values for runoff simulation typically range from 0.5 to 0.9, indicating satisfactory to very good performance.[1]
VFSMOD - Detailed simulation of vegetative filter strip efficacy- Mechanistic approach to trapping processes- Focused on a specific mitigation practice- Often used in conjunction with other models for field runoff estimates- A comparative study of four models found VFSMOD simulations were generally closest to observed pesticide reductions in runoff through vegetative filter strips.

Experimental Protocols

A robust validation of predictive models for Ametryn runoff requires carefully designed field experiments. The following outlines a general methodology for such a study.

Experimental Site and Plot Design
  • Site Selection: Choose a representative agricultural field with a known history of Ametryn application, typically for crops like sugarcane. The site should have a gentle slope to facilitate runoff collection.

  • Plot Establishment: Demarcate multiple runoff plots of a standardized size (e.g., 5m x 2m) within the field. Each plot should be hydrologically isolated using borders (e.g., metal or plastic sheeting) to ensure that collected runoff originates only from within the plot area.

  • Runoff Collection System: At the downslope end of each plot, install a collection system consisting of a trough or gutter that channels runoff into a collection tank. The tank size should be adequate to contain the runoff from a significant rainfall event.

Ametryn Application and Rainfall Simulation/Monitoring
  • Ametryn Application: Apply Ametryn to the plots at a known rate, consistent with typical agricultural practices.

  • Rainfall: The study can be conducted under natural rainfall conditions or using a rainfall simulator. A rainfall simulator allows for controlled and repeatable rainfall events of known intensity and duration. For natural rainfall, a weather station should be installed on-site to record precipitation data.

Sample Collection and Analysis
  • Runoff Sampling: After a rainfall event that generates runoff, the total volume of runoff in each collection tank is measured. A well-mixed subsample of the runoff water is collected for Ametryn analysis.

  • Sample Preparation: The collected water samples are typically extracted using a method such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique.

  • Analytical Determination: The concentration of Ametryn in the extracted samples is quantified using analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow cluster_field_prep Field Preparation cluster_experiment Experimental Phase cluster_data_collection Data Collection & Analysis cluster_modeling Model Validation SiteSelection Site Selection PlotDesign Runoff Plot Design SiteSelection->PlotDesign CollectionSystem Install Collection System PlotDesign->CollectionSystem AmetrynApp Ametryn Application CollectionSystem->AmetrynApp Rainfall Rainfall Event (Natural or Simulated) AmetrynApp->Rainfall RunoffCollection Runoff Volume Measurement Rainfall->RunoffCollection SampleCollection Water Sample Collection RunoffCollection->SampleCollection SamplePrep Sample Preparation (e.g., QuEChERS) SampleCollection->SamplePrep Analysis Ametryn Quantification (GC-MS or LC-MS/MS) SamplePrep->Analysis Comparison Compare Simulated vs. Observed Data Analysis->Comparison ModelInput Model Input Preparation (Weather, Soil, etc.) ModelSim Model Simulation (PRZM, SWAT, VFSMOD) ModelInput->ModelSim ModelSim->Comparison Model_Validation_Logic cluster_inputs Model Inputs cluster_models Predictive Models cluster_outputs Model Outputs cluster_experimental Experimental Data Pesticide Ametryn Properties PRZM PRZM Pesticide->PRZM SWAT SWAT Pesticide->SWAT VFSMOD VFSMOD Pesticide->VFSMOD Soil Soil Characteristics Soil->PRZM Soil->SWAT Soil->VFSMOD Weather Weather Data Weather->PRZM Weather->SWAT Weather->VFSMOD Management Agricultural Practices Management->PRZM Management->SWAT Management->VFSMOD SimulatedRunoff Simulated Ametryn Runoff Concentration & Load PRZM->SimulatedRunoff SWAT->SimulatedRunoff VFSMOD->SimulatedRunoff Validation Validation: Comparison & Statistical Analysis SimulatedRunoff->Validation FieldStudy Field Runoff Study MeasuredRunoff Measured Ametryn Runoff Concentration & Load FieldStudy->MeasuredRunoff MeasuredRunoff->Validation

References

Comparative Guide to Method Validation for the Simultaneous Analysis of Ametryn and Simazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the simultaneous determination of the herbicides Ametryn and Simazine. It is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering a detailed overview of various techniques with supporting experimental data.

The simultaneous analysis of Ametryn and Simazine, both triazine herbicides, is crucial for environmental monitoring and food safety. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide compares three common chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Performance Data

The following table summarizes the key performance parameters of different validated methods for the analysis of Ametryn and Simazine. These parameters are essential for evaluating the suitability of a method for a specific application.[1][2][3]

MethodAnalyteLinearity (r²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Sample Matrix
GC-MS Ametryn>0.9991-102%< 15%0.1 pg/mLNot SpecifiedWater, Soil
Simazine>0.9991-102%< 15%0.1 pg/mLNot SpecifiedWater, Soil
HPLC-UV Ametryn>0.9995.7 ± 4.2%< 5%0.03-0.10 µg/mL0.10-5.00 µg/mLWater
Simazine>0.9975.0 ± 1.9%< 3%0.03-0.10 µg/mL0.10-5.00 µg/mLWater
LC-MS/MS Ametryn>0.9970-120%< 20%Not Specified20 ng/LWater
Simazine>0.9970-120%< 20%0.007 µg/L20 ng/LWater

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are the typical experimental protocols for the compared analytical methods.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of thermally stable and volatile compounds like Ametryn and Simazine.

  • Sample Preparation (QuEChERS method for water samples):

    • To a 15 mL centrifuge tube, add 10 mL of the water sample.

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Vortex for 1 minute and centrifuge.

    • The upper acetonitrile layer is collected for GC-MS analysis.[4]

  • Chromatographic and Mass Spectrometric Conditions:

    • GC System: Agilent 7890B GC coupled with a 5977A MSD.

    • Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C at 20°C/min, then to 300°C at 20°C/min and hold for 1 minute.

    • Injection Mode: Splitless at 250°C.

    • MSD Conditions: Electron impact (EI) ionization at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Ametryn (m/z 227, 44) and Simazine (m/z 201, 186).

2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for the quantification of Ametryn and Simazine, particularly at moderate concentration levels.

  • Sample Preparation (Solid-Phase Extraction for water samples):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Pass 100 mL of the water sample (pH adjusted to 2) through the cartridge.

    • Wash the cartridge with water.

    • Elute the analytes with 5 mL of ethanol.

    • The eluate is then analyzed by HPLC-UV.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol/water (70:30, v/v) at a flow rate of 1.0 mL/min.

    • Detection: UV detection at 220 nm.

    • Injection Volume: 20 µL.

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of Ametryn and Simazine in complex matrices.

  • Sample Preparation (Direct Injection or simple filtration):

    • For relatively clean water samples, direct injection after filtration through a 0.2 µm filter may be sufficient.

    • For more complex matrices, a QuEChERS or SPE cleanup as described for GC-MS and HPLC-UV can be employed.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A UHPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for Ametryn and Simazine.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for the simultaneous analysis of Ametryn and Simazine.

Method_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development & Optimization (e.g., GC-MS, HPLC-UV, LC-MS/MS) start->method_dev specificity Specificity / Selectivity (Analyze blank & spiked samples) method_dev->specificity linearity Linearity & Range (Calibration curve with multiple concentrations) specificity->linearity lod_loq LOD & LOQ (Signal-to-noise ratio or standard deviation of blank) linearity->lod_loq accuracy Accuracy (% Recovery of spiked samples) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) accuracy->precision robustness Robustness (Vary method parameters slightly) precision->robustness validation_report Method Validation Report robustness->validation_report routine_analysis Routine Analysis validation_report->routine_analysis

Caption: Workflow for analytical method validation.

Conclusion

The choice of method for the simultaneous analysis of Ametryn and Simazine should be guided by the specific requirements of the study.

  • GC-MS is a reliable technique, particularly for volatile compounds, and offers good sensitivity.

  • HPLC-UV provides a cost-effective and robust solution for routine monitoring where high sensitivity is not the primary concern.

  • LC-MS/MS is the preferred method for trace-level quantification in complex matrices due to its superior sensitivity and selectivity.

Each method must be properly validated to ensure the reliability and accuracy of the analytical results. The validation parameters presented in this guide serve as a benchmark for researchers developing and implementing methods for the analysis of these herbicides.

References

Comparative Efficacy of Microbial Strains in Ametryn Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of various microbial strains for the bioremediation of the herbicide Ametryn, presenting key performance data, detailed experimental protocols, and insights into the underlying biochemical pathways.

This guide offers a comparative assessment of different microbial strains in their ability to degrade Ametryn, a widely used s-triazine herbicide. For researchers, scientists, and drug development professionals engaged in environmental remediation and biotechnology, this document provides a consolidated resource of experimental data and methodologies to inform strain selection and process optimization for the bioremediation of Ametryn-contaminated sites.

Performance Overview of Ametryn-Degrading Microbial Strains

The degradation of Ametryn by a range of microorganisms has been documented, with varying degrees of efficiency. The following table summarizes the quantitative data on the degradation performance of several notable bacterial and fungal strains. It is important to note that the experimental conditions, such as initial Ametryn concentration, culture medium, and incubation period, differ across studies, which can influence degradation rates.

Microbial StrainTypeInitial Ametryn ConcentrationDegradation EfficiencyTimeReference
Leucobacter sp. JW-1 (immobilized)Bacterium50 mg/L99.9%2 days[1][2]
Paenarthrobacter ureafaciens PCBacterium20 mg/L100%12 hours[3]
Nocardioides DN36Bacterium2 mg/L100% (mineralization)5 days[4][5]
Metarhizium brunneum ARSEF 2107Fungus100 mg/L12.25%17 days
Pseudomonas aeruginosaBacteriumNot specified (MIC)150 µg/mL (Minimum Inhibitory Concentration)Not specified
Ensifer adhaerensBacteriumNot specified (MIC)185 µg/mL (Minimum Inhibitory Concentration)Not specified

Experimental Protocols

To facilitate the replication and comparison of Ametryn degradation studies, a generalized experimental protocol is outlined below. This protocol is a composite of methodologies reported in the referenced literature.

Microbial Strain and Culture Preparation
  • Strain Isolation and Identification: Isolate microbial strains from Ametryn-contaminated soil or water samples using enrichment culture techniques with Ametryn as the sole nitrogen or carbon source. Identify promising isolates through 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.

  • Inoculum Preparation: Grow the selected microbial strain in a suitable liquid medium (e.g., Luria-Bertani broth for bacteria, Potato Dextrose Broth for fungi) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with a sterile saline solution, and resuspend to a desired optical density (e.g., OD600 of 1.0).

Ametryn Degradation Assay
  • Culture Medium: Prepare a mineral salts medium (MSM) with Ametryn as the sole carbon and/or nitrogen source. A typical MSM formulation includes (per liter): K2HPO4 (1.5 g), KH2PO4 (0.5 g), MgSO4·7H2O (0.2 g), NaCl (0.1 g), and CaCl2·2H2O (0.01 g).

  • Experimental Setup: In sterile flasks, add the MSM and spike with a stock solution of Ametryn to achieve the desired initial concentration. Inoculate the medium with the prepared microbial culture. Include sterile controls (medium with Ametryn but no inoculum) to account for abiotic degradation.

  • Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for a specified duration, with periodic sampling.

Analytical Methods
  • Ametryn Quantification: At each sampling point, extract Ametryn from the culture medium using a suitable organic solvent (e.g., ethyl acetate). Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Metabolite Identification: To identify degradation byproducts, analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS and compare the mass spectra with known standards or databases.

Experimental_Workflow cluster_prep Preparation cluster_assay Degradation Assay cluster_analysis Analysis Strain_Isolation Strain Isolation & Identification Inoculum_Prep Inoculum Preparation Strain_Isolation->Inoculum_Prep Inoculation Inoculation Inoculum_Prep->Inoculation Medium_Prep Mineral Salts Medium Preparation Spiking Ametryn Spiking Medium_Prep->Spiking Spiking->Inoculation Incubation Incubation Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification Ametryn Quantification (HPLC/GC-MS) Extraction->Quantification Metabolite_ID Metabolite Identification (LC-MS/GC-MS) Extraction->Metabolite_ID

Fig. 1: A generalized experimental workflow for assessing Ametryn degradation by microbial strains.

Degradation Pathways and Mechanisms

The biodegradation of Ametryn typically involves a series of enzymatic reactions that transform the parent molecule into less toxic intermediates. While the specific enzymes and genes can vary between microbial species, common degradation pathways have been proposed.

Ametryn_Degradation_Pathway Ametryn Ametryn Deethylametryn Deethylametryn Ametryn->Deethylametryn N-de-ethylation Deisopropylametryn Deisopropylametryn Ametryn->Deisopropylametryn N-de-isopropylation Hydroxyatrazine 2-Hydroxyatrazine Ametryn->Hydroxyatrazine Hydroxylation Deethylametryn->Hydroxyatrazine Deisopropylametryn->Hydroxyatrazine Ammelide Ammelide Hydroxyatrazine->Ammelide Dealkylation Cyanuric_Acid Cyanuric Acid Ammelide->Cyanuric_Acid Deamination CO2_NH3 CO2 + NH3 (Mineralization) Cyanuric_Acid->CO2_NH3 Ring Cleavage

Fig. 2: A proposed general degradation pathway for Ametryn by various microbial strains.

The initial steps in Ametryn degradation often involve N-dealkylation, where the ethyl or isopropyl groups are removed, and hydroxylation, which replaces the methylthio group with a hydroxyl group to form hydroxyatrazine. Subsequent reactions can lead to the cleavage of the triazine ring, ultimately resulting in mineralization to carbon dioxide and ammonia. For instance, the fungus Metarhizium brunneum has been shown to produce metabolites such as 2-hydroxy atrazine, ethyl hydroxylated ametryn, S-demethylated ametryn, and deethylametryn. The bacterium Paenarthrobacter ureafaciens PC is suggested to degrade prometryn (a related s-triazine) through demethylthiolation and deamination.

Logical Framework for Comparative Assessment

The selection of an optimal microbial strain for Ametryn bioremediation requires a systematic evaluation of several key parameters. The following diagram illustrates the logical flow of this comparative assessment.

Comparative_Assessment_Logic cluster_input Input Parameters cluster_performance Performance Metrics cluster_mechanism Mechanistic Understanding cluster_application Application Potential Strain Microbial Strain Deg_Rate Degradation Rate Strain->Deg_Rate Pathway Degradation Pathway Strain->Pathway Ametryn_Conc Initial Ametryn Concentration Ametryn_Conc->Deg_Rate Conditions Environmental Conditions (pH, Temp, Nutrients) Conditions->Deg_Rate Half_Life Half-life Deg_Rate->Half_Life Mineralization Mineralization Efficiency Deg_Rate->Mineralization Bioremediation_Efficacy Bioremediation Efficacy Deg_Rate->Bioremediation_Efficacy Mineralization->Bioremediation_Efficacy Enzymes Key Enzymes Pathway->Enzymes Pathway->Bioremediation_Efficacy Genes Degradative Genes Enzymes->Genes

Fig. 3: Logical flow for the comparative assessment of Ametryn-degrading microbial strains.

This guide provides a foundational framework for the comparative assessment of microbial strains for Ametryn degradation. Further research into the specific enzymatic and genetic mechanisms of these and other novel isolates will be crucial for the development of robust and efficient bioremediation technologies.

References

Safety Operating Guide

Personal protective equipment for handling Ametryn-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Ametryn, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Ametryn is a herbicide that requires careful handling due to its potential health and environmental hazards.[1][2] It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE)

When handling Ametryn, especially when preparing sprays or in situations with potential for dust or aerosol formation, a comprehensive set of personal protective equipment is mandatory.[4]

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., elbow-length).
Body Protection Cotton overalls buttoned to the neck and wrist, or a lab coat. Protective clothing should be worn.
Respiratory In case of dust or aerosol formation, use a respirator. For firefighting, a self-contained breathing apparatus is necessary.

It is critical to wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing must be removed immediately and washed before reuse.

Operational and Handling Plan

Ametryn should be handled in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Work in a designated, well-ventilated area, preferably with an exhaust hood.

  • Handling: Avoid creating dust. Use non-sparking tools. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a cool, dry, well-ventilated place away from direct sunlight, heat, and ignition sources. Keep containers tightly closed when not in use. Store away from foodstuffs and incompatible materials such as strong oxidizing agents.

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Ingestion Rinse mouth with water immediately. Do NOT induce vomiting. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.
Eye Contact Hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the victim to fresh air and keep them at rest in a comfortable position for breathing. If effects persist, seek medical advice.

Disposal Plan

Proper disposal of Ametryn and its containers is critical to prevent environmental contamination.

Waste Disposal:

  • Ametryn is considered a hazardous waste and must be disposed of according to local, state, and federal regulations.

  • Do not contaminate ponds, waterways, or ditches with the chemical or used containers.

  • Where possible, recycling is preferred over disposal or incineration. If not recyclable, dispose of it in an approved waste disposal plant.

Container Disposal:

  • Triple Rinse: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be added to the spray tank or disposed of as hazardous waste.

  • Recycling/Disposal: After triple rinsing, containers can be taken to an approved waste handling site for recycling or disposal. Do not reuse empty containers. Programs like drumMUSTER may accept triple-rinsed containers for recycling.

Physical and Chemical Properties

PropertyValue
Appearance White Crystalline Solid
Melting Point 83 - 87 °C
Boiling Point 346 °C
Flash Point 193.5 °C
Auto-ignition Temperature > 450 °C

Data sourced from ChemicalBook Safety Data Sheet.

Toxicity Data

Test TypeSpeciesValue
Oral LD50 Rat508 mg/kg
Oral LD50 Mouse945 mg/kg
Dermal LD50 Rat>3,100 mg/kg
Dermal LD50 Rabbit8,160 mg/kg
Inhalation LC50 Rat (4h)>2.2 mg/L

Data sourced from Exposome-Explorer Material Safety Data Sheet.

G Workflow for Safe Handling of Ametryn prep Preparation ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat prep->ppe ventilation Ensure Proper Ventilation prep->ventilation handling Handling ppe->handling ventilation->handling weighing Weighing and Transfer handling->weighing dissolving Dissolving/Mixing handling->dissolving disposal Disposal handling->disposal emergency Emergency Procedures handling->emergency storage Storage weighing->storage dissolving->storage store_container Store in a Cool, Dry, Well-Ventilated Area storage->store_container waste Dispose of Waste Ametryn as Hazardous Waste disposal->waste container Triple Rinse Container disposal->container recycle Recycle or Dispose of Container Properly container->recycle spill Spill Cleanup emergency->spill exposure Personal Exposure emergency->exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.